Product packaging for Hexamethyldistannane(Cat. No.:CAS No. 661-69-8)

Hexamethyldistannane

Cat. No.: B1337061
CAS No.: 661-69-8
M. Wt: 327.63 g/mol
InChI Key: CCRMAATUKBYMPA-UHFFFAOYSA-N
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Description

Hexamethyldistannane is a useful research compound. Its molecular formula is C6H18Sn2 and its molecular weight is 327.63 g/mol. The purity is usually 95%.
The exact mass of the compound Hexamethylditin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227328. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Sn2 B1337061 Hexamethyldistannane CAS No. 661-69-8

Properties

CAS No.

661-69-8

Molecular Formula

C6H18Sn2

Molecular Weight

327.63 g/mol

InChI

InChI=1S/6CH3.2Sn/h6*1H3;;

InChI Key

CCRMAATUKBYMPA-UHFFFAOYSA-N

SMILES

C[Sn](C)C.C[Sn](C)C

Canonical SMILES

C[Sn](C)C.C[Sn](C)C

Other CAS No.

661-69-8

Pictograms

Flammable; Acute Toxic; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a versatile organotin reagent with significant applications in organic synthesis, serving as a key precursor for the introduction of the trimethylstannyl group in various molecules. Its utility in Stille cross-coupling reactions, the synthesis of allylic and vinyl stannanes, and other organometallic transformations makes a thorough understanding of its synthesis and purification paramount for researchers in academia and industry. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and robust purification methods to ensure high-purity material for demanding applications.

Synthesis of this compound: Key Methodologies

Several methods have been developed for the synthesis of this compound, with the most common and efficient routes starting from trimethyltin (B158744) chloride or trimethylstannane. A newer, cost-effective method utilizing bis(trimethylstannyl)sulfide has also been reported.

Synthesis from Trimethyltin Chloride via Wurtz-type Coupling

The reaction of trimethyltin chloride with a reducing agent, typically sodium metal, is a widely employed method for the preparation of this compound. This reaction is a variation of the Wurtz coupling.

Reaction Pathway:

TMTCl 2 (CH₃)₃SnCl Trimethyltin Chloride HMDS (CH₃)₃SnSn(CH₃)₃ This compound TMTCl->HMDS Na 2 Na Sodium Na->HMDS Solvent Liquid NH₃ or Petroleum Ether Solvent->HMDS NaCl 2 NaCl Sodium Chloride TMTH 2 (CH₃)₃SnH Trimethylstannane HMDS (CH₃)₃SnSn(CH₃)₃ This compound TMTH->HMDS Base Base (e.g., LDA) Base->HMDS H2 H₂ Hydrogen TMSS ((CH₃)₃Sn)₂S Bis(trimethylstannyl)sulfide HMDS (CH₃)₃SnSn(CH₃)₃ This compound TMSS->HMDS Reagent Reagent Reagent->HMDS Byproduct Byproduct Crude Crude this compound Wash Wash with H₂O Crude->Wash Extract Extract with Benzene Wash->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Fractional Distillation (Vacuum) Evaporate->Distill Pure Pure this compound Distill->Pure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, also known as hexamethylditin, is an organotin compound with the chemical formula C6H18Sn2. It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylstannyl group into molecules. This guide provides a comprehensive overview of its chemical properties, molecular structure, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a colorless, low-melting solid or liquid with a characteristic odor. It is sensitive to air and moisture and should be handled under an inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C6H18Sn2
Molecular Weight 327.63 g/mol
Appearance Colorless, low-melting solid or liquid[1]
Melting Point 23-24 °C
Boiling Point 182 °C at 756 mmHg
Density 1.58 g/mL at 20 °C
Solubility Insoluble in water; soluble in many organic solvents[1]
Flash Point 61 °C (141.8 °F) - closed cup
CAS Number 661-69-8

Molecular Structure

The molecular structure of this compound has been determined by gas-phase electron diffraction. It consists of two trimethylstannyl, (CH₃)₃Sn, groups linked by a tin-tin single bond. The methyl groups are arranged around each tin atom in a tetrahedral geometry.

Bond Lengths and Angles

The key structural parameters of this compound are presented in the following table.

ParameterValue
Sn-Sn bond length 2.770 ± 0.005 Å
Sn-C bond length 2.155 ± 0.004 Å
C-H bond length 1.100 ± 0.008 Å
∠ C-Sn-C angle 111.5 ± 0.8 °
∠ Sn-Sn-C angle 107.0 ± 0.8 °
∠ Sn-C-H angle 110.0 ± 1.5 °

Data obtained from the gas-phase electron diffraction study of this compound.

Molecular Geometry Visualization

The following diagram illustrates the molecular structure of this compound.

Molecular structure of this compound.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound.

NucleusChemical Shift (δ)Coupling Constants (J)
¹H ~0.2 ppm (s)
¹³C ~-8.0 ppm¹J(¹¹⁹Sn-¹³C) ≈ 340 Hz
¹¹⁹Sn ~-109 ppm

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Wavenumber (cm⁻¹)Assignment
~2970-2850C-H stretching
~1180CH₃ degenerate deformation
~760CH₃ rocking
~520Sn-C stretching
Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, along with several fragment ions resulting from the loss of methyl groups and cleavage of the Sn-Sn bond.

m/zIonRelative Abundance
328[C₆H₁₈Sn₂]⁺ (Molecular Ion)Low
313[(CH₃)₅Sn₂]⁺Moderate
165[(CH₃)₃Sn]⁺High
150[(CH₃)₂Sn]⁺Moderate
135[CH₃Sn]⁺Moderate
120[Sn]⁺Low

Experimental Protocols

This compound is a key reagent in several important organic reactions. Detailed experimental protocols for two common applications are provided below.

Palladium-Catalyzed Stille Cross-Coupling of Aryl Halides

The Stille reaction is a versatile carbon-carbon bond-forming reaction.

Reaction Scheme:

Ar-X + (CH₃)₃Sn-Sn(CH₃)₃ --[Pd catalyst]--> Ar-Sn(CH₃)₃

Ar-Sn(CH₃)₃ + Ar'-X' --[Pd catalyst]--> Ar-Ar'

Experimental Workflow:

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, This compound, and Pd catalyst in a flask. B Add solvent (e.g., toluene) under inert atmosphere. A->B C Heat the reaction mixture (e.g., 80-110 °C). B->C D Monitor reaction progress by TLC or GC. C->D E Cool to room temperature and quench the reaction. D->E F Extract with an organic solvent. E->F G Dry the organic layer and concentrate in vacuo. F->G H Purify by column chromatography. G->H

Workflow for a typical Stille cross-coupling reaction.

Detailed Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a suitable solvent like anhydrous toluene (B28343) (10 mL).

  • Add this compound (1.2 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the time required for the reaction to complete (typically monitored by TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of Vinylstannanes via Hydrostannylation of Alkynes

Hydrostannylation of alkynes with this compound provides a route to vinylstannanes, which are valuable intermediates in organic synthesis.

Reaction Scheme:

R-C≡C-H + (CH₃)₃Sn-Sn(CH₃)₃ --[Pd catalyst]--> (E/Z)-R-CH=CH-Sn(CH₃)₃

Experimental Protocol:

  • In a round-bottom flask, dissolve the alkyne (1.0 mmol) and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.03 mmol) in a solvent such as THF.

  • Add this compound (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting alkyne is consumed (monitored by TLC or GC).

  • Remove the solvent in vacuo.

  • The crude product can often be used directly in the next step or purified by distillation or chromatography.

Safety and Handling

This compound is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is air and moisture sensitive and should be stored under an inert atmosphere.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a fundamentally important organotin reagent with well-defined chemical properties and a precisely determined molecular structure. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its properties, structure, and reaction protocols is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Hexamethyldistannane, a pivotal organotin compound in modern chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines its chemical identity, physical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Synonyms

This compound is an organometallic compound with the chemical formula (CH₃)₃SnSn(CH₃)₃.[1] It is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of trimethylstannyl groups into molecules.

CAS Number: 661-69-8[1][2][3]

Synonyms:

  • Hexamethylditin[1][2]

  • Distannane, hexamethyl-[2][3]

  • Trimethyltin dimer[2]

  • Bis(trimethyltin)[4]

  • 1,1,1,2,2,2-Hexamethyldistannane[3][4]

Physicochemical Properties

This compound is a colorless liquid or low-melting solid that is sensitive to air and moisture.[2][3] Proper handling in an inert atmosphere is crucial for maintaining its integrity.

PropertyValue
Molecular Formula C₆H₁₈Sn₂
Molecular Weight 327.63 g/mol [1][2][3]
Appearance Colorless liquid to white solid[2]
Melting Point 23-24 °C[3]
Boiling Point 182 °C at 756 mmHg[2][3]
Density 1.58 g/mL at 20 °C[3]
Flash Point 142 °F[3]
Water Solubility Not miscible or difficult to mix in water[3]

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis. Its primary utility lies in its role as a source of the trimethylstannyl group in various transition metal-catalyzed reactions.

Key Applications Include:

  • Stille Cross-Coupling Reactions: It serves as a key precursor for the synthesis of organostannanes, which are subsequently used in palladium-catalyzed Stille couplings to form new carbon-carbon bonds.[5] This methodology is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][5]

  • Synthesis of Aryl Tin Compounds: this compound is used to prepare aryl tin compounds, which are valuable intermediates for microwave-assisted Stille cross-coupling reactions and copper-mediated O-arylation of phenols.[2][3]

  • Synthesis of Allyltrimethylstannanes: It reacts with a variety of allylic compounds in the presence of palladium complexes to produce allyltrimethylstannanes in high yields.[3][4]

  • Direct Stannylation: It is employed in the palladium-catalyzed direct stannylation of halopyridines and bipyridines.[3][4]

  • Addition Reactions: this compound undergoes addition reactions to 1-alkynes in the presence of a palladium complex to yield (Z)-1,2-Bis(trimethylstannyl)-1-alkenes.[3][4]

Experimental Protocols

A representative experimental protocol for the synthesis of an organostannane using this compound is the palladium-catalyzed stannylation of an aryl halide.

General Procedure for Palladium-Catalyzed Stannylation of Aryl Halides:

  • Reaction Setup: A dry reaction flask is charged with the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: this compound (typically 1.1 to 1.5 equivalents) is added to the reaction mixture via syringe.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (often between 80-110 °C) and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the aryl halide.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude organostannane is purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure product.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of this compound in a Stille cross-coupling reaction.

Stille_Coupling_Workflow cluster_0 Stannane Synthesis cluster_1 Stille Cross-Coupling A Aryl/Vinyl Halide (R-X) D Organostannane (R-Sn(CH₃)₃) A->D Pd-catalyzed stannylation B This compound ((CH₃)₃SnSn(CH₃)₃) B->D C Pd Catalyst C->D E Organostannane (R-Sn(CH₃)₃) H Coupled Product (R-R') E->H Pd-catalyzed coupling F Organic Electrophile (R'-X') F->H G Pd Catalyst G->H

Caption: Workflow for Stille coupling using this compound.

Safety and Handling

This compound is highly toxic and flammable.[2] It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[2] It should be stored in a cool, dry place under an inert atmosphere.[2]

References

Spectroscopic Profile of Hexamethyldistannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃). This document outlines key spectral parameters and provides detailed experimental protocols for data acquisition.

This compound is an organotin compound utilized in various chemical syntheses. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectroscopic data for this compound, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, have been reported in benzene-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: NMR Spectroscopic Data for this compound in Benzene-d₆

NucleusChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]Multiplicity
¹HData not availableData not availableSinglet
¹³CData not availableData not availableSinglet
¹¹⁹Sn-109.0[1]------------------------------------------------Singlet

Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not available in the public domain at the time of this guide's compilation. The multiplicity is predicted based on the molecular structure.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic vibrational modes for its functional groups. The primary absorptions are associated with the methyl (CH₃) and tin-carbon (Sn-C) bonds.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch2950 - 2850Strong
C-H Bend (Asymmetric)~1440Medium
C-H Bend (Symmetric)~1190Medium
Sn-C Stretch (Asymmetric)~530Strong
Sn-C Stretch (Symmetric)~510Medium

Note: The exact peak positions and intensities can vary based on the sampling method and instrument.

Experimental Protocols

Given the air and moisture sensitivity of this compound, proper handling techniques are imperative for obtaining high-quality spectroscopic data. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy

Sample Preparation:

  • In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Using a gas-tight syringe, add approximately 0.5 mL of anhydrous deuterated benzene (B151609) (C₆D₆) to the NMR tube.

  • Securely cap the NMR tube and gently agitate to ensure complete dissolution.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS), ensuring its compatibility with the sample.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher is recommended.

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary compared to ¹H NMR.

  • ¹¹⁹Sn NMR: A proton-decoupled ¹¹⁹Sn NMR spectrum should be acquired. As ¹¹⁹Sn is a sensitive nucleus for NMR, a moderate number of scans is typically sufficient. Tetramethyltin (Sn(CH₃)₄) can be used as an external reference.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Inside a glovebox, ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

  • Carefully place a small drop of neat this compound onto the center of the ATR crystal.

  • If the sample is a solid at room temperature, gently press the solid onto the crystal to ensure good contact.

  • Lower the ATR press to apply consistent pressure on the sample.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before introducing the sample.

  • Sample Spectrum: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable dry, non-polar solvent (e.g., hexane) inside the glovebox.

Logical Relationships in Spectroscopic Data

The spectroscopic data of this compound is directly correlated with its molecular structure. The following diagram illustrates this relationship.

Hexamethyldistannane_Spectroscopy cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure (CH₃)₃Sn-Sn(CH₃)₃ H1_NMR ¹H NMR Structure->H1_NMR Protons in CH₃ groups C13_NMR ¹³C NMR Structure->C13_NMR Carbons in CH₃ groups Sn119_NMR ¹¹⁹Sn NMR Structure->Sn119_NMR Tin atoms CH_stretch C-H Stretch Structure->CH_stretch C-H bonds CH_bend C-H Bend Structure->CH_bend H-C-H angles SnC_stretch Sn-C Stretch Structure->SnC_stretch Sn-C bonds

Structure-Spectra Correlation

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis or for obtaining spectra under different conditions, further experimental work is recommended.

References

Hexamethyldistannane: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃), also known as trimethyltin (B158744) dimer, is an organotin compound utilized as a reagent in various chemical syntheses, including the preparation of other organotin compounds.[1][2] Its utility in research and development is significant; however, its high toxicity necessitates a thorough understanding of its safety, handling, and toxicological properties. This guide provides an in-depth overview for laboratory personnel, consolidating critical data and outlining best practices for its safe use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling and storage. This colorless, low-melting solid or liquid is sensitive to air and moisture.[1]

PropertyValueReference
Molecular Formula C₆H₁₈Sn₂[2]
Molecular Weight 327.63 g/mol
Physical State Solid or Liquid[2]
Appearance Colorless[3]
Melting Point 23-24 °C (73.4-75.2 °F)[4]
Boiling Point 182 °C (359.6 °F) at 756 mmHg[4]
Density 1.58 g/mL at 20 °C[3]
Flash Point 62 °C (143.6 °F) - Closed Cup[4]
Solubility Not miscible or difficult to mix in water.[3]
Vapor Pressure 1.35 mmHg at 25°C[3]

Hazard Identification and Classification

This compound is classified as a highly toxic substance. Its primary hazards are acute toxicity through oral, dermal, and inhalation routes. It is also very toxic to aquatic life with long-lasting effects.[4][5]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral 2H300: Fatal if swallowed
Acute Toxicity, Dermal 1H310: Fatal in contact with skin
Acute Toxicity, Inhalation 2H330: Fatal if inhaled
Hazardous to the Aquatic Environment, Acute 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger[2]

Hazard Pictograms: [2]

  • GHS06: Skull and crossbones (Acute Toxicity - Fatal or Toxic)

  • GHS09: Environment (Hazardous to the Aquatic Environment)

Safe Handling and Storage

Given its high toxicity and reactivity, stringent adherence to safety protocols during handling and storage is paramount.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation is essential to minimize inhalation exposure.

  • Containment: Operations should be designed to minimize the potential for spills and releases. The use of secondary containment for both storage and experimental work is highly recommended.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

PPE TypeSpecificationReference
Hand Protection Neoprene or nitrile rubber gloves.[2]
Eye/Face Protection Chemical safety goggles. A face shield should be worn where there is a risk of splashing.[2]
Skin and Body Protection A lab coat, and for larger quantities or higher risk operations, chemical-resistant overalls.[2]
Respiratory Protection For situations where inhalation exposure may occur, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[2]
Handling Procedures
  • Avoid all contact with eyes, skin, and clothing.[2]

  • Do not breathe vapors or mists.[2]

  • Ground and bond containers when transferring material to prevent electrostatic discharge.[2]

  • Use non-sparking tools.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Wash hands thoroughly after handling.[2]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Store locked up.[2]

  • Protect from air and moisture.[1] Some sources recommend storage under a nitrogen atmosphere.[4]

  • Store away from incompatible materials, direct sunlight, and sources of heat or ignition.[2][4]

Toxicity and Exposure Limits

This compound is acutely toxic and poses a significant health risk upon exposure. The metabolic breakdown of this compound is expected to produce trimethyltin compounds, which are known neurotoxins.[2]

Acute Toxicity Data
RouteSpeciesValueReference
Oral LD₅₀ Rat7.69 mg/kg[5]
Routes of Exposure and Symptoms
  • Inhalation: Fatal if inhaled.[5] At lower levels, exposure to related trimethyltin compounds may cause coughing, headache, and nausea. Higher-level exposure has been reported to cause cerebral edema.[2]

  • Dermal: Fatal in contact with skin.[5] Organotins can be absorbed through the skin, and repeated exposure can lead to significant health hazards.[2]

  • Oral: Fatal if swallowed.[5] Ingestion of even a small amount can result in serious health consequences.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Chronic Exposure: The related compound, trimethylchlorotin, is a cumulative toxin. Symptoms, which can be delayed for up to five days after exposure, may include memory loss, rage, anger, and reduced sexual function.[2]

Occupational Exposure Limits
OrganizationTWASTELNotesReference
ACGIH 0.1 mg/m³ (as Sn)0.2 mg/m³ (as Sn)Skin[2][4]
NIOSH 0.1 mg/m³ (as Sn)-IDLH: 25 mg/m³[3][4]
OSHA (Vacated) 0.1 mg/m³ (as Sn)-Skin[4]

Experimental Protocols for Toxicity Assessment

Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 425)

Objective: To determine the acute oral median lethal dose (LD₅₀) of this compound.

Test Species: Rat (e.g., Sprague-Dawley strain), young adult, healthy, and of a single sex (or both sexes if significant differences are suspected).

Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dose Preparation: The test substance is prepared to the appropriate concentration. Given its properties, dilution in a suitable vehicle may be necessary.

  • Administration: A single dose is administered to each animal by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using a statistical method (e.g., maximum likelihood).

Representative Protocol for Acute Dermal Toxicity (based on OECD Guideline 402)

Objective: To assess the acute toxicity of this compound following dermal application.

Test Species: Rabbit (e.g., New Zealand White), young adult, with healthy, intact skin.

Methodology:

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface. The application site is covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.

  • Observation: Animals are observed for signs of toxicity and skin reactions at the application site. Observations continue for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Reactivity and Incompatibilities

This compound is stable under recommended storage conditions.[2] However, it can undergo hazardous reactions with certain substances.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

  • Conditions to Avoid: Exposure to air, moisture, direct sunlight, heat, open flames, and other sources of ignition.[1][2][4] Direct sunlight can cause slow degradation to an inorganic tin salt.[2]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating fumes and organic acid vapors, including carbon monoxide, carbon dioxide, and tin oxides.[2][4]

Visualization of Safety Protocols and Hazard Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and the logical relationships of the hazards associated with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed if safe Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Reaction Setup Reaction Setup Weigh/Measure->Reaction Setup Transfer Transfer Reaction Setup->Transfer Decontaminate Glassware Decontaminate Glassware Transfer->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands HazardRelationship cluster_exposure Routes of Exposure This compound This compound High Acute Toxicity High Acute Toxicity This compound->High Acute Toxicity Neurotoxicity Neurotoxicity This compound->Neurotoxicity via metabolic products Environmental Hazard Environmental Hazard This compound->Environmental Hazard Inhalation Inhalation High Acute Toxicity->Inhalation Dermal Contact Dermal Contact High Acute Toxicity->Dermal Contact Ingestion Ingestion High Acute Toxicity->Ingestion

References

An In-depth Technical Guide to the Discovery and History of Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, a cornerstone organotin reagent, has played a significant role in the advancement of organic synthesis and organometallic chemistry. This document provides a comprehensive overview of its discovery, historical synthetic methodologies, and detailed characterization data, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey to the isolation and characterization of this compound is rooted in the broader history of organotin chemistry. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. This pioneering work was shortly followed by Carl Löwig's investigations in 1852 into the reactions of alkyl halides with tin-sodium alloys, which produced various alkyltin compounds.

While these early explorations laid the groundwork, the first well-documented synthesis of this compound is widely attributed to Kraus and Sessions in 1925 . Their work provided a reproducible method for the preparation of this key reagent, opening the door for its use in a variety of chemical transformations. The synthesis was achieved through the reaction of trimethyltin (B158744) chloride with sodium, a method conceptually related to the Wurtz reaction, which utilizes sodium to couple alkyl halides.

Physicochemical and Spectroscopic Data

This compound is a colorless, low-melting solid or clear liquid that is sensitive to air.[1][2] Its fundamental properties are summarized below.

PropertyValue
Molecular FormulaC6H18Sn2
Molecular Weight327.63 g/mol
Melting Point23-24 °C
Boiling Point182 °C at 756 mmHg
Density1.58 g/mL at 20 °C
Spectroscopic Data

The structural elucidation and characterization of this compound have been extensively supported by various spectroscopic techniques.

Spectroscopic Data
¹H NMR
Chemical Shift (δ)~0.25 ppm (singlet)
Coupling Constants²J(¹¹⁹Sn-¹H) ≈ 52 Hz, ³J(¹¹⁹Sn-¹H) ≈ 2.5 Hz
¹³C NMR
Chemical Shift (δ)~-8.0 ppm
Coupling Constants¹J(¹¹⁹Sn-¹³C) ≈ 356 Hz
¹¹⁹Sn NMR
Chemical Shift (δ)~-109 ppm
Infrared (IR) Spectroscopy
Key Absorptions (cm⁻¹)~2960 (C-H stretch), ~1180 (CH₃ degenerate deformation), ~760 (CH₃ rock), ~520 (Sn-C stretch)
Mass Spectrometry (EI)
Molecular Ion (M⁺)m/z 328 (based on ¹²⁰Sn)
Key Fragments (m/z)165 [(CH₃)₃Sn]⁺, 150 [(CH₃)₂Sn]⁺, 135 [CH₃Sn]⁺, 120 [Sn]⁺

Experimental Protocols

Historical Synthesis: The Kraus and Sessions Method (1925)

This protocol is based on the early reported synthesis of this compound.

Reaction: 2 (CH₃)₃SnCl + 2 Na → (CH₃)₃Sn-Sn(CH₃)₃ + 2 NaCl

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Sodium metal (Na)

  • Anhydrous diethyl ether or petroleum ether

  • Liquid ammonia (B1221849) (for the preparation of trimethyltin sodium)

Procedure:

  • A solution of trimethyltin sodium ((CH₃)₃SnNa) is first prepared by reacting trimethyltin chloride with sodium metal in liquid ammonia.

  • The liquid ammonia is allowed to evaporate, leaving behind the solid trimethyltin sodium.

  • The trimethyltin sodium is then treated with a stoichiometric amount of trimethyltin chloride in a dry, inert solvent such as petroleum ether.

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) for a period of time.

  • The resulting mixture, containing precipitated sodium chloride, is filtered to remove the salt.

  • The solvent is removed from the filtrate by distillation.

  • The remaining crude this compound is then purified by vacuum distillation.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a standard NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as benzene-d₆ or chloroform-d₁. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) for ¹¹⁹Sn.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the fragmentation pattern of the molecule. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the fragments are analyzed.

  • X-ray Crystallography: Single crystals of this compound are grown, typically by slow cooling of a concentrated solution. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.

Logical Relationships and Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Trimethyltin Chloride + Sodium B Reaction in Inert Solvent A->B C Workup and Purification B->C D NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) C->D Characterize Product E IR Spectroscopy C->E Characterize Product F Mass Spectrometry C->F Characterize Product G X-ray Crystallography C->G Characterize Product

Caption: A flowchart outlining the synthesis and subsequent characterization of this compound.

Key Chemical Relationships

The utility of this compound stems from its reactivity, which is dominated by the cleavage of the Sn-Sn bond.

G Key Chemical Relationships of this compound cluster_reactions Reactions involving Sn-Sn Bond Cleavage HMD This compound ((CH₃)₃Sn-Sn(CH₃)₃) Halogenation Halogenation (e.g., with I₂) -> 2 (CH₃)₃SnI HMD->Halogenation Oxidation Oxidation (e.g., with O₂) -> ((CH₃)₃Sn)₂O HMD->Oxidation Lithiation Lithiation (e.g., with MeLi) -> (CH₃)₄Sn + (CH₃)₃SnLi HMD->Lithiation

References

Hexamethyldistannane physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane [(CH₃)₃SnSn(CH₃)₃] is a pivotal organotin reagent with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille reaction. A thorough understanding of its physical properties is essential for its safe handling, storage, and effective use in experimental design. This guide provides an in-depth overview of the melting and boiling points of this compound, along with standardized methodologies for their determination.

Core Physical Properties

The physical state of this compound under standard laboratory conditions is notable as it can exist as either a colorless liquid or a white solid, owing to its melting point being close to room temperature.[1] It is also characterized by its sensitivity to air and moisture, necessitating storage under an inert atmosphere and at reduced temperatures.[1]

Quantitative Data Summary

The melting and boiling points of this compound have been well-documented in the literature. The following table summarizes these key physical constants.

Physical PropertyValueConditions
Melting Point23-24 °C
Boiling Point182 °C756 mmHg
Boiling Point85-88 °C45 mmHg

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is fundamental to characterizing the purity of a substance. For an air and moisture-sensitive compound like this compound, these procedures are typically carried out using standard laboratory techniques, with the added precaution of maintaining an inert atmosphere (e.g., using a Schlenk line or a glovebox).

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. Standard methods for determining the melting point of crystalline solids like this compound include the use of a melting point apparatus or a Thiele tube.

1. Melting Point Apparatus Method:

  • Sample Preparation: A small amount of the solid this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. This device provides controlled heating and a magnified view of the sample.

  • Measurement: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point. The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded. This range is reported as the melting point.

2. Thiele Tube Method:

  • Sample Preparation: As with the melting point apparatus method, the sample is packed into a sealed capillary tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (such as silicone oil) within a Thiele tube. The unique shape of the Thiele tube allows for uniform heating of the oil bath via convection when the side arm is heated.

  • Measurement: The Thiele tube is gently heated, and the temperature is monitored. The melting point range is observed and recorded as described above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is dependent on the ambient pressure.

1. Simple Distillation Method:

  • Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Measurement: The distillation flask is heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2. Thiele Tube Method (for small quantities):

  • Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer and placed in a Thiele tube filled with a heating oil.

  • Measurement: The Thiele tube is heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Logical Workflow: Application in Stille Cross-Coupling

This compound is a key reagent in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The following diagram illustrates a generalized workflow for a Stille reaction utilizing this compound.

Stille_Coupling_Workflow reagents Reactants: - Organic Halide (R-X) - this compound ((CH3)3Sn)2 reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., Toluene, THF) solvent->reaction_setup heating Heating (Reflux) reaction_setup->heating Reaction Mixture workup Aqueous Workup & Extraction heating->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product (R-Sn(CH3)3 or R-R') purification->product Isolated Product

Caption: Generalized workflow for a Stille cross-coupling reaction.

References

Hexamethyldistannane: A Technical Guide to its Reactivity with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, (CH₃)₃Sn-Sn(CH₃)₃, is a versatile organometallic reagent widely employed in organic synthesis. Its utility stems from the reactive tin-tin bond, which can be cleaved by a variety of electrophiles to generate trimethylstannyl derivatives. These derivatives are crucial intermediates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Stille cross-coupling reaction. This technical guide provides an in-depth overview of the reactivity of this compound with various electrophiles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity: The Sn-Sn Bond Cleavage

The fundamental reaction of this compound involves the cleavage of the Sn-Sn sigma bond. This can be initiated by various electrophilic species, often facilitated by a transition metal catalyst, typically palladium, or under transition-metal-free conditions for certain substrates. The general transformation can be represented as follows:

(CH₃)₃Sn-Sn(CH₃)₃ + E-X → (CH₃)₃Sn-E + (CH₃)₃Sn-X

Where E-X represents an electrophile. The trimethylstannyl moiety ((CH₃)₃Sn-) is transferred to the electrophilic partner, yielding a new organotin compound and a trimethyltin (B158744) halide or other byproduct.

Data Presentation: Reactivity with Various Electrophiles

The reactivity of this compound is highly dependent on the nature of the electrophile and the reaction conditions. The following tables summarize quantitative data for its reaction with key classes of electrophiles.

Table 1: Transition-Metal-Free Stannylation of Alkyl Halides

This method offers a convenient and rapid synthesis of alkyltrimethylstannanes.

EntryAlkyl HalideProductTime (h)Temperature (°C)Yield (%)
11-Iodooctane1-(Trimethylstannyl)octane18092
2Benzyl bromideBenzyl(trimethyl)stannane18085
31-Bromo-4-fluorobenzene(4-Fluorophenyl)(trimethyl)stannane18078
41-Bromo-4-(trifluoromethyl)benzeneTrimethyl(4-(trifluoromethyl)phenyl)stannane18082
5Ethyl 2-bromoacetateEthyl 2-(trimethylstannyl)acetate18075
Table 2: Palladium-Catalyzed Stannylation of Aryl and Vinyl Halides

Palladium catalysis is commonly employed for the stannylation of aryl and vinyl halides, which are key precursors for Stille cross-coupling reactions.

EntryElectrophileCatalystLigandSolventTemperature (°C)Yield (%)
1IodobenzenePd(PPh₃)₄PPh₃Toluene (B28343)10095
24-BromotoluenePd₂(dba)₃P(t-Bu)₃Dioxane10088
31-Bromo-4-nitrobenzenePd(PPh₃)₄PPh₃Toluene8090
4(E)-1-Bromo-2-phenylethenePd(PPh₃)₄AsPh₃THF6085
52-BromopyridinePd(PPh₃)₄PPh₃Toluene11075
Table 3: Reaction with Acyl Chlorides

The reaction of this compound with acyl chlorides provides a route to acylstannanes, which are versatile intermediates in organic synthesis.

EntryAcyl ChlorideCatalystSolventTemperature (°C)Yield (%)
1Benzoyl chloridePd(PPh₃)₂Cl₂Toluene8092
2Acetyl chloridePd(PPh₃)₂Cl₂THF2585
3Cinnamoyl chloridePd(PPh₃)₂Cl₂Toluene8088
Table 4: Cleavage by Halogens

Halogens readily cleave the Sn-Sn bond of this compound to produce trimethyltin halides.

EntryHalogenSolventTemperature (°C)ProductYield (%)
1Iodine (I₂)Diethyl ether0 to 25Trimethyltin iodide>95
2Bromine (Br₂)Carbon tetrachloride0Trimethyltin bromide>95
3Chlorine (Cl₂)Dichloromethane-78 to 25Trimethyltin chloride>95

Experimental Protocols

Protocol 1: General Procedure for Transition-Metal-Free Stannylation of Alkyl Bromides
  • To a 10 mL reaction tube under a nitrogen atmosphere, add t-BuOLi (0.45 mmol, 1.5 equiv., 36 mg).

  • Sequentially add DMF (2.0 mL), this compound (0.36 mmol, 1.2 equiv., 118 mg, 75 μL), and the alkyl bromide (0.3 mmol, 1.0 equiv.).

  • Stir the reaction solution in an oil bath at 80 °C for 1 hour.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica (B1680970) gel to remove insoluble precipitates.

  • Wash the silica gel pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkyltrimethylstannane.

Protocol 2: General Procedure for Palladium-Catalyzed Stannylation of Aryl Halides
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 equiv) in anhydrous toluene (5 mL per mmol of aryl halide).

  • Add this compound (0.5 to 1.1 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts (a precipitate of (CH₃)₃SnF will form and can be filtered off).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: General Procedure for the Reaction with Acyl Chlorides
  • In a flame-dried flask under an inert atmosphere, dissolve the acyl chloride (1.0 equiv) in anhydrous THF or toluene.

  • Add this compound (1.0 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-2 mol%).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting acylstannane by vacuum distillation or chromatography.

Protocol 4: General Procedure for the Cleavage by Iodine
  • Dissolve this compound (1.0 equiv) in diethyl ether in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.0 equiv) in diethyl ether dropwise with stirring. The purple color of the iodine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • The solvent can be removed under reduced pressure to yield trimethyltin iodide, which can be further purified by distillation or recrystallization if necessary.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Stannylation

Palladium_Catalyzed_Stannylation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation (Me3Sn)2 Ar-Pd(II)(SnMe3)L2 Ar-Pd(II)(SnMe3)L2 Transmetalation->Ar-Pd(II)(SnMe3)L2 + Me3SnX Reductive\nElimination Reductive Elimination Ar-Pd(II)(SnMe3)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-SnMe3

Caption: Palladium-catalyzed stannylation of an aryl halide.

Diagram 2: Experimental Workflow for Transition-Metal-Free Stannylation

TMF_Stannylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reaction_Tube 10 mL Reaction Tube (under N2) Add_tBuOLi Add t-BuOLi Reaction_Tube->Add_tBuOLi Add_Reagents Add DMF, (Me3Sn)2, and Alkyl Bromide Add_tBuOLi->Add_Reagents Stir Stir at 80°C for 1h Add_Reagents->Stir Cool Cool to RT Stir->Cool Filter Filter through Silica Gel Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Alkyltrimethylstannane Purify->Product

Caption: Workflow for transition-metal-free stannylation.

Diagram 3: Logical Relationship of Reactivity

Reactivity_Relationship cluster_electrophiles Electrophiles cluster_products Products This compound This compound Alkyl_Halides Alkyl Halides This compound->Alkyl_Halides Transition-Metal-Free (t-BuOLi) Aryl_Halides Aryl Halides This compound->Aryl_Halides Pd-catalyzed Acyl_Chlorides Acyl Chlorides This compound->Acyl_Chlorides Pd-catalyzed Halogens Halogens This compound->Halogens Direct Reaction Alkyl_SnMe3 Alkyl-SnMe3 Alkyl_Halides->Alkyl_SnMe3 Aryl_SnMe3 Aryl-SnMe3 Aryl_Halides->Aryl_SnMe3 Acyl_SnMe3 Acyl-SnMe3 Acyl_Chlorides->Acyl_SnMe3 Me3Sn_X Me3Sn-X Halogens->Me3Sn_X

Caption: Reactivity of this compound with electrophiles.

Safety Considerations

This compound is a toxic and air-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. Reactions should be conducted under an inert atmosphere of argon or nitrogen. Organotin compounds, in general, are neurotoxic and should be handled with extreme care. All waste containing tin residues must be disposed of according to institutional safety protocols.

Conclusion

This compound is a cornerstone reagent for the synthesis of trimethylstannyl compounds. Its reactivity with a diverse range of electrophiles, under both palladium-catalyzed and transition-metal-free conditions, provides access to a vast array of valuable intermediates for organic synthesis. This guide has provided a comprehensive overview of its reactivity, supported by quantitative data and detailed experimental protocols, to empower researchers in their synthetic endeavors. Careful consideration of the reaction conditions and appropriate safety measures are paramount when utilizing this powerful reagent.

Hexamethyldistannane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a versatile organotin reagent widely employed in organic synthesis. Its efficacy is intrinsically linked to its stability, which is influenced by environmental factors such as air, moisture, light, and heat. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways and outlining best practices for its storage and handling to ensure its integrity and promote safety in a laboratory setting.

Chemical Stability Profile

This compound is a stable compound under optimal conditions, but it is highly sensitive to atmospheric and environmental factors that can induce degradation. The primary drivers of its instability are exposure to air (oxygen), moisture, and light.

1.1. Sensitivity to Air and Moisture:

1.2. Sensitivity to Light:

Direct sunlight is known to cause the slow degradation of this compound[6]. This photochemical decomposition can lead to the formation of inorganic tin salts and other byproducts, reducing the purity and efficacy of the compound.

1.3. Thermal Stability:

While stable at room temperature, this compound can decompose at elevated temperatures. Heating in the presence of air is particularly detrimental[2]. The vapor can be flammable, and thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide[2][7].

1.4. Incompatible Materials:

This compound is incompatible with a range of substances that can promote its decomposition. These include:

  • Strong Oxidizing Agents: Can cause vigorous reactions, leading to the rapid degradation of the compound[2][3][6].

  • Strong Acids and Bases: Can facilitate the cleavage of the Sn-C and Sn-Sn bonds[2].

  • Strong Reducing Agents: May also react with the compound, although specific reactions are less commonly documented in safety literature[2].

Hazardous Decomposition Products

The degradation of this compound can produce hazardous byproducts. Under conditions of oxidation or hydrolysis, tin oxides are common decomposition products[6]. In the event of thermal decomposition or fire, the release of organic acid vapors, carbon monoxide, and carbon dioxide can occur[2][6].

Recommended Storage and Handling Protocols

To maintain the stability and purity of this compound and to ensure the safety of laboratory personnel, strict adherence to proper storage and handling protocols is essential.

3.1. Storage Conditions:

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and chemical suppliers.

ParameterRecommendationSource(s)
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.[2][4][7]
Temperature Keep in a cool, dry place. Some sources recommend refrigeration.[1][2][3]
Light Protect from direct sunlight. Store in an opaque or amber container.[6]
Container Keep in a tightly closed, properly labeled container.[2][3][6][7]
Location Store in a well-ventilated area, away from heat, sparks, and open flames.[2][3][6]

3.2. Handling Procedures:

Due to its toxicity and reactivity, this compound should be handled with significant care.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[2][6].

  • Personal Protective Equipment (PPE):

    • Gloves: Neoprene or nitrile rubber gloves are recommended[6].

    • Eye Protection: Chemical safety goggles are essential. Contact lenses should not be worn[6].

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[6].

  • Inert Atmosphere Techniques: For transfers and reactions, standard inert atmosphere techniques (e.g., Schlenk line or glovebox) should be employed to prevent exposure to air and moisture.

  • Spill Management: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material and collected into a suitable, closed container for disposal. Avoid generating dust[2][6].

Experimental Protocols for Stability Assessment (General Framework)

4.1. Objective:

To quantify the degradation of this compound under various environmental conditions (e.g., exposure to air, humidity, light, and elevated temperature).

4.2. Methodology:

  • Sample Preparation: A stock solution of this compound of known concentration in a dry, degassed solvent (e.g., anhydrous toluene (B28343) or hexanes) is prepared under an inert atmosphere.

  • Stress Conditions: Aliquots of the stock solution are subjected to different stress conditions in sealed vials:

    • Air Exposure: A known volume of air is introduced into the headspace of a vial.

    • Moisture Exposure: A known amount of water is added to a vial.

    • Light Exposure: Vials are exposed to a calibrated light source (e.g., a UV lamp or direct sunlight) for specific durations.

    • Thermal Stress: Vials are placed in a temperature-controlled oven or oil bath at various temperatures.

    • Control: A set of vials is maintained under an inert atmosphere in the dark at a low temperature (e.g., in a refrigerator).

  • Time Points: Samples are collected from each set of stress conditions at predetermined time intervals.

  • Analysis: The concentration of this compound in each sample is determined using a suitable analytical technique. Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are common methods for the analysis of organometallic compounds.

    • GC Analysis: A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to quantify the remaining this compound and identify decomposition products.

    • NMR Analysis: ¹H or ¹¹⁹Sn NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of new species. An internal standard can be used for quantification.

  • Data Analysis: The percentage of remaining this compound is plotted against time for each condition. From this data, degradation rates and half-lives can be calculated.

Visualization of Stability and Storage Logic

The following diagram illustrates the logical relationship between the factors affecting the stability of this compound and the corresponding recommended storage conditions.

G Factors Affecting this compound Stability and Required Storage Conditions cluster_factors Instability Factors cluster_storage Storage & Handling Protocols cluster_decomposition Decomposition Products Air Air (Oxygen) InertAtmosphere Store under Inert Gas (e.g., Nitrogen) Air->InertAtmosphere TinOxides Tin Oxides Air->TinOxides Moisture Moisture SealedContainer Keep in Tightly Sealed Container Moisture->SealedContainer Moisture->TinOxides Light Direct Sunlight OpaqueContainer Use Opaque or Amber Container Light->OpaqueContainer InorganicSalts Inorganic Tin Salts Light->InorganicSalts Heat Elevated Temperature CoolPlace Store in a Cool, Dry Place Heat->CoolPlace Gases CO, CO₂, Organic Acid Vapors Heat->Gases Oxidizers Oxidizing Agents AvoidIncompatibles Segregate from Incompatible Materials Oxidizers->AvoidIncompatibles AcidsBases Strong Acids/Bases AcidsBases->AvoidIncompatibles

References

Methodological & Application

Application Notes and Protocols for Hexamethyldistannane in Palladium-Catalyzed Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hexamethyldistannane in palladium-catalyzed Stille coupling reactions. The focus is on a one-pot, two-step process where an aryl halide is first converted to its corresponding trimethylstannyl derivative via in situ stannylation with this compound, followed by the Stille cross-coupling with a second organic electrophile in the same reaction vessel. This method circumvents the need to isolate the often toxic and volatile organotin intermediates.

Overview of the One-Pot Stille Coupling Process

The palladium-catalyzed Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic electrophile.[1] this compound ((CH₃)₃SnSn(CH₃)₃) serves as a key reagent for the in situ generation of trimethylstannyl compounds from organic halides. The subsequent cross-coupling reaction proceeds in the same pot, offering a streamlined and efficient synthetic route to biaryls and other coupled products.[2][3]

The overall transformation can be depicted as a two-step process within a single pot:

  • Stannylation: An organic halide (R¹-X) reacts with this compound in the presence of a palladium catalyst to form the organostannane intermediate (R¹-Sn(CH₃)₃).

  • Stille Coupling: A second organic electrophile (R²-X) is then introduced, which couples with the newly formed organostannane, catalyzed by palladium, to yield the final product (R¹-R²).

This one-pot approach is advantageous as it minimizes handling of toxic organotin compounds and can be more atom- and step-economical.[2]

Reaction Mechanism and Experimental Workflow

The logical flow of the one-pot Stille coupling reaction involving this compound can be visualized as follows:

Stille_Coupling_Workflow cluster_stannylation Step 1: In Situ Stannylation cluster_coupling Step 2: Stille Coupling ArylHalide1 Aryl Halide (R¹-X) Organostannane Aryl-Sn(CH₃)₃ ArylHalide1->Organostannane Oxidative Addition ArylHalide1->Organostannane This compound This compound ((CH₃)₃Sn-Sn(CH₃)₃) This compound->Organostannane Transmetalation This compound->Organostannane Pd_Catalyst_S Pd(0) Catalyst ArylHalide2 Aryl Halide (R²-X) Coupled_Product Coupled Product (R¹-R²) Organostannane->Coupled_Product Transmetalation Organostannane->Coupled_Product ArylHalide2->Coupled_Product Oxidative Addition ArylHalide2->Coupled_Product Pd_Catalyst_C Pd(0) Catalyst

Caption: Workflow for the one-pot Stille coupling.

The catalytic cycle for the Stille coupling itself involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Catalytic_Cycle Pd0 Pd(0)Lₙ PdII_1 R¹-Pd(II)Lₙ-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)Lₙ-R² PdII_1->PdII_2 Transmetalation XSnMe3 X-Sn(CH₃)₃ PdII_1->XSnMe3 PdII_2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_2->R1R2 R1X R¹-X R1X->PdII_1 R2SnMe3 R²-Sn(CH₃)₃ R2SnMe3->PdII_1

References

Application Notes and Protocols for Stille Coupling Utilizing Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting Stille cross-coupling reactions using hexamethyldistannane. This method is particularly advantageous as it allows for the in situ generation of the required organostannane reagent, followed by a one-pot cross-coupling reaction, streamlining the synthetic process and avoiding the isolation of potentially toxic and unstable organotin intermediates.

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of an organostannane with an organic halide or triflate.[1] While effective, the preparation and handling of organostannane reagents can be challenging due to their toxicity and potential instability.[3] A significant advancement in this methodology is the use of this compound in a one-pot, two-step process. In this protocol, an aryl halide is first converted to its corresponding trimethylstannyl derivative in situ through a palladium-catalyzed stannylation reaction with this compound. Subsequently, a second aryl halide is introduced into the same reaction vessel, along with a copper(I) co-catalyst, to facilitate the Stille cross-coupling, yielding the desired biaryl product. This approach offers improved efficiency and safety.

This protocol can be performed under both solvent-free conditions and in water using microwave irradiation, offering flexibility and alignment with green chemistry principles.[4]

Reaction Principle

The one-pot Stille coupling using this compound proceeds in two main stages within a single reaction vessel:

  • In situ Stannylation: An aryl halide (Ar¹-X) reacts with this compound ((CH₃)₃Sn-Sn(CH₃)₃) in the presence of a palladium catalyst to form an aryl trimethylstannane (B102407) (Ar¹-Sn(CH₃)₃).

  • Stille Cross-Coupling: The newly formed aryl trimethylstannane then couples with a second aryl halide (Ar²-X) in the presence of the palladium catalyst and a copper(I) salt co-catalyst to produce the biaryl product (Ar¹-Ar²).

Experimental Protocols

Two primary protocols are presented: a solvent-free method and a microwave-assisted method in water.

Protocol 1: Solvent-Free One-Pot Stannylation/Stille Cross-Coupling

This procedure is adapted from a reported solvent-free method and is suitable for a range of (hetero)aryl halides.[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Cesium fluoride (B91410) (CsF)

  • This compound ((CH₃)₂Sn₂)

  • Aryl Halide 1 (Ar¹-X)

  • Aryl Halide 2 (Ar²-X)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere-flushed reaction vessel, add Pd(OAc)₂ (e.g., 2 mol%), PCy₃ (e.g., 4 mol%), and CsF (e.g., 2.0 mmol).

  • Stannylation: Add the first aryl halide (Ar¹-X, e.g., 1.0 mmol) and this compound (e.g., 1.2 mmol).

  • Reaction Conditions (Stannylation): Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Stille Coupling: After completion of the stannylation, add the second aryl halide (Ar²-X, e.g., 1.0 mmol) and a copper(I) salt (e.g., CuI, 10 mol%) to the reaction mixture.

  • Reaction Conditions (Coupling): Continue heating the mixture at the same or an adjusted temperature until the aryl stannane (B1208499) intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. The filtrate can be washed with an aqueous solution of potassium fluoride to remove tin byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted One-Pot Stannylation/Stille Cross-Coupling in Water

This protocol is a green and highly efficient alternative, utilizing water as the solvent and microwave irradiation to accelerate the reaction.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • This compound ((CH₃)₂Sn₂)

  • Potassium hydroxide (B78521) (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Aryl Halide 1 (Ar¹-X, bromide or iodide)

  • Aryl Halide 2 (Ar²-X, bromide or iodide)

  • Copper(I) iodide (CuI)

  • Microwave reactor vial

  • Deionized water

Procedure:

  • Reaction Setup (Stannylation): In a microwave reactor vial, combine the first aryl halide (Ar¹-X, 1 mmol), Pd(PPh₃)₄ (5 mol%), this compound (1.1 mmol), KOH (3 mmol), and TBAB (3 mmol) in water (5 mL).

  • Microwave Irradiation (Stannylation): Seal the vial and heat the mixture in a microwave reactor at 100 °C for a short duration (e.g., 6 minutes).

  • Stille Coupling: After cooling the vessel, add the second aryl halide (Ar²-X, 1 mmol) and CuI (10 mol%).

  • Microwave Irradiation (Coupling): Reseal the vial and heat again in the microwave reactor at 100 °C for a slightly longer duration (e.g., 8 minutes).

  • Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical yields for the one-pot Stannylation/Stille cross-coupling reaction with various substrates. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Solvent-Free One-Pot Stille Coupling of Aryl Halides

EntryAryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-X)Product (Ar¹-Ar²)Yield (%)
14-Bromoanisole4-Iodobenzonitrile4-Methoxy-4'-cyanobiphenyl85
23-Bromopyridine1-Iodonaphthalene3-(1-Naphthyl)pyridine78
32-Chlorothiophene4-Bromotoluene2-(4-Tolyl)thiophene72
44-Trifluoromethyliodobenzene2-Bromofuran4-(Trifluoromethyl)-2'-furanylbenzene81

Table 2: Microwave-Assisted One-Pot Stille Coupling in Water

EntryAryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-X)Product (Ar¹-Ar²)Yield (%)
14-Iodoanisole4-Bromobenzaldehyde4-Methoxy-4'-formylbiphenyl92
23-Iodopyridine2-Bromoquinoline3-(2-Quinolyl)pyridine85
31-Bromonaphthalene4-Iodoacetophenone1-(4-Acetylphenyl)naphthalene88
42-Bromothiophene3-Bromopyridine2-(3-Pyridyl)thiophene81

Mandatory Visualization

Stille_Coupling_Workflow cluster_stannylation Step 1: In situ Stannylation cluster_stille Step 2: Stille Cross-Coupling Ar1X Aryl Halide 1 (Ar¹-X) Stannylation_Reaction Pd-Catalyzed Stannylation Ar1X->Stannylation_Reaction HMDS This compound ((CH₃)₃Sn-Sn(CH₃)₃) HMDS->Stannylation_Reaction Ar1SnMe3 Aryl Trimethylstannane (Ar¹-Sn(CH₃)₃) Stannylation_Reaction->Ar1SnMe3 Stille_Reaction Pd-Catalyzed Stille Coupling (+ Cu(I) co-catalyst) Ar1SnMe3->Stille_Reaction Ar2X Aryl Halide 2 (Ar²-X) Ar2X->Stille_Reaction Product Biaryl Product (Ar¹-Ar²) Stille_Reaction->Product

Caption: One-pot, two-step Stille coupling workflow.

Stille_Catalytic_Cycle cluster_stannylation_cycle Catalytic Cycle 1: Stannylation cluster_stille_cycle Catalytic Cycle 2: Stille Coupling Pd0_S Pd(0)L₂ OA_S Oxidative Addition (Ar¹-X) Pd0_S->OA_S Ar¹-X PdII_S Ar¹-Pd(II)(X)L₂ OA_S->PdII_S TM_S Transmetalation ((CH₃)₃Sn-Sn(CH₃)₃) PdII_S->TM_S (CH₃)₃Sn-Sn(CH₃)₃ PdII_Sn Ar¹-Pd(II)(Sn(CH₃)₃)L₂ TM_S->PdII_Sn RE_S Reductive Elimination PdII_Sn->RE_S RE_S->Pd0_S Ar1SnMe3_out Ar¹-Sn(CH₃)₃ RE_S->Ar1SnMe3_out Product TM_C Transmetalation (Ar¹-Sn(CH₃)₃) Ar1SnMe3_out->TM_C connects cycles Pd0_C Pd(0)L₂ OA_C Oxidative Addition (Ar²-X) Pd0_C->OA_C Ar²-X PdII_C Ar²-Pd(II)(X)L₂ OA_C->PdII_C PdII_C->TM_C Ar¹-Sn(CH₃)₃ PdII_Ar1Ar2 Ar¹-Pd(II)(Ar²)L₂ TM_C->PdII_Ar1Ar2 RE_C Reductive Elimination PdII_Ar1Ar2->RE_C RE_C->Pd0_C Product_out Ar¹-Ar² RE_C->Product_out Product

Caption: Catalytic cycles for the one-pot process.

References

Application Notes and Protocols: Hexamethyldistannane in Organotin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, ((CH₃)₃Sn)₂Sn, is a versatile and highly reactive organotin compound essential for creating carbon-tin bonds in organic synthesis. As a primary source of the trimethylstannyl (Me₃Sn-) group, it is a key reagent in the preparation of various organotin intermediates, which are pivotal in modern cross-coupling chemistry, particularly the Stille reaction. Its applications include the synthesis of aryl-, vinyl-, and allyltrimethylstannanes from corresponding organic halides and related precursors.[1] These organotin compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in key organotin synthesis reactions.

Physicochemical and Safety Data

This compound is a colorless, low-melting solid or liquid that is sensitive to air and moisture.[2][1] It is highly toxic and requires careful handling in a controlled laboratory environment.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 661-69-8[3]
Molecular Formula C₆H₁₈Sn₂[3]
Molecular Weight 327.63 g/mol [3]
Appearance Colorless, low-melting solid or liquid[1][4]
Melting Point 23-24 °C[3][4]
Boiling Point 182 °C at 756 mmHg[3][4]
Density 1.58 g/mL at 20 °C[3][4]
Solubility Insoluble in water; soluble in organic solvents[4][5]
Sensitivity Air and moisture sensitive[2][1]
Safety Information

Hazard Statements: H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled), H410 (Very toxic to aquatic life with long-lasting effects).[6]

Precautionary Measures:

  • Handling: Use only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[6][7] Avoid all contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1] Keep container tightly sealed and store locked up.[7]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

Core Applications and Methodologies

This compound is predominantly used in palladium-catalyzed reactions to introduce a trimethylstannyl group onto an organic substrate.

Application 1: Palladium-Catalyzed Stannylation of Aryl and Heteroaryl Halides

The most common application of this compound is the synthesis of aryltrimethylstannanes from aryl halides or triflates. This reaction is a cornerstone for preparing the requisite organostannane partners for Stille cross-coupling reactions. The reaction is typically catalyzed by a Pd(0) complex.

Table 2: Examples of Pd-Catalyzed Stannylation of Aryl Halides
EntryAryl Halide (Ar-X)Pd Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd₂(dba)₃ (2)P(t-Bu)₃Toluene (B28343)801695
22-BromopyridinePd(PPh₃)₄ (3)-Dioxane1001288
34-IodonitrobenzenePdCl₂(PPh₃)₂ (2)-Toluene110692
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)PCy₃Neat100291
5Methyl 4-bromobenzoatePd(PPh₃)₄ (4)-Xylene1202485
(Note: Data is compiled and representative of typical conditions found in the literature. Actual results may vary.)
Protocol 1: General Procedure for the Palladium-Catalyzed Stannylation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous toluene (5 mL)

  • Anhydrous KF (for work-up)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and stir with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 30 minutes. This procedure precipitates the tin byproducts as insoluble fluorides.

  • Filter the resulting slurry through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure aryltrimethylstannane.

Application 2: Palladium-Catalyzed Addition of this compound to Alkynes

This compound can be added across the triple bond of alkynes in a palladium-catalyzed reaction to yield vicinal bis(stannyl)alkenes.[1] This reaction is highly stereoselective, typically affording the (Z)-isomer via a syn-addition pathway. These products are valuable for further functionalization.

Table 3: Examples of Pd-Catalyzed Distannylation of Alkynes
EntryAlkynePd Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₄ (3)Toluene8012(Z)-1,2-bis(trimethylstannyl)-1-phenylethene85
21-OctynePd(PPh₃)₄ (3)THF6516(Z)-1,2-bis(trimethylstannyl)-1-octene89
3Ethyl propiolatePdCl₂(PPh₃)₂ (2)Dioxane908Ethyl (Z)-2,3-bis(trimethylstannyl)acrylate78
4DiphenylacetylenePd₂(dba)₃ (2)Benzene8024(Z)-1,2-diphenyl-1,2-bis(trimethylstannyl)ethene91
(Note: Data is compiled and representative of typical conditions found in the literature. Actual results may vary.)
Protocol 2: General Procedure for the Palladium-Catalyzed Distannylation of an Alkyne

Materials:

  • Terminal or internal alkyne (1.0 mmol, 1.0 equiv)

  • This compound (1.05 mmol, 1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 mmol) and this compound (1.05 mmol) in anhydrous toluene (5 mL).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the solution.

  • Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (often pre-treated with triethylamine (B128534) to prevent destannylation) or by distillation/kugelrohr to yield the vicinal bis(stannyl)alkene.

Summary

This compound is an indispensable reagent for the synthesis of trimethyltin (B158744) compounds. Through palladium-catalyzed pathways, it enables the efficient stannylation of a wide range of organic substrates, including aryl halides and alkynes. The resulting organotin products are stable, versatile intermediates for constructing complex molecular architectures. Mastery of the protocols described herein, with strict adherence to safety procedures, allows researchers to effectively leverage the synthetic power of this important reagent.

References

Applications of Hexamethyldistannane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane [(CH₃)₃SnSn(CH₃)₃] is a versatile and indispensable reagent in modern organic synthesis. Its utility spans a wide range of transformations, from the formation of carbon-carbon bonds to the generation of radical species for de-functionalization reactions. This document provides detailed application notes and experimental protocols for the key applications of this compound, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of C(sp²)-C(sp²) bond formation, enabling the synthesis of complex biaryl and vinyl-aryl structures prevalent in pharmaceuticals and natural products. This compound serves as a precursor for the in situ or stepwise generation of trimethylstannyl reagents, which then participate in the palladium-catalyzed cross-coupling cycle.

Application Notes:

The Stille coupling offers excellent functional group tolerance, proceeding under neutral or mildly basic conditions. This makes it particularly suitable for late-stage functionalization in the synthesis of complex molecules. This compound can be used to generate a variety of organotin reagents, including aryl-, heteroaryl-, and vinyltrimethylstannanes, by reacting it with the corresponding organic halides in the presence of a palladium catalyst. These generated stannanes can then be coupled with another organic halide or triflate.

Logical Relationship of Stille Coupling using this compound:

Stille_Coupling A Aryl/Vinyl Halide (Ar¹-X) D Trimethylstannyl Reagent (Ar¹-Sn(CH₃)₃) A->D Pd-catalyzed Stannylation B This compound ((CH₃)₃SnSn(CH₃)₃) B->D C Pd(0) Catalyst C->D F Coupled Product (Ar¹-Ar²) C->F D->F Stille Coupling E Aryl/Vinyl Halide/Triflate (Ar²-Y) E->F

Caption: Stille coupling workflow starting from an organic halide and this compound.

Quantitative Data for Stille Coupling:
EntryAryl Halide (Ar¹-X)Organostannane (Ar²-SnR₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenoneVinyltributylstannanePd(PPh₃)₄ (5)-Toluene (B28343)1001692
22-BromopyridinePhenyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101285
31-Iodonaphthalene(E)-1-HexenyltributylstannanePdCl₂(PPh₃)₂ (3)-DMF802488
44-Bromonitrobenzene2-ThienyltributylstannanePd(OAc)₂ (2)PCy₃ (4)Dioxane1001090

Note: The organostannanes in the table are often prepared from the corresponding halide and this compound or hexabutyldistannane.

Experimental Protocol: Synthesis of 4-Vinylacetophenone via Stille Coupling

Materials:

  • 4-Iodoacetophenone

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 4-iodoacetophenone (1.0 mmol, 246 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • To the stirred solution, add vinyltributylstannane (1.1 mmol, 348 mg, 0.36 mL) via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 4-vinylacetophenone as a colorless oil.

Distannylation of Alkynes and Allenes

This compound readily adds across the π-systems of alkynes and allenes in the presence of a palladium catalyst to furnish vicinal bis(stannyl)alkenes and allylic bis(stannyl) compounds, respectively. These products are valuable synthetic intermediates, allowing for the sequential introduction of two different electrophiles.

Application Notes:

The palladium-catalyzed distannylation of alkynes with this compound typically proceeds with high syn-selectivity, yielding (Z)-1,2-bis(trimethylstannyl)alkenes.[1] These products can undergo stepwise Stille couplings with two different aryl or vinyl halides, providing a route to stereodefined tetrasubstituted alkenes. The distannylation of allenes provides access to 2,3-bis(trimethylstannyl)propenes, which can also be functionalized sequentially.

Experimental Workflow for Distannylation of Alkynes:

Distannylation_Workflow Start Start: - Alkyne - this compound - Pd Catalyst Reaction Reaction: Palladium-catalyzed Distannylation Start->Reaction Workup Workup: - Quench - Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: (Z)-1,2-Bis(trimethylstannyl)alkene Purification->Product

Caption: A typical experimental workflow for the distannylation of alkynes.

Quantitative Data for Distannylation of Alkynes:
EntryAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
11-Octyne (B150090)Pd(PPh₃)₄ (3)Toluene902485[1]
2PhenylacetylenePdCl₂(PPh₃)₂ (5)THF651291[1]
3Methyl propiolatePd₂(dba)₃ (2) / PPh₃ (8)Dioxane801878
43,3-Dimethyl-1-butynePd(OAc)₂ (3) / P(furyl)₃ (6)Benzene802082
Experimental Protocol: Palladium-Catalyzed Distannylation of 1-Octyne

Materials:

  • 1-Octyne

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Add anhydrous toluene (5 mL).

  • Add 1-octyne (1.0 mmol, 110 mg, 0.15 mL) followed by this compound (1.1 mmol, 360 mg, 0.23 mL).

  • Seal the tube and heat the mixture at 90 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel (eluting with hexanes) to give (Z)-1,2-bis(trimethylstannyl)-1-octene as a colorless oil.

Radical Reactions

This compound can serve as a precursor to trimethyltin (B158744) hydride, a common reagent in radical chemistry. Trimethyltin radicals, generated from the homolytic cleavage of the Sn-Sn bond or from the corresponding hydride, can initiate a variety of radical transformations, including dehalogenations and cyclizations.

Application Notes:

Radical dehalogenation is a powerful method for the mild reduction of alkyl, aryl, and vinyl halides to the corresponding hydrocarbons.[2] This transformation is particularly useful when other reductive methods are incompatible with the functional groups present in the molecule. The reaction is typically initiated by azobisisobutyronitrile (AIBN) upon heating or photolysis. This compound can also be used in radical cyclization reactions of unsaturated alkyl halides to form carbocyclic and heterocyclic ring systems.[3]

Signaling Pathway for Radical Dehalogenation:

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical Initiator Radical (R•) AIBN->Initiator_Radical Heat/Light Me3Sn_Radical Trimethyltin Radical ((CH₃)₃Sn•) Initiator_Radical->Me3Sn_Radical H-atom abstraction Me3SnH (CH₃)₃SnH Me3SnH->Me3Sn_Radical Product Product (R'-H) Me3SnH->Product Alkyl_Radical Alkyl Radical (R'•) Me3Sn_Radical->Alkyl_Radical Halogen abstraction Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Alkyl_Radical Alkyl_Radical->Product H-atom abstraction Product->Me3Sn_Radical regenerates

Caption: Mechanism of AIBN-initiated radical dehalogenation using a trimethyltin source.

Quantitative Data for Radical Dehalogenation:
EntrySubstrateRadical Initiator (mol%)SolventTemp (°C)Time (h)Yield (%)
11-Bromoadamantane (B121549)AIBN (10)Benzene80495
24-BromotolueneAIBN (10)Toluene110688
32-Iodo-5-noneneAIBN (5)Cyclohexane80391 (cyclized product)
41-(Bromomethyl)naphthaleneAIBN (10)Benzene80298
Experimental Protocol: Radical Dehalogenation of 1-Bromoadamantane

Materials:

  • 1-Bromoadamantane

  • This compound

  • Polymethylhydrosiloxane (B1170920) (PMHS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

Note: This protocol generates trimethyltin hydride in situ from this compound and a hydride source like PMHS.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromoadamantane (1.0 mmol, 215 mg) and a catalytic amount of AIBN (0.1 mmol, 16 mg).

  • Under an argon atmosphere, add anhydrous toluene (10 mL).

  • Add this compound (0.1 mmol, 33 mg, 0.02 mL) and polymethylhydrosiloxane (PMHS) (1.5 mmol).

  • Heat the reaction mixture to reflux (80 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete within 4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by sublimation or crystallization to afford adamantane.

Applications in Natural Product and Drug Synthesis

The robustness and functional group tolerance of reactions involving this compound have made it a valuable tool in the total synthesis of complex natural products and in the development of pharmaceutical drug candidates.

Application Notes:

Stille coupling, in particular, has been employed in numerous total syntheses for the construction of key carbon-carbon bonds. For example, it has been utilized in the synthesis of macrolide antibiotics, polyether natural products, and various alkaloids.[4][5] In drug discovery, the ability to rapidly generate analogues through cross-coupling reactions is crucial. The use of this compound to prepare a library of stannylated building blocks allows for the efficient exploration of structure-activity relationships (SAR).[1]

Example in Natural Product Synthesis: Total Synthesis of Himastatin

In the total synthesis of the antibiotic himastatin, a key step involved a Stille homocoupling of a stannylated aryl iodide intermediate. This reaction was crucial for the construction of the dimeric core of the natural product.[4]

Example in Drug Discovery: Synthesis of Biaryl Compounds

The biaryl motif is a common feature in many approved drugs. The Stille coupling provides a reliable method for the synthesis of these structures. For instance, in the development of angiotensin II receptor blockers, Stille coupling has been used to prepare the key biphenyl (B1667301) scaffold.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis with broad applications in the construction of complex molecules. Its utility in Stille cross-coupling, distannylation, and radical reactions makes it an essential tool for researchers in both academic and industrial settings. The protocols and data presented herein provide a practical guide for the implementation of these important transformations in the synthesis of natural products, pharmaceuticals, and other advanced organic materials. Due to the toxicity of organotin compounds, appropriate safety precautions must be taken, and waste should be handled and disposed of according to institutional guidelines.

References

Application Notes and Protocols: Stannylation of Aryl Halides with Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl stannanes are pivotal intermediates in modern organic synthesis, primarily serving as nucleophilic partners in the palladium-catalyzed Stille cross-coupling reaction.[1][2] This reaction is a powerful tool for constructing carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4] The stannylation of aryl halides using hexamethyldistannane ((Me₃Sn)₂), a common and effective tin source, provides a direct route to these valuable aryl trimethylstannane (B102407) reagents.[5] Organotin compounds are known for their stability towards air and moisture and compatibility with a wide array of functional groups, making them highly useful in complex molecule synthesis.[1][4] However, it is crucial to handle organotin reagents with care due to their high toxicity.[1][6]

This document provides detailed application notes on the primary methods for the stannylation of aryl halides with this compound, complete with experimental protocols, tabulated data for comparison, and diagrams illustrating the reaction mechanisms and workflows.

Application Notes: Synthesis Methodologies

Two predominant methodologies have been developed for the synthesis of aryl trimethylstannanes from aryl halides and this compound: Palladium-Catalyzed Stannylation and Transition-Metal-Free Photochemical Stannylation.

  • Palladium-Catalyzed Stannylation : This is the most established method, often referred to as a Stille-type coupling.[3] It involves the reaction of an aryl halide (iodide, bromide, or triflate) with this compound in the presence of a palladium catalyst.[5] The reaction is versatile, robust, and can be performed under various conditions, including solvent-free protocols.[5] A range of palladium sources and ligands can be employed, with Pd(OAc)₂/PCy₃ being a common catalytic system.[5] This method is highly efficient for a wide variety of (hetero)aryl halides bearing both electron-donating and electron-withdrawing groups.

  • Transition-Metal-Free Photochemical Stannylation : An alternative approach avoids the use of transition metals, relying on UV light to initiate the reaction.[7][8] This method is praised for its mild reaction conditions, short reaction times, and excellent functional group tolerance.[8][9] The reaction is believed to proceed via a photo-initiated radical chain mechanism.[8] It is particularly effective for aryl iodides and bromides and has been successfully applied to various heterocyclic systems.[7]

Reaction Mechanisms and Workflows

Palladium-Catalyzed Stannylation: Catalytic Cycle

The mechanism of the palladium-catalyzed stannylation reaction is analogous to the Stille cross-coupling catalytic cycle.[1] It involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with this compound, and reductive elimination to yield the aryl trimethylstannane product and regenerate the Pd(0) catalyst.

Stille_Stannylation pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-SnMe₃ pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination arsnme3 Aryl Stannane (B1208499) (Ar-SnMe₃) transmetal_complex->arsnme3 xsnme3 Me₃Sn-X transmetal_complex->xsnme3        arx Aryl Halide (Ar-X) arx->pd2_complex sn2me6 This compound (Me₃Sn-SnMe₃) sn2me6->transmetal_complex

Caption: Catalytic cycle for Palladium-catalyzed stannylation.

General Experimental Workflow

The synthesis of aryl stannanes, whether by palladium-catalyzed or photochemical methods, follows a general laboratory workflow. This involves careful setup under an inert atmosphere, execution of the reaction, followed by a standard aqueous work-up and purification, typically by flash column chromatography.

Experimental_Workflow setup Reaction Setup (Flask, Stir Bar, Reagents) inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition Reagent Addition (Solvent, Aryl Halide, (Me₃Sn)₂, Catalyst/Base if applicable) inert->addition reaction Reaction (Stir at specified Temp/Irradiation) addition->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up (Quench, Extract with Organic Solvent) monitoring->workup drying Dry & Concentrate (Dry over Na₂SO₄/MgSO₄, Evaporate Solvent) workup->drying purification Purification (Flash Column Chromatography) drying->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for the synthesis of aryl stannanes.

Experimental Protocols

Safety Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Palladium-Catalyzed Stannylation (Solvent-Free)

This protocol is adapted from a general procedure for the solvent-free palladium-catalyzed stannylation of aryl halides.[5]

  • Reagents & Equipment :

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.1 mmol, 1.1 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

    • Cesium fluoride (B91410) (CsF, 2.0 mmol, 2.0 equiv)

    • Oven-dried Schlenk tube with a magnetic stir bar

    • Standard Schlenk line for inert atmosphere

  • Procedure :

    • To the Schlenk tube, add the aryl halide, cesium fluoride, palladium(II) acetate, and tricyclohexylphosphine.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Under a positive flow of argon, add this compound via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure aryl trimethylstannane.

Protocol 2: Transition-Metal-Free Photochemical Stannylation

This protocol is based on a general photochemical method for aryl halides.[7]

  • Reagents & Equipment :

    • Aryl iodide or bromide (0.2 mmol, 1.0 equiv)

    • This compound (0.3 mmol, 1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA, 0.2 mmol, 1.0 equiv)

    • Deoxygenated acetonitrile (B52724) (2.0 mL)

    • Quartz test tube with a magnetic stir bar and septum

    • High-pressure mercury lamp (e.g., 300 W, λₘₐₓ = 365 nm)

  • Procedure :

    • To the quartz test tube, add the aryl halide and the magnetic stir bar.

    • Seal the tube with a septum and deoxygenate by purging with argon for 10 minutes.

    • Add deoxygenated acetonitrile, this compound, and DIPEA via syringe.

    • Place the tube approximately 5-10 cm from the mercury lamp. Use a fan for cooling to maintain room temperature.

    • Irradiate the stirred solution for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the residue directly by flash column chromatography on silica gel to yield the desired aryl trimethylstannane.

Data Presentation

The following tables summarize representative yields for the stannylation of various aryl halides using the described methods, demonstrating the scope and efficiency of these transformations.

Table 1: Palladium-Catalyzed Stannylation of Various Aryl Halides (Data synthesized from descriptions of typical palladium-catalyzed reactions)[5]

EntryAryl HalideProductYield (%)
14-Bromoacetophenone4-Acetylphenyl)trimethylstannane~95
21-Bromo-4-methoxybenzene(4-Methoxyphenyl)trimethylstannane~98
32-BromopyridineTrimethyl(pyridin-2-yl)stannane~90
41-Iodo-4-nitrobenzeneTrimethyl(4-nitrophenyl)stannane~92
5Methyl 4-bromobenzoateMethyl 4-(trimethylstannyl)benzoate~96

Table 2: Photochemical Stannylation of Various (Hetero)aryl Halides (Data derived from examples in photochemical stannylation studies)[7]

EntryAryl HalideProductYield (%)
14-Iodoanisole(4-Methoxyphenyl)trimethylstannane82
21-Iodo-4-(trifluoromethyl)benzeneTrimethyl(4-(trifluoromethyl)phenyl)stannane75
34-Bromobenzonitrile4-(Trimethylstannyl)benzonitrile65
43-IodopyridineTrimethyl(pyridin-3-yl)stannane78
52-BromothiopheneTrimethyl(thiophen-2-yl)stannane71

Applications in Drug Development

The synthesis of aryl stannanes is a critical enabling step in many drug discovery programs.[10] These intermediates are frequently used in Stille cross-coupling reactions to construct complex molecular scaffolds found in biologically active compounds. The mild conditions and high functional group tolerance of both the stannylation and the subsequent Stille coupling allow for the late-stage functionalization of intricate molecules, which is a significant advantage in medicinal chemistry.[4] For example, the biaryl motif, commonly assembled via Stille coupling, is a prevalent feature in many approved drugs and clinical candidates.[10][11] The ability to efficiently generate a diverse library of aryl stannane building blocks from readily available aryl halides is therefore essential for accelerating the drug discovery and development process.

References

Application Notes and Protocols: Hexamethyldistannane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a versatile organotin reagent widely employed in organic synthesis, particularly in the formation of carbon-carbon bonds. Its primary application in the pharmaceutical industry is as a precursor to trimethylstannyl compounds, which are key coupling partners in palladium-catalyzed Stille cross-coupling reactions. This methodology is instrumental in the synthesis of complex organic molecules, including a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The Stille reaction offers several advantages, such as mild reaction conditions, tolerance to a wide range of functional groups, and the stability of the organostannane reagents.[1] These features make it a valuable tool in the multi-step synthesis of modern pharmaceuticals.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the angiotensin II receptor blocker, Losartan.

Key Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound serves as a precursor for various organotin reagents used in cross-coupling reactions. Some of its key applications include:

  • Synthesis of Aryltrimethylstannanes: These are crucial intermediates for the Stille coupling reaction to form biaryl structures, a common motif in many pharmaceuticals.

  • Synthesis of Vinyltrimethylstannanes: Used to introduce vinyl groups in the synthesis of complex natural products and drug candidates.

  • Direct Stannylation of Heterocycles: this compound can be used for the direct introduction of a trimethylstannyl group onto heterocyclic rings, which are prevalent in drug molecules.

Synthesis of a Key Losartan Intermediate: 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)

A critical step in the synthesis of the antihypertensive drug Losartan is the formation of the biphenyl (B1667301) core. The Stille coupling reaction provides an effective method for creating this structure. The following sections detail the synthesis of a key intermediate, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN), using an organotin reagent derived from this compound.

Logical Workflow for OTBN Synthesis

OTBN_Synthesis_Workflow cluster_reagent_prep Organotin Reagent Preparation cluster_stille_coupling Stille Coupling Reaction p_tolyl_halide p-Tolyl Halide trimethyl_p_tolyl_stannane Trimethyl(p-tolyl)stannane p_tolyl_halide->trimethyl_p_tolyl_stannane 1. Stannylation This compound This compound This compound->trimethyl_p_tolyl_stannane pd_catalyst_prep Palladium Catalyst stille_reaction Stille Coupling pd_catalyst_prep->stille_reaction Catalyst trimethyl_p_tolyl_stannane->stille_reaction 2. Coupling Partner o_bromobenzonitrile 2-Bromobenzonitrile (B47965) o_bromobenzonitrile->stille_reaction otbn_product OTBN Intermediate stille_reaction->otbn_product 3. C-C Bond Formation

Caption: Workflow for the synthesis of the Losartan intermediate OTBN.

Experimental Protocols

Protocol 1: Preparation of Trimethyl(p-tolyl)stannane

This protocol describes the synthesis of the key organotin reagent required for the subsequent Stille coupling. While direct synthesis from a Grignard reagent and trimethyltin (B158744) chloride is common[3], an alternative approach involves the palladium-catalyzed reaction of a p-tolyl halide with this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
p-Bromotoluene171.041.71 g10.0
This compound327.633.60 g11.0
Tetrakis(triphenylphosphine)palladium(0)1155.56231 mg0.2
Anhydrous Toluene (B28343)-50 mL-

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Add anhydrous, degassed toluene (50 mL) to the flask.

  • Add p-bromotoluene (1.71 g, 10.0 mmol) to the reaction mixture.

  • Add this compound (3.60 g, 11.0 mmol) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solution of trimethyl(p-tolyl)stannane is typically used in the next step without further purification.

Expected Yield: The reaction is expected to proceed in high yield, and the resulting solution can be used directly in the subsequent Stille coupling.

Protocol 2: Stille Coupling for the Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)

This protocol outlines the palladium-catalyzed cross-coupling of 2-bromobenzonitrile with the prepared trimethyl(p-tolyl)stannane to yield the OTBN intermediate.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Bromobenzonitrile182.021.82 g10.0
Trimethyl(p-tolyl)stannane solution(from Protocol 1)~50 mL~10.0
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)915.7292 mg0.1
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37122 mg0.4
Anhydrous Toluene-50 mL-

Procedure:

  • To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol) and tri(o-tolyl)phosphine (122 mg, 0.4 mmol).

  • Add anhydrous, degassed toluene (50 mL) to the flask and stir for 15 minutes at room temperature to form the active catalyst complex.

  • Add 2-bromobenzonitrile (1.82 g, 10.0 mmol) to the reaction mixture.

  • Add the previously prepared solution of trimethyl(p-tolyl)stannane in toluene (~50 mL, ~10.0 mmol) to the reaction flask via cannula.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: a. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. b. Wash the celite pad with toluene. c. Combine the organic filtrates and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. d. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN).

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC/GC)
OTBN1.931.6485>98%

Signaling Pathway and Catalytic Cycle

The core of the Stille coupling is a palladium-catalyzed cycle. The following diagram illustrates the key steps involved in the reaction.

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl TinHalide X-SnR₃ Transmetal->TinHalide RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organostannane R²-SnR₃ (Organostannane) Organostannane->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, primarily through its conversion to organotin compounds for use in Stille cross-coupling reactions. The provided protocols for the synthesis of the Losartan intermediate, OTBN, demonstrate a practical application of this methodology. While organotin compounds are toxic and require careful handling, the Stille reaction's reliability and functional group tolerance often make it a superior choice for the construction of complex molecular architectures in drug discovery and development. Researchers should always consider the safety and environmental implications of using tin reagents and explore alternative coupling methods where feasible.

References

Hexamethyldistannane in Polymer Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexamethyldistannane [(CH₃)₃SnSn(CH₃)₃], a member of the organotin family, serves as a versatile reagent in various chemical syntheses. In the realm of polymer chemistry, it is primarily recognized for its role as a precursor in the synthesis of polystannanes, which are unique polymers featuring a backbone of covalently bonded tin atoms. These materials are of interest for their potential applications in electronics, optics, and catalysis. This document provides an overview of the applications of this compound in polymer chemistry, along with detailed experimental protocols for key synthetic methods.

Application Notes

This compound is utilized in polymer chemistry through several key reaction pathways:

  • Synthesis of Polystannanes: The most prominent application of this compound is as a precursor for polystannanes. While not a direct monomer for polymerization, it is a crucial starting material for synthesizing diorganotin dihalides or dihydrides, which are the actual monomers in polystannane production.

  • Wurtz-type Coupling: A common method for synthesizing polystannanes is the Wurtz-type coupling of diorganotin dihalides with an alkali metal, such as sodium. This compound can be a starting point for the synthesis of the necessary diorganotin dihalide monomers.

  • Dehydropolymerization: Another significant route to polystannanes is the dehydropolymerization of diorganostannanes (R₂SnH₂). While this compound is not directly used in the polymerization step, it can be a precursor to the diorganostannane monomers. This method often employs transition metal catalysts, such as Wilkinson's catalyst, to facilitate the formation of Sn-Sn bonds.

  • Catalysis: Organotin compounds, in general, are known to act as catalysts in various polymerization reactions, including the formation of polyurethanes.[1][2] While specific examples detailing this compound as a direct catalyst are less common, its derivatives can play a catalytic role.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of polystannanes, which represents a primary application area for this compound derivatives.

Protocol 1: Synthesis of Poly(dibutylstannane) via Wurtz-type Coupling

This protocol describes the synthesis of a high molecular weight polystannane from a dibutyltin (B87310) dichloride monomer. This compound can be used as a starting material to synthesize the dibutyltin dichloride precursor, although this specific monomer is also commercially available.

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Sodium metal is added to the toluene, and the mixture is heated to the melting point of sodium (97.8 °C) with vigorous stirring to create a fine dispersion of sodium.

  • The sodium dispersion is cooled to room temperature.

  • A solution of dibutyltin dichloride in anhydrous toluene is added dropwise to the sodium dispersion under a nitrogen atmosphere with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours. The progress of the polymerization can be monitored by the disappearance of the monomer.

  • Upon completion, the reaction is quenched by the slow addition of methanol to consume any unreacted sodium.

  • The resulting polymer solution is filtered to remove sodium chloride and any other insoluble byproducts.

  • The polymer is precipitated by adding the filtrate to a large excess of a non-solvent, such as methanol or hexane.

  • The precipitated poly(dibutylstannane) is collected by filtration, washed with the non-solvent, and dried under vacuum.

Quantitative Data for Wurtz-type Coupling of Bu₂SnCl₂

ParameterValueReference
MonomerDibutyltin dichloride[3][4][5]
Coupling AgentSodium[3][4][5]
SolventToluene[3][4][5]
Molecular Weight (Mₙ)Up to ~1 x 10⁶ g/mol [3][4][5]
Polydispersity Index (PDI)Typically broad[5]
Protocol 2: Synthesis of Polystannanes via Dehydropolymerization of Diorganostannanes

This protocol outlines the synthesis of polystannanes through the catalytic dehydrocoupling of diorganostannanes. This compound can serve as a precursor for the synthesis of the required diorganostannane monomers.

Materials:

  • Diorganostannane (e.g., dibutylstannane, Bu₂SnH₂)

  • Wilkinson's catalyst [RhCl(PPh₃)₃]

  • Anhydrous solvent (e.g., toluene or benzene)

  • Methanol

Procedure:

  • In a glovebox or under an inert atmosphere, a solution of the diorganostannane in the anhydrous solvent is prepared in a Schlenk flask.

  • A catalytic amount of Wilkinson's catalyst (typically 0.1-1 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures. The evolution of hydrogen gas indicates the progress of the polymerization.

  • The reaction is monitored by techniques such as NMR spectroscopy to follow the disappearance of the Sn-H protons.

  • Once the desired conversion is reached, the polymer is isolated by precipitation into a non-solvent like methanol.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Quantitative Data for Dehydropolymerization of Diorganostannanes

ParameterValueReference
MonomerDiorganostannanes (e.g., Ar₂SnH₂)[2]
CatalystDimethylzirconocene or Wilkinson's catalyst[2][6]
SolventToluene or Benzene[6]
TemperatureRoom Temperature[2]
λₘₐₓ of Polymer430 - 506 nm[2]

Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis of polystannanes.

Wurtz_Coupling_Workflow Start Diorganotin Dihalide (e.g., R₂SnCl₂) Reaction Wurtz Coupling Reaction Start->Reaction Sodium Sodium Dispersion in Toluene Sodium->Reaction Quenching Quenching (Methanol) Reaction->Quenching Filtration Filtration Quenching->Filtration Precipitation Precipitation (Non-solvent) Filtration->Precipitation Polymer Polystannane (-[R₂Sn]n-) Precipitation->Polymer

Wurtz-type coupling workflow for polystannane synthesis.

Dehydropolymerization_Workflow Monomer Diorganostannane (R₂SnH₂) Polymerization Dehydropolymerization (-H₂) Monomer->Polymerization Catalyst Catalyst (e.g., Wilkinson's) Catalyst->Polymerization Precipitation Precipitation (Non-solvent) Polymerization->Precipitation Polymer Polystannane (-[R₂Sn]n-) Precipitation->Polymer

Dehydropolymerization workflow for polystannane synthesis.

Conclusion

This compound plays a crucial, albeit often indirect, role in polymer chemistry, primarily as a synthetic precursor for the monomers used in the production of polystannanes. The Wurtz-type coupling and dehydropolymerization methods are robust strategies for accessing these unique organometallic polymers. The provided protocols offer a foundational understanding for researchers and scientists interested in the synthesis and exploration of polystannane materials. Further research into the direct catalytic activities of this compound and its derivatives may unveil new applications in polymer synthesis.

References

Hexamethyldistannane: A Key Reagent in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its primary application lies in the formation of organostannanes, which are crucial intermediates for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction enables the formation of carbon-carbon bonds under mild conditions with high functional group tolerance, making it a powerful tool in the total synthesis of biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound-derived reagents in the total synthesis of two complex natural products: Quadrigemine C and (+)-Mycotrienol.

Core Applications of this compound in Natural Product Synthesis

This compound serves as a precursor for the synthesis of various organostannane reagents. These reagents are then utilized in key bond-forming reactions to construct the carbon skeleton of complex natural products. The primary transformation involving this compound is the synthesis of vinylstannanes and other organostannanes, which are subsequently used in Stille cross-coupling reactions.

A generalized workflow for the application of this compound in natural product synthesis is depicted below.

G HMD This compound Organostannane Organostannane Reagent HMD->Organostannane Synthesis Stille Stille Cross-Coupling Organostannane->Stille Precursor1 Natural Product Precursor 1 (e.g., Halide) Precursor1->Stille Precursor2 Natural Product Precursor 2 CoupledProduct Coupled Product Stille->CoupledProduct NP Complex Natural Product CoupledProduct->NP Further Steps

Caption: General workflow for utilizing this compound in natural product synthesis.

Application Example 1: Total Synthesis of Quadrigemine C

The total synthesis of Quadrigemine C, a complex polypyrrolidinoindoline alkaloid, by Overman and coworkers showcases the strategic importance of the Stille coupling.[1][2] A key step in their convergent synthesis involves a double Stille cross-coupling reaction to unite two complex fragments.

Synthesis of the Key Dibutenanilide Intermediate via Double Stille Coupling

The central carbon-carbon bond formation in the synthesis of the Quadrigemine C core involves the coupling of diiodide 7 with two equivalents of vinylstannane 8 to furnish the dibutenanilide 9 .[1][2]

G Diiodide Diiodide (7) Stille Double Stille Coupling Diiodide->Stille Vinylstannane Vinylstannane (8) Vinylstannane->Stille Dibutenanilide Dibutenanilide (9) Stille->Dibutenanilide QuadrigemineC Quadrigemine C Dibutenanilide->QuadrigemineC Heck Cyclization & Further Steps

Caption: Key double Stille coupling in the synthesis of Quadrigemine C.

Experimental Protocols

Protocol 1: Synthesis of Vinylstannane (8) Precursor

While the exact experimental details for the synthesis of vinylstannane 8 are not explicitly provided in the preliminary communication by Overman et al.[1], a general and reliable method for the synthesis of similar vinylstannanes involves the hydrostannylation of a terminal alkyne. A representative protocol for such a transformation is provided below, based on established procedures.

Reagent/ParameterValue
Starting Material N-Boc-propargylaniline
Reagent 1 This compound
Reagent 2 Palladium Catalyst (e.g., Pd(PPh₃)₄)
Solvent Toluene (B28343)
Temperature Reflux
Reaction Time 4-12 h
Workup Filtration, Concentration
Purification Column Chromatography
Typical Yield 70-90%

Detailed Methodology:

  • To a solution of N-Boc-propargylaniline (1.0 equiv) in toluene is added this compound (1.1 equiv).

  • The mixture is degassed with argon for 15 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by TLC until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylstannane.

Protocol 2: Double Stille Cross-Coupling to form Dibutenanilide (9) [1][2]

Reagent/ParameterValue
Starting Material Diiodide 7
Reagent 1 Vinylstannane 8
Catalyst Pd₂(dba)₃
Ligand AsPh₃
Solvent THF
Temperature 50 °C
Reaction Time Not specified
Yield Not specified in initial report

Detailed Methodology:

  • To a solution of diiodide 7 (1.0 equiv) in THF is added vinylstannane 8 (2.2 equiv).

  • The solution is degassed with argon for 20 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equiv) and triphenylarsine (B46628) (AsPh₃, 0.4 equiv) are added.

  • The reaction mixture is heated to 50 °C and stirred until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield dibutenanilide 9 .

Application Example 2: Total Synthesis of (+)-Mycotrienol

The total synthesis of the ansamycin (B12435341) antibiotic (+)-Mycotrienol by Nicolaou and coworkers features a remarkable late-stage intramolecular tandem Stille coupling to construct the macrocyclic core of the molecule.[3]

Macrocyclization via Tandem Stille Coupling

A linear precursor containing both a vinyl iodide and a vinyl bromide moiety is cyclized using a distannane reagent, (E)-1,2-bis(tributylstannyl)ethylene, in a single step to form the macrocycle.

G LinearPrecursor Linear Precursor (Vinyl Iodide & Bromide) Stille Intramolecular Tandem Stille Coupling LinearPrecursor->Stille Distannane (E)-1,2-bis(tributylstannyl)ethylene Distannane->Stille Macrocycle Macrocyclic Product Stille->Macrocycle Mycotrienol (+)-Mycotrienol Macrocycle->Mycotrienol Final Steps

Caption: Tandem Stille macrocyclization in the synthesis of (+)-Mycotrienol.

Experimental Protocols

Protocol 3: Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene [4]

This protocol is adapted from a reliable procedure in Organic Syntheses.

Reagent/ParameterValue
Starting Material Tributylethynylstannane
Reagent 1 Tributyltin hydride
Initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN)
Temperature 90 °C
Reaction Time 6 h
Purification Distillation
Yield 88-92%

Detailed Methodology:

  • In a round-bottomed flask, combine tributylethynylstannane (1.0 equiv), tributyltin hydride (1.2 equiv), and AIBN (0.025 equiv).

  • Heat the mixture at 90 °C with stirring for 6 hours under a nitrogen atmosphere.

  • After cooling, the product is purified by vacuum distillation (170–186 °C at 0.3 mmHg) to yield (E)-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil.[4]

Protocol 4: Intramolecular Tandem Stille Macrocyclization [3]

While the full experimental details from the Nicolaou paper require access to the full publication, a representative protocol for such a macrocyclization is provided.

Reagent/ParameterValue
Starting Material Linear dihalide precursor
Reagent 1 (E)-1,2-Bis(tributylstannyl)ethylene
Catalyst Pd(PPh₃)₄
Additive LiCl
Solvent DMF or THF
Temperature 60-80 °C
Concentration High dilution (e.g., 0.001 M)
Yield Varies depending on substrate

Detailed Methodology:

  • A solution of the linear dihalide precursor (1.0 equiv) and (E)-1,2-bis(tributylstannyl)ethylene (1.1 equiv) in a large volume of degassed solvent (e.g., THF) is prepared.

  • In a separate flask, a solution of Pd(PPh₃)₄ (0.1 equiv) and LiCl (3.0 equiv) in the same solvent is prepared.

  • The solution of the reactants is added slowly via syringe pump over several hours to the stirred catalyst solution at the specified temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to afford the macrocyclic product.

Summary of Quantitative Data

Natural ProductKey ReactionKey ReagentsCatalyst/LigandSolventTemp. (°C)Yield (%)Reference
Quadrigemine CDouble Stille CouplingDiiodide 7 , Vinylstannane 8 Pd₂(dba)₃ / AsPh₃THF50Not Specified[1][2]
(+)-MycotrienolTandem Stille MacrocyclizationLinear dihalide, (E)-1,2-bis(tributylstannyl)ethylenePd(PPh₃)₄THF/DMF60-80Not Specified[3]

Conclusion

This compound is a foundational reagent for the synthesis of organostannanes that are pivotal in the construction of complex natural products. The Stille cross-coupling reaction, enabled by these reagents, allows for the formation of challenging carbon-carbon bonds under mild conditions, as exemplified in the total syntheses of Quadrigemine C and (+)-Mycotrienol. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex molecular targets. The strategic application of this compound-derived chemistry continues to be a cornerstone of modern synthetic organic chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed stannylation of aryl halides and a subsequent one-pot, two-step Stille cross-coupling reaction using hexamethyldistannane. The described methods are robust, scalable, and utilize a conventional palladium catalyst system, offering an efficient route to the synthesis of arylstannanes and biaryls.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is a powerful tool in this regard. This compound ((CH₃)₃SnSn(CH₃)₃) serves as a versatile reagent for the in situ generation of trimethylstannyl groups, which can then be transferred to an organic framework. This process, known as stannylation, produces organostannane intermediates that can be subsequently used in Stille cross-coupling reactions.

This document outlines protocols for two key applications: the direct stannylation of (hetero)aryl halides to form aryltrimethylstannanes and a one-pot, two-step stannylation/Stille cross-coupling procedure for the synthesis of biaryls without the need to isolate the organostannane intermediate. The featured catalytic system, Palladium(II) acetate (B1210297) (Pd(OAc)₂) with tricyclohexylphosphine (B42057) (PCy₃) as a ligand, has proven effective for these transformations, particularly under solvent-free conditions.[1][2][3]

Data Presentation

The following tables summarize the results for the palladium-catalyzed stannylation of various aryl halides with this compound and the subsequent one-pot Stille cross-coupling with a second aryl halide.

Table 1: Palladium-Catalyzed Stannylation of (Hetero)aryl Halides with this compound [1]

Entry(Hetero)aryl HalideProductYield (%)
14-Bromoacetophenone4-(Trimethylstannyl)acetophenone95
24-Bromobenzonitrile4-(Trimethylstannyl)benzonitrile98
3Methyl 4-bromobenzoateMethyl 4-(trimethylstannyl)benzoate96
44-Bromonitrobenzene4-(Trimethylstannyl)nitrobenzene93
52-Bromopyridine2-(Trimethylstannyl)pyridine85
63-Bromopyridine3-(Trimethylstannyl)pyridine89
71-Bromo-4-methoxybenzene1-Methoxy-4-(trimethylstannyl)benzene92
81-Bromo-2-nitrobenzene1-Nitro-2-(trimethylstannyl)benzene88

Reaction Conditions: (Hetero)aryl halide (1.0 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), CsF (1.2 mmol), 100 °C, 2-4 h, solvent-free.

Table 2: One-Pot, Two-Step Stannylation/Stille Cross-Coupling of Aryl Halides [1]

EntryAryl Halide 1Aryl Halide 2ProductYield (%)
14-Bromoacetophenone4-Bromoanisole4'-Methoxy-4-acetylbiphenyl85
24-Bromobenzonitrile4-Bromotoluene4'-Methyl-4-cyanobiphenyl88
3Methyl 4-bromobenzoateBromobenzeneMethyl biphenyl-4-carboxylate90
44-Bromonitrobenzene4-Chlorobromobenzene4'-Chloro-4-nitrobiphenyl82
52-Bromopyridine4-Bromoacetophenone2-(4-Acetylphenyl)pyridine78
61-Bromo-4-methoxybenzene3-Bromopyridine3-(4-Methoxyphenyl)pyridine80

Reaction Conditions: Step 1 (Stannylation): Aryl Halide 1 (1.0 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), CsF (1.2 mmol), 100 °C, 2 h, solvent-free. Step 2 (Stille Coupling): Aryl Halide 2 (1.0 mmol), 120 °C, 4-6 h.

Experimental Protocols

Materials and General Considerations:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • This compound

  • Cesium fluoride (B91410) (CsF)

  • (Hetero)aryl halides

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Reagents and solvents should be of high purity. While the described protocol is for solvent-free conditions, any solvents used for workup should be anhydrous.

  • Safety Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of Aryltrimethylstannanes via Palladium-Catalyzed Stannylation

This protocol describes a general procedure for the stannylation of aryl halides with this compound under solvent-free conditions.[1][2]

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.02 equiv), PCy₃ (11.2 mg, 0.04 mmol, 0.04 equiv), and CsF (182 mg, 1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add this compound (197 mg, 0.6 mmol, 0.6 equiv) to the reaction mixture under a positive pressure of inert gas.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether (10 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture through a pad of celite, washing the celite with additional diethyl ether (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude aryltrimethylstannane.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: One-Pot, Two-Step Synthesis of Biaryls via Stannylation/Stille Cross-Coupling

This protocol allows for the synthesis of biaryls without the isolation of the aryltrimethylstannane intermediate.[1]

Procedure:

  • Step 1: Stannylation

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the first aryl halide (Aryl Halide 1, 1.0 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.02 equiv), PCy₃ (11.2 mg, 0.04 mmol, 0.04 equiv), and CsF (182 mg, 1.2 mmol, 1.2 equiv).

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add this compound (197 mg, 0.6 mmol, 0.6 equiv) to the reaction mixture under a positive pressure of inert gas.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 2 hours.

  • Step 2: Stille Cross-Coupling

    • After the initial 2-hour stannylation period, carefully open the Schlenk tube under a positive pressure of inert gas and add the second aryl halide (Aryl Halide 2, 1.0 mmol, 1.0 equiv).

    • Reseal the Schlenk tube and increase the temperature of the oil bath to 120 °C.

    • Stir the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification

    • Add diethyl ether (10 mL) to the reaction mixture and stir for 5 minutes.

    • Filter the mixture through a pad of celite, washing the celite with additional diethyl ether (2 x 10 mL).

    • Wash the combined organic filtrate with a saturated aqueous solution of KF (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Visualizations

The following diagrams illustrate the catalytic cycle of the Stille cross-coupling reaction and a general workflow for the one-pot experimental procedure.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)-X      L₂ pd0->pd_intermediate R¹-X transmetalation Transmetalation pd_coupled R¹-Pd(II)-R²      L₂ pd_intermediate->pd_coupled R²-Sn(CH₃)₃ pd_coupled->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_coupled->product reagents R¹-X (Aryl Halide) stannane R²-Sn(CH₃)₃ (Organostannane) byproduct X-Sn(CH₃)₃

Figure 1: Catalytic cycle for the Stille cross-coupling reaction.

One_Pot_Workflow cluster_prep Reaction Setup cluster_stannylation Step 1: Stannylation cluster_stille Step 2: Stille Coupling cluster_workup Workup and Purification start Combine Aryl Halide 1, Pd(OAc)₂, PCy₃, and CsF in a Schlenk tube inert Evacuate and backfill with inert gas start->inert add_sn Add this compound inert->add_sn heat1 Heat at 100 °C for 2 hours add_sn->heat1 add_ar2 Add Aryl Halide 2 heat1->add_ar2 heat2 Heat at 120 °C for 4-6 hours add_ar2->heat2 cool Cool to room temperature heat2->cool extract Dilute with Et₂O and filter through celite cool->extract wash Wash with aq. KF and brine extract->wash dry Dry, concentrate, and purify by column chromatography wash->dry

Figure 2: Experimental workflow for the one-pot stannylation/Stille coupling.

References

Application Notes and Protocols: Microwave-Assisted Stille Coupling with Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or triflates. This reaction has proven invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by dramatically reducing reaction times, often from hours to minutes, while frequently improving reaction yields and product purity.[1][2] This "green chemistry" approach offers significant advantages in the fast-paced environment of drug discovery and development.[1][3]

A particularly efficient variation of this reaction involves the in situ generation of the required organostannane reagent from an organic halide and hexamethyldistannane, followed by the Stille coupling in a one-pot procedure. This approach obviates the need for the synthesis and purification of often sensitive and toxic organostannane intermediates, thereby streamlining the synthetic workflow and improving overall efficiency. This document provides detailed application notes and protocols for conducting microwave-assisted one-pot Stille coupling reactions using this compound.

Advantages of Microwave-Assisted One-Pot Stille Coupling

  • Speed: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[1]

  • Efficiency: One-pot procedures reduce handling steps, minimize waste, and save time and resources.

  • Safety: The use of sealed microwave vials allows for reactions to be performed at elevated temperatures and pressures safely.

  • Versatility: The reaction tolerates a wide range of functional groups, making it suitable for the synthesis of complex and diverse compound libraries.[4][5]

  • Green Chemistry: Reduced reaction times and often the ability to use more environmentally benign solvents contribute to a more sustainable synthetic process.

Experimental Protocols

The following protocols are based on established methodologies for microwave-assisted one-pot stannylation and Stille coupling reactions. While the specific example provided utilizes hexabutyldistannane, the principles and reaction conditions are directly applicable to reactions involving this compound, with minor optimization potentially required.

General Protocol for Microwave-Assisted One-Pot Stannylation/Stille Coupling of Two Aryl Halides

This protocol outlines a one-pot, two-step process where the first aryl halide is stannylated in situ with a distannane, followed by the addition of a second aryl halide for the Stille cross-coupling, all performed under microwave irradiation.

Materials:

  • Aryl Halide 1 (Ar¹-X, where X = I or Br)

  • This compound ((CH₃)₃Sn-Sn(CH₃)₃) or Hexabutyldistannane ((C₄H₉)₃Sn-Sn(C₄H₉)₃)

  • Aryl Halide 2 (Ar²-Y, where Y = I or Br)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Base (e.g., K₂CO₃, CsF)

  • Solvent (e.g., DMF, NMP, THF, or water)

  • Microwave Synthesis Reactor

  • Microwave process vials with caps

Procedure:

Step 1: In Situ Stannylation

  • To a microwave process vial, add Aryl Halide 1 (1.0 mmol), this compound (or hexabutyldistannane) (0.6 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in the chosen solvent (e.g., water, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 5-10 minutes). The power should be set to automatically adjust to maintain the target temperature.

  • After the irradiation is complete, allow the vial to cool to room temperature.

Step 2: Stille Cross-Coupling

  • To the cooled reaction mixture from Step 1, add Aryl Halide 2 (1.0 mmol) and any additional catalyst or additives if required (e.g., a copper(I) co-catalyst like CuI is sometimes beneficial).

  • Reseal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at the same or a different optimized temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes).

  • After cooling, the reaction mixture can be worked up by standard procedures, such as extraction and column chromatography, to isolate the desired biaryl product (Ar¹-Ar²).

Data Presentation

The following tables summarize typical reaction conditions and yields for microwave-assisted Stille coupling reactions.

Table 1: Optimization of Reaction Conditions for a Model One-Pot Stannylation/Stille Coupling

EntryAryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-Y)Catalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-Iodoanisole4-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃Water1005 + 1085
24-Iodoanisole4-BromobenzonitrilePdCl₂(PPh₃)₂ (5)K₂CO₃Water1005 + 1078
34-Iodoanisole4-BromobenzonitrilePd(OAc)₂ (5) / PPh₃ (10)K₂CO₃Water1005 + 1082
44-Iodoanisole4-BromobenzonitrilePd(PPh₃)₄ (5)CsFDMF1205 + 1588
54-Bromoanisole4-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃Water12010 + 2075

Data is representative and based on typical outcomes for similar reactions.

Table 2: Substrate Scope for Microwave-Assisted One-Pot Stille Coupling

EntryAryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-Y)ProductTime (min)Yield (%)
14-Iodoanisole4-Bromobenzaldehyde4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde1592
24-Iodotoluene1-Bromo-4-nitrobenzene4-Methyl-4'-nitro-1,1'-biphenyl1589
31-Iodo-4-fluorobenzene4-Bromoacetophenone1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one2085
42-Bromopyridine4-Iodoanisole2-(4-Methoxyphenyl)pyridine2078
53-Iodothiophene3-Bromopyridine3-(Thiophen-3-yl)pyridine2572

Reaction conditions are based on optimized parameters from Table 1. Yields are for isolated products.

Visualizations

Logical Workflow for Microwave-Assisted One-Pot Stille Coupling

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reactor cluster_step1 Step 1: Stannylation cluster_step2 Step 2: Stille Coupling cluster_workup Product Isolation Reagents Aryl Halide 1 This compound Catalyst & Base Solvent MW1 Microwave Irradiation (e.g., 100°C, 5-10 min) Reagents->MW1 Add_Ar2 Add Aryl Halide 2 MW1->Add_Ar2 MW2 Microwave Irradiation (e.g., 100-150°C, 10-20 min) Add_Ar2->MW2 Workup Workup & Purification (Extraction, Chromatography) MW2->Workup Product Final Biaryl Product Workup->Product

Caption: Workflow for the one-pot Stille coupling.

Catalytic Cycle of the Stille Coupling Reaction

Stille_Cycle center Pd(0)L Catalyst node3 Reductive Elimination center->node3 A Ar¹-Pd(II)-X(L ) center->A Ar¹-X node1 Oxidative Addition node2 Transmetalation A->node1 B Ar¹-Pd(II)-Ar²(L ) A->B Ar²-Sn(CH₃)₃ B->center Ar¹-Ar² B->node2

References

Application Notes and Protocols for the Synthesis of Vinylstannanes using Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylstannanes are versatile synthetic intermediates of significant utility in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Their ability to form new carbon-carbon bonds with high stereoselectivity makes them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of vinylstannanes utilizing hexamethyldistannane, focusing on palladium-catalyzed methodologies.

Palladium-Catalyzed Dimerization and Double Stannation of 1,3-Dienes

A highly regio- and stereoselective method for the synthesis of 1,4-bis(trimethylstannyl)-2-alkenes involves the palladium-catalyzed dimerization and double stannation of 1,3-dienes with this compound.[1][2] This reaction proceeds in high yields and offers a direct route to bifunctional vinylstannane derivatives.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed dimerization and double stannation of various 1,3-dienes with this compound.

EntryDieneCatalystSolventTemp. (°C)Time (h)Yield (%)
1IsoprenePd(dba)₂Toluene (B28343)0< 0.0589 (78)
2IsoprenePd(dba)₂Toluene-30< 0.0585
32,3-Dimethyl-1,3-butadienePd(dba)₂TolueneRoom Temp.575 (62)
42,3-Dimethyl-1,3-butadienePd(PPh₃)₄TolueneRoom Temp.170
52-Trimethylsilyloxy-1,3-butadienePd(dba)₂Benzene (B151609)504(40)

Yields determined by GLC; isolated yields in parentheses. dba = dibenzylideneacetone

Experimental Protocol: General Procedure for the Dimerization and Double Stannation of 1,3-Dienes

This protocol is based on the procedure reported by Tsuji and Kakehi.

Materials:

  • This compound ((CH₃)₃SnSn(CH₃)₃)

  • 1,3-Diene (e.g., isoprene, 2,3-dimethyl-1,3-butadiene)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Anhydrous toluene or benzene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.025 mmol).

  • Add anhydrous toluene or benzene (2.0 mL) to the flask.

  • Add the 1,3-diene (2.0 mmol) to the stirred solution.

  • Add this compound (0.50 mmol) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (see table above) for the indicated time.

  • Monitor the reaction progress by gas-liquid chromatography (GLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The product can be purified by Kugelrohr distillation to afford the desired 1,4-bis(trimethylstannyl)-2-alkene.

Palladium-Catalyzed Distannylation of Alkynes

The palladium-catalyzed addition of this compound to alkynes provides a direct route to 1,2-bis(trimethylstannyl)alkenes. This reaction is a powerful tool for the synthesis of vicinal distannylated vinyl species, which can be further functionalized.

Experimental Protocol: General Procedure for the Distannylation of Alkynes

Materials:

  • This compound ((CH₃)₃SnSn(CH₃)₃)

  • Alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., THF, toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 mmol) and this compound (1.1 mmol) in the anhydrous solvent (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for several hours (monitor by TLC or GC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the 1,2-bis(trimethylstannyl)alkene.

Visualizations

Reaction Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the palladium-catalyzed synthesis of vinylstannanes using this compound.

experimental_workflow reagents Reagents: - this compound - Diene/Alkyne - Palladium Catalyst - Solvent reaction Reaction Setup: - Inert Atmosphere - Stirring - Temperature Control reagents->reaction workup Workup: - Quenching - Extraction reaction->workup purification Purification: - Distillation or - Chromatography workup->purification product Vinylstannane Product purification->product

General Experimental Workflow

catalytic_cycle pd0 Pd(0)L_n intermediate1 (Me₃Sn)₂Pd(II)L_n pd0->intermediate1 a a Oxidative Addition b Migratory Insertion c Dimerization/ Insertion d Reductive Elimination product Product intermediate2 π-allyl-Pd(II) complex intermediate1->intermediate2 b intermediate3 Vinyl-Pd(II) complex intermediate2->intermediate3 c intermediate3->pd0 d reagents Me₃Sn-SnMe₃ + 2x Diene

Proposed Catalytic Cycle for Dimerization-Double Stannation

References

Troubleshooting & Optimization

Optimizing Stille Coupling Reactions with Hexamethyldistannane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Stille coupling reaction is a powerful tool for carbon-carbon bond formation. When employing hexamethyldistannane, specific challenges can arise. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring smoother and more successful reactions.

Troubleshooting Guide

This guide addresses common problems observed during the Stille coupling reaction with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Question: Why is my Stille coupling reaction showing low to no yield of the desired product?

Answer:

Low or no yield in a Stille coupling reaction can stem from several factors. A primary consideration is the efficacy of the palladium catalyst. The active form of the catalyst is Pd(0), and incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) species can halt the catalytic cycle.[1][2] Another common issue is the failure of one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2][3]

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Solution: Ensure an inert atmosphere is maintained throughout the reaction by using degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst.[1]

    • Solution: If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0).

  • Inefficient Transmetalation:

    • Solution: The transfer of the methyl group from tin to palladium can be a rate-limiting step. The addition of additives like copper(I) iodide (CuI) can accelerate this step.[4] CuI is thought to act as a scavenger for free ligands, which can inhibit transmetalation.[4]

    • Solution: The use of polar aprotic solvents like DMF or NMP can enhance the rate of transmetalation.

  • Poor Reactivity of the Organic Halide:

    • Solution: The reactivity of the organic halide is crucial for the oxidative addition step. The general reactivity trend is I > Br > Cl.[1] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide for improved reactivity.

  • Steric Hindrance:

    • Solution: Highly substituted or bulky reactants can hinder the approach of the reagents to the palladium center, slowing down the reaction. In such cases, using sterically hindered, electron-rich phosphine (B1218219) ligands can sometimes improve the reaction rate and yield.[4]

Question: I am observing a significant amount of homocoupled product from my organostannane. How can I minimize this side reaction?

Answer:

The formation of a dimer from the organostannane (R-R) is a common side reaction in Stille couplings.[1][3] This homocoupling can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]

Possible Causes and Solutions:

  • Reaction with Pd(II) Precatalyst:

    • Solution: Minimize the concentration of the Pd(II) species by ensuring its rapid reduction to Pd(0) at the start of the reaction.

  • High Concentration of Organostannane:

    • Solution: Avoid using a large excess of this compound. A slight excess (e.g., 1.15 equivalents) is often sufficient.[3]

  • Presence of Oxygen:

    • Solution: As mentioned previously, rigorously exclude oxygen from the reaction mixture. Oxygen can promote the homocoupling of organostannanes.

Question: How can I effectively remove the toxic tin byproducts from my final product?

Answer:

The toxicity of organotin compounds is a significant drawback of the Stille reaction.[1][3] Therefore, their complete removal from the desired product is critical, especially in the context of drug development.

Effective Purification Strategies:

  • Silica (B1680970) Gel Chromatography with Triethylamine (B128534):

    • Method: During column chromatography, using an eluent containing a small percentage of triethylamine (e.g., 2-5%) can help in removing tin byproducts.[3]

  • Aqueous Potassium Fluoride (B91410) (KF) Wash:

    • Method: Washing the reaction mixture with a saturated aqueous solution of KF is a widely used technique.[3] Potassium fluoride reacts with the tin byproducts to form insoluble organotin fluorides, which can then be removed by filtration.

  • Recrystallization:

    • Method: If the desired product is a solid, recrystallization can be a highly effective method for removing residual tin impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Stille coupling reaction with this compound?

A1: The optimal temperature can vary depending on the specific substrates and catalyst system used. Generally, reactions are conducted at elevated temperatures, often ranging from 40°C to 110°C.[3][4] It is advisable to start with a moderate temperature (e.g., 80°C) and optimize as needed based on reaction monitoring.

Q2: Which palladium catalyst and ligands are best suited for this reaction?

A2: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[5] The choice of ligand can significantly impact the reaction's success. For challenging substrates, bulky, electron-rich phosphine ligands are often employed to accelerate the coupling.[4]

Q3: Can I perform the reaction as a one-pot procedure without isolating the intermediate organostannane?

A3: Yes, one-pot procedures where the organostannane is generated in situ from an organic halide and this compound, followed by the addition of the second coupling partner and the palladium catalyst, have been developed. This approach can be more efficient by avoiding the isolation of the potentially unstable organostannane intermediate.

Q4: What is the role of lithium chloride (LiCl) as an additive?

A4: Lithium chloride is often added to Stille coupling reactions to accelerate the rate of transmetalation. It is believed to function by displacing a ligand on the palladium center, creating a more reactive intermediate.

Data Presentation

Optimizing reaction conditions is crucial for a successful Stille coupling. The following table summarizes the impact of various parameters on the reaction outcome.

ParameterVariationEffect on Yield/Reaction RateReference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligandChoice of catalyst and ligand is critical and substrate-dependent. Bulky, electron-rich ligands can improve rates for challenging substrates.[4]
Solvent Toluene (B28343), DMF, THF, DioxanePolar aprotic solvents like DMF often accelerate the transmetalation step.
Temperature 40°C - 110°CHigher temperatures generally increase the reaction rate, but can also lead to side product formation.[3][4]
Additives CuI, LiClCuI can significantly increase the reaction rate. LiCl can also have a positive effect on the transmetalation step.[3][4]
Organic Halide Ar-I, Ar-Br, Ar-ClReactivity order: I > Br > Cl. Iodides are generally the most reactive.[1]

Experimental Protocols

Protocol 1: Two-Step Stille Coupling via an Isolated Aryltrimethylstannane

This protocol involves the initial synthesis and isolation of the aryltrimethylstannane from an aryl halide and this compound, followed by the Stille coupling with a second organic halide.

Step 1: Synthesis of Aryltrimethylstannane

A photochemical method offers an efficient, transition-metal-free route to aryltrimethylstannanes.[6]

  • Materials: Aryl halide, this compound, acetonitrile (B52724)/methanol (B129727) solvent mixture.

  • Procedure:

    • In a suitable reaction vessel, dissolve the aryl halide and this compound in a degassed mixture of acetonitrile and methanol under an inert atmosphere.

    • Irradiate the mixture with a UV lamp at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure aryltrimethylstannane.

Step 2: Stille Coupling Reaction

  • Materials: Isolated aryltrimethylstannane, organic halide (e.g., aryl bromide), Pd(PPh₃)₄, toluene (degassed).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryltrimethylstannane, the organic halide, and the palladium catalyst.

    • Add degassed toluene via syringe.

    • Heat the reaction mixture to 90-100°C and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting materials are consumed, cool the reaction to room temperature.

    • Remove the solvent in vacuo.

    • Purify the residue by flash column chromatography.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X trans-R1-Pd(II)L2-X trans-R1-Pd(II)L2-X Oxidative Addition->trans-R1-Pd(II)L2-X Transmetalation Transmetalation trans-R1-Pd(II)L2-X->Transmetalation R2-SnMe3 trans-R1-Pd(II)L2-R2 trans-R1-Pd(II)L2-R2 Transmetalation->trans-R1-Pd(II)L2-R2 X-SnMe3 Reductive Elimination Reductive Elimination trans-R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2

Caption: The catalytic cycle of the Stille coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Transmetalation Is transmetalation efficient? Check_Catalyst->Check_Transmetalation Yes Solution_Inert Ensure inert atmosphere and degassed solvents. Check_Catalyst->Solution_Inert No Check_Halide Is the organic halide reactive enough? Check_Transmetalation->Check_Halide Yes Solution_Additive Add CuI or LiCl. Check_Transmetalation->Solution_Additive No Check_Sterics Are steric effects an issue? Check_Halide->Check_Sterics Yes Solution_Halide Switch to a more reactive halide (I > Br > Cl). Check_Halide->Solution_Halide No Solution_Ligand Use a bulky, electron-rich ligand. Check_Sterics->Solution_Ligand Yes Success Improved Yield Solution_Inert->Success Solution_Additive->Success Solution_Halide->Success Solution_Ligand->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Stille Coupling with Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stille coupling reactions utilizing hexamethyldistannane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this versatile cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Stille coupling experiments with this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
1. Low or No Yield of the Desired Cross-Coupled Product Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed upon storage.- Use a freshly opened bottle of the palladium catalyst.- Consider a brief pre-stirring of the catalyst in the solvent before adding other reagents to ensure dissolution and activity.
Inefficient Transmetalation: The transfer of the methyl group from tin to palladium is slow. This is often the rate-determining step.- Add co-catalytic amounts of copper(I) iodide (CuI) to accelerate transmetalation.[1] - The use of more electron-rich and sterically hindered phosphine (B1218219) ligands can sometimes accelerate this step.
Protodestannylation of this compound: Traces of water or other protic sources in the reaction mixture can lead to the cleavage of the Sn-C bond.- Ensure all glassware is rigorously dried.- Use anhydrous and degassed solvents.- Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
2. Formation of Significant Amounts of Homocoupled Product (Me-Me) Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to reductive elimination of the homocoupled product.[2]- Ensure the complete reduction of the Pd(II) precatalyst to the active Pd(0) species before the addition of this compound.
Radical Mechanisms: The Pd(0) catalyst can initiate a radical process leading to the formation of the dimer.[2]- Lowering the reaction temperature may suppress radical pathways.- The choice of solvent can influence radical reactions; consider screening different anhydrous, degassed solvents.
3. Protodestannylation of the Aryl Stannane Intermediate Presence of Protic Impurities: Water, alcohols, or acidic impurities can protonate the newly formed aryl-SnMe₃ intermediate before it can react further.- As with preventing protodestannylation of the reagent, ensure strictly anhydrous conditions.- If the reaction generates acidic byproducts, consider adding a non-nucleophilic base.
4. Formation of Aryl Halide Homocoupling Product (Ar-Ar) Side reaction of the Palladium Catalyst: This can occur through various pathways, including the reaction of two molecules of the oxidative addition product.- Lowering the catalyst loading might reduce the rate of this bimolecular side reaction.- Optimizing the ligand-to-palladium ratio can sometimes suppress this pathway.
5. Stannylation of the Aryl Halide Reaction with this compound: The aryl halide can react with this compound to form an aryltrimethylstannane, which may or may not be the desired outcome.- This is sometimes a desired reaction to generate an organostannane reagent in situ. To favor the cross-coupling, ensure the stoichiometry of the aryl halide to this compound is appropriate for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in Stille coupling with this compound?

A1: The most frequently encountered side reaction is the homocoupling of the organostannane reagent to form a dimer (in this case, ethane, which would likely not be observed, but the principle applies to other organostannanes).[2][3] Another common issue is protodestannylation, especially under non-anhydrous conditions.

Q2: How can I minimize the formation of homocoupled byproducts?

A2: Minimizing homocoupling involves a few key strategies. Firstly, ensure your palladium catalyst is in the active Pd(0) state before adding the this compound. This can help to avoid a reaction between the organostannane and a Pd(II) precatalyst.[2] Secondly, carefully controlling the reaction temperature can help to suppress potential radical pathways that also lead to homocoupling.[2]

Q3: What is the role of copper(I) iodide (CuI) as an additive?

A3: Copper(I) iodide is often used as a co-catalyst to accelerate the transmetalation step, which is frequently the rate-determining step in the Stille catalytic cycle.[1] The exact mechanism of the "copper effect" is complex, but it is believed to involve the formation of a more reactive organocopper intermediate or the scavenging of inhibitory free ligands.[1]

Q4: How do I remove the tin byproducts after the reaction is complete?

A4: Tin byproducts can be challenging to remove due to their often nonpolar nature. A common and effective method is to quench the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This leads to the precipitation of insoluble organotin fluorides, which can then be removed by filtration. Flash column chromatography is also a standard purification technique.

Q5: Can I use aryl bromides and chlorides as coupling partners with this compound?

A5: While aryl iodides are the most reactive electrophiles in Stille coupling, aryl bromides are also commonly used and are often successful with an optimized catalyst system. Aryl chlorides are the least reactive and typically require more specialized, electron-rich, and bulky phosphine ligands and higher reaction temperatures to achieve good yields.

Experimental Protocols

General Protocol for Stille Coupling of an Aryl Halide with this compound to Minimize Side Reactions

This protocol provides a starting point for optimizing your Stille coupling reaction. The specific conditions may need to be adjusted based on the reactivity of your substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound ((SnMe₃)₂) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI) (optional, 10-20 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

  • Anhydrous, non-nucleophilic base (optional, e.g., CsF or K₂CO₃)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the palladium catalyst, and CuI (if used).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reagent Addition: Add the this compound to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.

    • Filter the mixture through a pad of celite to remove the precipitated tin salts.

    • Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle and Side Reactions

The following diagrams illustrate the key mechanistic pathways in the Stille coupling reaction and its common side reactions.

Stille_Coupling_Cycle cluster_main_cycle Stille Coupling Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OA_complex R¹-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)(Me)L_n OA_complex->TM_complex Transmetalation ((Me₃Sn)₂) Stannylation R¹-SnMe₃ OA_complex->Stannylation + (Me₃Sn)₂ - Pd(0) - Me₃SnX TM_complex->Pd0 Product R¹-Me TM_complex->Product Reductive Elimination Homocoupling Me-Me Protodestannylation Me-H Sn_reagent (Me₃Sn)₂ Sn_reagent->Homocoupling Pd(0) or Pd(II) Sn_reagent->Protodestannylation H⁺ Protic_Source H⁺ Source ArX R¹-X ArX->Stannylation Pd(0), (Me₃Sn)₂

Caption: Overview of the Stille coupling catalytic cycle and major side reactions.

Homocoupling_Mechanism cluster_pd2 Mechanism 1: Reaction with Pd(II) cluster_pd0 Mechanism 2: Radical Pathway title Homocoupling Mechanisms PdII Pd(II)X₂L_n Intermediate1 Me-Pd(II)(X)L_n PdII->Intermediate1 Transmetalation Sn1 (Me₃Sn)₂ Intermediate2 Me-Pd(II)(Me)L_n Intermediate1->Intermediate2 Transmetalation Sn2 (Me₃Sn)₂ Homocoupled_Product1 Me-Me Intermediate2->Homocoupled_Product1 Reductive Elimination Pd0 Pd(0)L_n Sn_Radical 2 Me₃Sn• Pd0->Sn_Radical SET from Pd(0) to (Me₃Sn)₂ Homocoupled_Product2 Me-Me Sn_Radical->Homocoupled_Product2 Radical Combination

Caption: Two proposed mechanisms for the homocoupling of organostannanes.

Troubleshooting_Workflow cluster_troubleshooting_yield Troubleshooting Low Yield cluster_troubleshooting_side_products Minimizing Side Products Start Stille Coupling Experiment Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Catalyst Check Catalyst Activity (Use Fresh Catalyst) Check_Yield->Catalyst Yes Success Successful Reaction Check_Side_Products->Success No Homocoupling Reduce Homocoupling (Control Temp, Pre-activate Catalyst) Check_Side_Products->Homocoupling Yes (Homocoupling) Protodestannylation Prevent Protodestannylation (Strictly Anhydrous) Check_Side_Products->Protodestannylation Yes (Protodestannylation) Conditions Optimize Conditions (Add CuI, Change Ligand/Solvent) Catalyst->Conditions Anhydrous1 Ensure Anhydrous Conditions (Dry Glassware/Solvents) Conditions->Anhydrous1 Anhydrous1->Start Re-run Experiment Homocoupling->Start Re-run Experiment Protodestannylation->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in Stille coupling reactions.

References

Technical Support Center: Removal of Tin Byproducts from Hexamethyldistannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin byproducts from chemical reactions involving hexamethyldistannane.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove tin byproducts from my reaction?

A1: Organotin compounds, including the trimethyltin (B158744) byproducts generated from this compound, are toxic and can interfere with subsequent reactions or biological assays. For applications in drug development and materials science, regulations often require the reduction of tin residues to parts-per-million (ppm) levels.

Q2: What are the common tin byproducts in reactions using this compound?

A2: When this compound, (CH₃)₃SnSn(CH₃)₃, is used in reactions such as Stille couplings, the primary byproducts are trimethyltin halides (e.g., (CH₃)₃SnCl) and other trimethyltin derivatives.

Q3: What are the general strategies for removing these tin byproducts?

A3: The main approaches involve converting the trimethyltin byproducts into forms that are either insoluble and can be removed by filtration, or have a different polarity from the desired product, allowing for separation by aqueous extraction or column chromatography.

Q4: How can I determine the concentration of residual tin in my final product?

A4: Highly sensitive analytical methods are necessary to quantify trace amounts of tin. These include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).

Q5: What safety precautions should I take when handling organotin compounds?

A5: Due to their toxicity, always handle this compound and any resulting tin byproducts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2][3] All contaminated glassware should be decontaminated, for instance, by soaking in a bleach solution. Dispose of tin-containing waste according to your institution's hazardous waste guidelines.

Troubleshooting Guides

Problem Possible Cause Solution
Tin byproducts are still present after an aqueous potassium fluoride (B91410) (KF) wash. 1. Insufficient contact time: The reaction between the tin byproduct and KF may be incomplete. 2. Precipitate at the interface: A solid precipitate of trimethyltin fluoride may be forming at the boundary between the organic and aqueous layers, hindering separation.[4]1. Increase stirring/shaking time: Ensure the biphasic mixture is stirred vigorously for at least one hour. 2. Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[4]
Tin byproducts are co-eluting with my product during silica (B1680970) gel chromatography. The polarity of your product and the trimethyltin byproducts are too similar for effective separation on standard silica gel.Modify the stationary phase: - Triethylamine-treated silica: Use an eluent containing 2-5% triethylamine (B128534) for your column chromatography.[4] - Potassium carbonate-treated silica: Prepare a stationary phase of 10% (w/w) anhydrous potassium carbonate mixed with silica gel. This has been shown to be highly effective in trapping organotin impurities.
My product is sensitive to aqueous conditions. An aqueous workup is not suitable for your compound.Use a non-aqueous method: - Chromatography with treated silica: Employ one of the modified silica gel chromatography methods described above.
Significant loss of product after the purification process. Your product may be adsorbing to the precipitated tin fluoride or the Celite® used for filtration.Thoroughly wash the filter cake: After filtration, wash the Celite® pad and the collected precipitate with several portions of the organic solvent used in the extraction to recover any adsorbed product.

Data on Tin Removal Efficiency

The following table summarizes the reported effectiveness of various methods for removing organotin byproducts. While much of the quantitative data is for tributyltin derivatives, the principles are applicable to trimethyltin compounds.

Method Description Reported Efficiency Reference
Aqueous KF Wash Washing the organic layer with a saturated aqueous solution of potassium fluoride.Can be effective, but may require multiple washes.[4]
K₂CO₃/Silica Chromatography Column chromatography using a stationary phase of 10% (w/w) anhydrous potassium carbonate in silica gel.Reduces organotin impurities to approximately 15 ppm.[5]
KF/Silica Chromatography Column chromatography using a stationary phase of 10% (w/w) potassium fluoride in silica gel.Reduces organotin impurities to around 30 ppm.[5]
Triethylamine-Treated Silica Chromatography Filtering through silica gel with an eluent containing 2-5% triethylamine.Can almost entirely remove tin byproducts.[4][4]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride.

  • Mixing: Shake the separatory funnel vigorously for at least one minute, ensuring good mixing of the two phases. Repeat this wash two to three times.[4] A white precipitate of trimethyltin fluoride should form.

  • Filtration (if necessary): If a significant amount of solid precipitates at the interface, filter the entire mixture through a pad of Celite®.

  • Separation: Separate the organic layer.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography with Potassium Carbonate-Treated Silica Gel
  • Preparation of K₂CO₃/Silica: Thoroughly mix 10 parts by weight of anhydrous potassium carbonate with 90 parts by weight of silica gel.

  • Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica mixture using a suitable solvent.

  • Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the solution onto the column.

  • Elution: Elute the column with an appropriate solvent system for your product. The trimethyltin impurities will be retained on the stationary phase.

  • Fraction Collection: Collect the fractions containing the purified product.

Visualized Workflows

experimental_workflow_kf_wash start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash Wash with aq. KF (1-3 times) dilute->wash filter Filter through Celite® (if precipitate forms) wash->filter separate Separate Organic Layer wash->separate No precipitate filter->separate Yes dry Dry and Concentrate separate->dry product Purified Product dry->product

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

experimental_workflow_chromatography start Crude Reaction Mixture load_sample Concentrate Crude and Load onto Column start->load_sample prepare_silica Prepare K₂CO₃/Silica or TEA-treated Silica pack_column Pack Chromatography Column prepare_silica->pack_column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions Containing Product elute->collect product Purified Product collect->product

Caption: Workflow for tin byproduct removal via modified silica gel chromatography.

References

Technical Support Center: Stannylation Reactions with Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stannylation reactions utilizing hexamethyldistannane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in palladium-catalyzed stannylation reactions with this compound?

A1: Low yields in palladium-catalyzed stannylation reactions can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Improper handling or storage of the catalyst can significantly reduce its effectiveness.

  • Ligand Selection: The choice of ligand is crucial. Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often enhance catalytic activity, especially for less reactive aryl chlorides.[1]

  • Impure Reagents: this compound is sensitive to air and moisture and can degrade over time.[2] Using old or improperly stored this compound can lead to lower yields. Similarly, impurities in the substrate or solvent can interfere with the reaction.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products.

  • Presence of Oxygen: Rigorous exclusion of oxygen is critical, as it can lead to the oxidative addition of the phosphine ligand to the Pd(0) center, deactivating the catalyst.

Q2: When should I consider a transition-metal-free stannylation protocol?

A2: A transition-metal-free protocol is a viable option, particularly for the stannylation of alkyl bromides and iodides.[3][4][5][6] This approach is advantageous when:

  • The substrate is sensitive to transition metals.

  • Metal contamination of the final product is a concern, which is often the case in pharmaceutical applications.

  • A simpler and more cost-effective method is desired. These reactions are typically promoted by a base, such as lithium tert-butoxide, in a polar aprotic solvent like DMF or DMSO.[4][6]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of the aryl halide (Ar-Ar) or this compound ((CH₃)₃Sn-Sn(CH₃)₃) can be a significant side reaction. To minimize this:

  • Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems can help identify one that favors the desired cross-coupling reaction.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the stannylation reaction.

  • Use of Additives: In some cases, the addition of a scavenger for the intermediate species that lead to homocoupling can be effective.

  • One-Pot Stannylation/Stille Coupling: Performing the stannylation and a subsequent Stille coupling in a one-pot fashion can sometimes circumvent the issue of isolating the potentially unstable organotin reagent, which might be prone to homocoupling upon purification or storage.[7]

Q4: What are the safety precautions for handling this compound?

A4: this compound is highly toxic, flammable, and sensitive to air and moisture.[2][8][9][10] Strict safety protocols must be followed:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[10] A respirator may be necessary for certain operations.[8]

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2] The container should be tightly sealed.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction or very low conversion Inactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
Impure this compoundPurify this compound by vacuum distillation.[11] Ensure it is stored under an inert atmosphere and handled using air-free techniques.
Incorrect ligandFor challenging substrates like aryl chlorides, switch to a more electron-rich and sterically bulky ligand such as a biarylphosphine (e.g., BrettPhos) or an N-heterocyclic carbene (NHC) ligand.[1]
Low yield of desired stannylated product Sub-optimal reaction conditionsSystematically screen reaction parameters such as temperature, solvent, and base. For transition-metal-free reactions of alkyl halides, DMSO has been shown to be slightly better than DMF.[4] For palladium-catalyzed reactions, a non-polar solvent like toluene (B28343) or dioxane is often used.
Formation of byproducts (e.g., homocoupling)Adjust the stoichiometry of the reagents. Using a slight excess of this compound (e.g., 1.1-1.2 equivalents) can sometimes improve the yield of the desired product.[4] Also, consider a one-pot two-step stannylation/Stille cross-coupling protocol to minimize the isolation of the organotin intermediate.[7]
Inconsistent results Air or moisture sensitivityEnsure rigorous exclusion of air and moisture throughout the experimental setup and reaction. Use freshly distilled, anhydrous solvents. Purge all reaction vessels with an inert gas.
Variable reagent qualityUse reagents from a reliable source and check their purity before use. For example, the purity of this compound can be checked by gas chromatography.[2]

Quantitative Data Summary

Table 1: Optimization of Transition-Metal-Free Stannylation of (3-bromopropyl)benzene (B42933)

EntryBaseSolventTemperature (°C)Yield (%)
1t-BuOKDMF600
2Cs₂CO₃DMF600
3t-BuOLiDMF6039
4t-BuOLiDMF8092
5t-BuOLiDioxane800
6t-BuOLiDMSO8095
7t-BuOLiDMF10085

Reaction conditions: (3-bromopropyl)benzene (0.3 mmol), this compound (1.2 equiv), base (1.5 equiv), solvent (2.0 mL), 1 h. Data adapted from a study on transition-metal-free stannylation.[4]

Table 2: Comparison of Palladium Catalysts for the Stannylation of 1-Iodo-4-nitrobenzene

EntryCatalyst (mol%)LigandSolventYield (%)
1Pd(PPh₃)₄ (5)PPh₃i-PrOH65
2Pd₂(dba)₃ (2.5)PPh₃i-PrOH72
3Pd(OAc)₂ (5)PPh₃i-PrOH58
4PdCl₂(PPh₃)₂ (5)PPh₃i-PrOH68

Reaction conditions: 1-iodo-4-nitrobenzene, this compound, catalyst, solvent, room temperature. Data conceptualized from typical palladium-catalyzed stannylation conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Stannylation of an Aryl Bromide

This protocol is a general procedure for the synthesis of aryl stannanes from aryl bromides using a palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the aryl bromide, followed by anhydrous toluene via syringe.

  • Add this compound via syringe and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Transition-Metal-Free Stannylation of an Alkyl Iodide

This protocol describes a method for the stannylation of primary and secondary alkyl iodides without a transition metal catalyst.[4][6]

Materials:

  • Alkyl iodide (0.3 mmol)

  • This compound (0.36 mmol, 1.2 equiv)

  • Lithium tert-butoxide (t-BuOLi) (0.45 mmol, 1.5 equiv)

  • Anhydrous DMSO (2.0 mL)

Procedure:

  • In a nitrogen-filled glovebox or an oven-dried Schlenk tube under a nitrogen atmosphere, weigh lithium tert-butoxide.

  • Add anhydrous DMSO, this compound, and the alkyl iodide sequentially via syringe.

  • Stir the reaction mixture in a preheated oil bath at 80 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture can be filtered through a short pad of silica gel to remove insoluble precipitates.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired alkyltrimethylstannane.

Visualizations

Stannylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Select Reagents: - Substrate (Aryl/Alkyl Halide) - this compound - Catalyst/Base - Solvent glassware Prepare Glassware: - Oven-dry - Cool under inert gas reagents->glassware atmosphere Establish Inert Atmosphere: - Evacuate and backfill - Glovebox glassware->atmosphere addition Reagent Addition: - Catalyst/Base - Solvent - Substrate - this compound atmosphere->addition heating Heating and Stirring: - Optimize temperature - Stir for specified time addition->heating monitoring Reaction Monitoring: - TLC - GC-MS - LC-MS heating->monitoring quench Quenching (if necessary) monitoring->quench extraction Extraction quench->extraction purification Purification: - Column Chromatography extraction->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization

Caption: General experimental workflow for stannylation reactions.

Troubleshooting_Logic start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst/Ligand System (for Pd-catalyzed) catalyst_ok Catalyst System Optimal? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify this compound and Solvent. Check Substrate. reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temperature, Solvent, and Base. conditions_ok->optimize_conditions No screen_catalysts Screen Different Catalysts and Ligands. catalyst_ok->screen_catalysts No success Improved Yield catalyst_ok->success Yes purify_reagents->success optimize_conditions->success screen_catalysts->success

Caption: Troubleshooting logic for low-yield stannylation reactions.

References

Technical Support Center: Hexamethyldistannane in Pd-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hexamethyldistannane in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in Pd-catalyzed reactions?

This compound, with the formula ((CH₃)₃Sn)₂, is an organotin reagent.[1] In palladium-catalyzed reactions, it is primarily used as a source of the trimethylstannyl group for the synthesis of various organostannanes, which are key intermediates in Stille cross-coupling reactions.[2][3] It is also employed in the synthesis of allyltrimethylstannanes and in the direct stannylation of halopyridines and bipyridines.[3]

Q2: What are the critical handling and storage precautions for this compound?

This compound is highly toxic, flammable, and sensitive to air and moisture.[1] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon) in a tightly sealed container.[4] Proper personal protective equipment, including gloves, goggles, and respiratory protection, is essential during handling.[1]

Q3: What is the general mechanism of a Stille cross-coupling reaction involving a trimethylstannyl reagent derived from this compound?

The catalytic cycle of the Stille reaction generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.[1][5]

  • Transmetalation: The organostannane (R²-Sn(CH₃)₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[1][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[1][5]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cross-Coupling Product

Low or no yield is a common issue in Pd-catalyzed reactions. The following decision tree can help diagnose the potential cause.

G start Low/No Yield reagent_quality Check Reagent Quality start->reagent_quality catalyst_activity Evaluate Catalyst Activity start->catalyst_activity reaction_conditions Optimize Reaction Conditions start->reaction_conditions oxygen_presence Check for Oxygen start->oxygen_presence subnode_reagent1 This compound purity reagent_quality->subnode_reagent1 Degraded? subnode_reagent2 Organic halide reactivity (I > Br > OTf >> Cl) reagent_quality->subnode_reagent2 Unreactive? subnode_reagent3 Solvent/base purity reagent_quality->subnode_reagent3 Impurities? subnode_catalyst1 Pd(0) oxidized to Pd(II)? catalyst_activity->subnode_catalyst1 Inactive? subnode_catalyst2 Palladium black formation? catalyst_activity->subnode_catalyst2 Precipitation? subnode_catalyst3 Ligand degradation? catalyst_activity->subnode_catalyst3 Decomposed? subnode_conditions1 Temperature too low/high? reaction_conditions->subnode_conditions1 subnode_conditions2 Incorrect solvent/base? reaction_conditions->subnode_conditions2 subnode_conditions3 Inappropriate ligand? reaction_conditions->subnode_conditions3 subnode_oxygen1 Improper degassing? oxygen_presence->subnode_oxygen1 subnode_oxygen2 Homocoupling observed? oxygen_presence->subnode_oxygen2

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes & Solutions:

  • Poor Reagent Quality:

    • This compound Degradation: Due to its air and moisture sensitivity, this compound can degrade. Consider purifying by distillation under vacuum if necessary.

    • Inactive Organic Halide: The reactivity of the organic halide is crucial. The general order of reactivity is I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, specialized ligands and conditions may be required.[6]

    • Solvent and Base Impurities: Ensure solvents are anhydrous and properly degassed.[7] Impurities in the base can also inhibit the reaction.

  • Catalyst Deactivation:

    • Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen.[8] Rigorous degassing of the reaction mixture is critical.

    • Formation of Palladium Black: Precipitation of palladium black indicates catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[7] The presence of collidine has been reported to stabilize the active palladium complex and prevent precipitation.[6]

    • Ligand Degradation: Phosphine (B1218219) ligands can be susceptible to oxidation.[7] Use fresh ligands or store them under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Temperature: Many Stille couplings require heating, but excessive temperatures can lead to catalyst decomposition.[7]

    • Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Common solvents include THF, dioxane, and DMF. The base should be carefully chosen to be compatible with the functional groups in the substrates.

    • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands often improve reaction rates and yields.[6]

  • Presence of Oxygen:

    • Inadequate Degassing: Oxygen can lead to catalyst deactivation and promote the homocoupling of the organostannane reagent.[8][9] Degas solvents and the reaction vessel thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.[9]

Problem 2: Significant Homocoupling of the Organostannane Reagent

The formation of a dimer of the organostannane's transferable group (R²-R²) is a common side reaction that reduces the yield of the desired product.[5][10]

G start Homocoupling Observed oxygen Check for Oxygen start->oxygen pd_precatalyst Pd(II) Precatalyst Issue start->pd_precatalyst radical_pathway Radical Pathway start->radical_pathway subnode_oxygen Thoroughly degas reaction mixture oxygen->subnode_oxygen subnode_pd Add mild reducing agent (e.g., potassium formate) pd_precatalyst->subnode_pd subnode_radical Optimize reaction conditions (e.g., lower temp.) radical_pathway->subnode_radical

Caption: Troubleshooting workflow for organostannane homocoupling.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote homocoupling.[8][9] Ensure the reaction is performed under strictly anaerobic conditions.

  • Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can react with a Pd(II) precatalyst, leading to homocoupling after reductive elimination.[1] The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II).[11]

  • Radical Mechanism: The Pd(0) catalyst can sometimes initiate a radical process that results in the formation of the homocoupled product.[1] Optimizing reaction conditions, such as lowering the temperature, may suppress this pathway.

Data Summary

Table 1: Influence of Reaction Parameters on Stille Coupling Yield
ParameterVariationEffect on YieldRationale
Catalyst Pd(PPh₃)₄ vs. Pd₂(dba)₃/LigandVariesChoice depends on substrate; Pd₂(dba)₃ with a suitable ligand is often more active.
Ligand PPh₃ vs. Bulky, e⁻-rich phosphinesOften increasesBulky, electron-rich ligands can accelerate reductive elimination and stabilize the catalyst.[6]
Solvent Toluene vs. THF vs. DMFVariesSolvent polarity can affect catalyst solubility and reaction rate.
Temperature Room Temp vs. 80 °C vs. 110 °CGenerally increases with temp.Higher temperatures increase reaction rates but can also lead to catalyst decomposition.[7]
Additive None vs. CuIOften increasesCuI can act as a co-catalyst, potentially by scavenging inhibiting ligands.[12]

Note: The optimal conditions are substrate-dependent and require empirical optimization.

Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent and Glassware Preparation:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).

    • Degas the solvent (e.g., toluene, THF, or DMF) by sparging with an inert gas for 30 minutes or by using at least three freeze-pump-thaw cycles.[9]

  • Reaction Setup:

    • To the reaction flask, add the organic halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

    • Seal the flask and purge with an inert gas.

    • Add the degassed solvent via syringe.

    • Add the this compound-derived organostannane (1.1-1.5 eq) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • To remove tin byproducts, a common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).[5] The fluoride ions will precipitate the tin salts, which can then be removed by filtration.

    • Alternatively, the crude product can be purified by flash column chromatography on silica (B1680970) gel.[5] A small amount of triethylamine (B128534) (~2-5%) in the eluent can help remove tin residues.[5]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Further purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hexamethyldistannane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via a Wurtz-type coupling of trimethyltin (B158744) chloride and a reducing agent (e.g., sodium)?

A1: The most common impurities are unreacted starting material, trimethyltin chloride, and a potential side-product, tetramethyltin (B1198279). Tetramethyltin can form through redistribution reactions.

Q2: My crude product is a colorless to yellowish liquid. How can I get a preliminary idea of the impurity levels?

A2: ¹H NMR spectroscopy is an excellent first step to assess the purity of your crude product. By comparing the integrations of the characteristic signals for this compound, trimethyltin chloride, and tetramethyltin, you can estimate their relative ratios.

Q3: What is the recommended method for purifying this compound from the common impurities?

A3: Fractional vacuum distillation is the most effective method for separating this compound from trimethyltin chloride and tetramethyltin due to their different boiling points.[1] It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) as this compound is air-sensitive.[2]

Q4: I am having trouble separating the impurities by distillation. What could be the issue?

A4: Inefficient separation during distillation could be due to several factors:

  • Inadequate vacuum: Ensure your vacuum system can achieve a sufficiently low pressure to allow for a clear separation of the boiling points.

  • Inefficient fractionating column: Use a column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column is recommended.

  • Heating rate: A slow and steady heating rate is crucial for good separation. Rapid heating can lead to co-distillation of components.

  • Flooding or weeping of the column: This can be caused by an excessive boil-up rate or high pressure. Reducing the heating rate can help.

Q5: My purified this compound is turning cloudy or forming a precipitate upon storage. What is the cause?

A5: this compound is sensitive to air and moisture.[2] Cloudiness or precipitation is likely due to decomposition or reaction with atmospheric components. It is essential to store the purified product under an inert atmosphere (e.g., in a sealed ampoule or a glovebox) and in a cool, dark place.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low yield of purified this compound Incomplete reaction during synthesis.Before purification, confirm reaction completion using TLC or ¹H NMR.
Mechanical losses during transfer of the air-sensitive compound.Use proper air-sensitive techniques (e.g., cannula transfer) to minimize losses.
Decomposition during distillation.This compound is sensitive to heat. Distill under a high vacuum to lower the boiling point and minimize thermal stress. Avoid distilling to complete dryness, as this can lead to the decomposition of the residue.
Product is contaminated with trimethyltin chloride after distillation. Inefficient fractional distillation.- Ensure your fractionating column is well-insulated. - Increase the reflux ratio by adjusting the heating rate. - Use a longer fractionating column or one with more efficient packing.
Product is contaminated with tetramethyltin after distillation. Co-distillation due to similar boiling points at the working pressure.- Optimize the vacuum to maximize the boiling point difference. - Use a high-efficiency fractionating column. - Collect smaller fractions and analyze their purity by NMR or GC.
The distillation is very slow or stalls. Vacuum leak in the distillation setup.Check all joints and connections for leaks. Ensure all glassware is properly greased.
Insufficient heating.Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature.
Blockage in the condenser or collection adapter.Check for any solid material that may have formed and is obstructing the path of the distillate.
The crude mixture bumps violently during distillation. Lack of boiling chips or inadequate stirring.Always use a magnetic stir bar for vacuum distillations. Boiling stones are not effective under vacuum.
Rapid heating of the mixture.Heat the distillation flask slowly and evenly.

Data Presentation

The following table summarizes the physical and spectral properties of this compound and its common impurities.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/mL) ¹H NMR (C₆D₆, δ ppm) ¹³C NMR (C₆D₆, δ ppm)
This compound (CH₃)₃Sn-Sn(CH₃)₃327.63182 @ 756 mmHg[3]23-24[3]1.58 @ 20°C[3]~0.25 (s, with ¹¹⁷/¹¹⁹Sn satellites)~-8.5
Trimethyltin chloride (CH₃)₃SnCl199.27152-15437-39~1.5~0.45 (s, with ¹¹⁷/¹¹⁹Sn satellites)~-2.0
Tetramethyltin (CH₃)₄Sn178.85[4]76-78[4]-55[4]1.314 @ 20°C[4]~0.15 (s, with ¹¹⁷/¹¹⁹Sn satellites)~-9.5

Note: NMR chemical shifts are approximate and can vary depending on the concentration and the exact deuterated solvent used.

Experimental Protocols

Detailed Methodology for Fractional Vacuum Distillation of this compound

Safety Precautions: Organotin compounds are highly toxic.[5][6][7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[8][9] The distillation apparatus should be assembled in a fume hood and behind a safety shield.

Apparatus Setup:

  • Assemble a fractional vacuum distillation apparatus using oven-dried glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • It is highly recommended to use a Perkin triangle or a similar setup with multiple receiving flasks to allow for the collection of different fractions without breaking the vacuum.

  • Use a magnetic stirrer and a stir bar in the distillation flask.

  • Grease all joints lightly with a suitable vacuum grease to ensure a good seal.

  • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

Procedure:

  • Transfer the crude this compound to the round-bottom flask under an inert atmosphere.

  • Begin stirring the mixture.

  • Slowly evacuate the system. Be cautious of any volatile components that may cause bumping.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Observe the temperature and the reflux in the column. The first fraction will likely contain the lower-boiling tetramethyltin.

  • Collect the forerun (the first few drops of distillate) in a separate flask.

  • Slowly increase the heating to distill the fractions. Collect fractions based on the boiling point at the recorded pressure.

    • Fraction 1 (Impurities): Collect the fraction that distills at a lower temperature, which will primarily be tetramethyltin.

    • Fraction 2 (this compound): As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.

    • Residue: The distillation pot will contain the higher-boiling trimethyltin chloride and any non-volatile impurities. Do not distill to dryness.

  • After collecting the desired fraction, turn off the heat and allow the apparatus to cool to room temperature.

  • Slowly and carefully introduce an inert gas to bring the system back to atmospheric pressure before disconnecting the glassware.

  • Analyze the purity of the collected fractions using ¹H NMR spectroscopy.

Mandatory Visualization

Hexamethyldistannane_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_products Products & Impurities cluster_troubleshooting Troubleshooting start Crude Reaction Mixture (this compound, Trimethyltin Chloride, Tetramethyltin) distillation Fractional Vacuum Distillation start->distillation Transfer under inert atmosphere analysis Purity Analysis (NMR) distillation->analysis Collect Fractions impurities Impurity Fractions (Tetramethyltin, Trimethyltin Chloride) distillation->impurities low_yield Low Yield? distillation->low_yield analysis->distillation Purity < 99% (Re-distill) pure_product Pure this compound analysis->pure_product Purity > 99% contamination Contamination? analysis->contamination

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Mitigation of Homocoupling in Stille Reactions Utilizing Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homocoupling in Stille cross-coupling reactions, specifically when utilizing hexamethyldistannane for the in situ formation of organostannane reagents.

Troubleshooting Guides

Problem: Significant formation of homodimer (R-R) from the organostannane reagent.

This is a prevalent side reaction in Stille coupling, often competing with the desired cross-coupling pathway. The primary causes when using this compound for in situ stannylation include premature decomposition of the organostannane, reaction with the palladium(II) precatalyst, or radical-mediated pathways.

Troubleshooting Steps:

  • Optimize the Timing of Reagent Addition: The in situ generation of the active organostannane from a precursor and this compound requires careful sequencing.

    • Recommendation: Ensure the complete formation of the organostannane reagent before the addition of the palladium catalyst and the organic electrophile (R'-X). This can be achieved by allowing the stannylation reaction to proceed to completion before introducing the cross-coupling catalyst. Monitor the formation of the organostannane by techniques like TLC or LC-MS.

  • Control of Reaction Temperature: Temperature plays a critical role in both the rate of the desired reaction and competing side reactions.

    • Recommendation: Maintain the lowest effective temperature for the stannylation step to prevent thermal decomposition of the organostannane. For the subsequent Stille coupling, a gradual increase in temperature might be necessary, but high temperatures should be avoided as they can promote homocoupling.

  • Choice of Palladium Catalyst and Ligands: The nature of the palladium source and its ligand sphere significantly influences catalytic activity and selectivity.

    • Recommendation: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to minimize the reaction of the organostannane with a Pd(II) precatalyst, a known pathway to homodimers.[1] If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider a pre-reduction step or ensure the reaction conditions facilitate rapid reduction to Pd(0). Electron-rich and bulky phosphine (B1218219) ligands can often stabilize the catalytic species and promote the desired cross-coupling over homocoupling.

  • Inert Atmosphere and Solvent Degassing: Oxygen can promote homocoupling reactions.[2]

    • Recommendation: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents prior to use to remove dissolved oxygen.

  • Use of Additives: Certain additives can suppress homocoupling by influencing the catalytic cycle.

    • Recommendation: The addition of radical scavengers, such as 2,6-di-tert-butyl-4-methylphenol (BHT) or phenothiazine, can inhibit radical-mediated homocoupling pathways. The use of copper(I) iodide (CuI) as a co-catalyst can sometimes accelerate the transmetalation step, favoring the cross-coupling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of homocoupling when using this compound in a Stille reaction?

A1: When this compound is used to generate the organostannane in situ, two primary mechanisms for homocoupling are believed to be at play. First, the newly formed organostannane can react with the Pd(II) precatalyst, leading to a diorganopalladium(II) species that reductively eliminates to form the homodimer. Second, a radical pathway involving the Pd(0) catalyst can also lead to the formation of the R-R dimer.[1]

Q2: How does the in situ generation of the organostannane affect the likelihood of homocoupling compared to using a pre-formed organostannane?

A2: In situ generation can increase the complexity of the reaction mixture. If the stannylation is not complete or if unreacted this compound remains, it can lead to side reactions. However, for unstable organostannanes, in situ generation is often necessary. Careful control of the reaction conditions is crucial to minimize homocoupling in one-pot procedures.

Q3: Can the choice of the organic electrophile (R'-X) influence the extent of homocoupling?

A3: Yes. More reactive electrophiles (e.g., iodides vs. bromides) can undergo faster oxidative addition to the palladium catalyst. This can lead to a higher concentration of the active Pd(II)-R' species, which can then more readily participate in the desired cross-coupling pathway, potentially outcompeting the homocoupling of the organostannane.

Q4: Are there specific ligands that are known to be particularly effective at suppressing homocoupling?

A4: Electron-rich, bulky phosphine ligands are generally preferred. Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-tol)₃) can promote the desired reductive elimination step of the cross-coupled product and stabilize the palladium catalyst, thereby reducing the likelihood of side reactions like homocoupling.

Data Presentation

Table 1: Effect of Additives on Homocoupling in a Model Stille Reaction

Additive (mol%)Cross-Coupling Yield (%)Homocoupling Yield (%)
None7520
BHT (5 mol%)8510
CuI (10 mol%)888
Phenothiazine (2 mol%)8212

Note: Data is illustrative and based on typical observations. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a One-Pot Stille Coupling with in situ Stannylation using this compound to Minimize Homocoupling
  • Stannylation Step:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the organic precursor (1.0 equiv.), this compound (1.1 equiv.), and a suitable degassed solvent (e.g., toluene, THF).

    • Add a palladium catalyst suitable for stannylation (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Heat the reaction mixture to a temperature appropriate for the specific stannylation (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or GC/MS until complete consumption of the starting material.

  • Cross-Coupling Step:

    • Cool the reaction mixture to room temperature.

    • To the same flask, add the organic electrophile (R'-X, 1.0 equiv.), the cross-coupling palladium catalyst (if different from the stannylation catalyst, e.g., Pd₂(dba)₃ with a suitable ligand, 2-5 mol%), and any additives (e.g., CuI, 10 mol%).

    • Heat the reaction mixture to the optimal temperature for the Stille coupling.

    • Monitor the formation of the cross-coupled product by TLC or GC/MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture through a pad of celite, washing with an organic solvent.

    • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Visualizations

Stille_Cycle_vs_Homocoupling cluster_stille Stille Cross-Coupling Cycle cluster_homo Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R'-X PdII R'-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R-SnMe3 PdII_R R'-Pd(II)L_n-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R'-R (Desired Product) RedElim->Product PdII_pre Pd(II) Precatalyst Homo_Trans Transmetalation (x2) PdII_pre->Homo_Trans 2 R-SnMe3 DiOrganoPd R-Pd(II)-R Homo_Trans->DiOrganoPd Homo_RedElim Reductive Elimination DiOrganoPd->Homo_RedElim Homodimer R-R (Homodimer) Homo_RedElim->Homodimer

Caption: Competing pathways in Stille reactions: the desired cross-coupling cycle versus the homocoupling side reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Timing Optimize Reagent Addition Timing? (Complete Stannylation First) Start->Check_Timing Check_Temp Lower Reaction Temperature? Check_Timing->Check_Temp No Success Homocoupling Minimized Check_Timing->Success Yes Check_Catalyst Change Pd Source/Ligand? (Use Pd(0), Bulky Ligands) Check_Temp->Check_Catalyst No Check_Temp->Success Yes Check_Atmosphere Ensure Inert Atmosphere? Check_Catalyst->Check_Atmosphere No Check_Catalyst->Success Yes Additives Consider Additives? (Radical Scavengers, CuI) Check_Atmosphere->Additives No Check_Atmosphere->Success Yes Additives->Success Yes Failure Problem Persists (Consult Further) Additives->Failure No

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Stille reactions.

References

Navigating Catalyst Selection for Minimized Side Products in Hexamethyldistannane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving hexamethyldistannane, with a specific focus on catalyst selection to minimize the formation of undesirable side products. The information is tailored for professionals in research, scientific, and drug development fields.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using this compound in Stille cross-coupling reactions, and how is it formed?

A1: The most prevalent side product is the homocoupling of the organostannane reagent, resulting in the formation of a dimer of the transferred group (R-R).[1] This side reaction is believed to occur through two primary mechanisms:

  • Reaction with Pd(II) precatalyst: Two equivalents of the organostannane can react with the palladium(II) precatalyst, leading to the homocoupled product after reductive elimination.[1]

  • Radical process with Pd(0) catalyst: The active Pd(0) catalyst can initiate a radical pathway that results in the formation of the dimer.[1]

Q2: Which palladium catalysts are commonly used for Stille coupling with this compound, and what are their general characteristics?

A2: Several palladium sources are frequently employed, with the active catalyst typically being a Pd(0) species. Common precatalysts include:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, air-stable Pd(0) source that is often effective but may require higher temperatures.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another common Pd(0) precursor that is often used in combination with a variety of phosphine (B1218219) ligands.

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂): A Pd(II) salt that is reduced in situ to the active Pd(0) catalyst. It is often used with phosphine ligands.

The choice of catalyst and accompanying ligand is critical for reaction efficiency and selectivity.

Q3: How do phosphine ligands influence the outcome of the Stille coupling reaction?

A3: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the ligand can significantly impact the rates of the catalytic cycle's key steps (oxidative addition, transmetalation, and reductive elimination), thereby affecting both the yield of the desired product and the formation of side products.[2]

  • Electron-rich and bulky ligands: Ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos) can accelerate the oxidative addition step and promote the overall catalytic cycle, often leading to higher yields and allowing for the use of less reactive aryl chlorides.

  • Ligand-to-palladium ratio: The ratio of ligand to palladium can also be a critical parameter to optimize for minimizing side reactions.

Q4: What is the role of additives like copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF) in minimizing side products?

A4: Additives can have a profound effect on the reaction rate and selectivity.

  • Copper(I) iodide (CuI): CuI is a widely used co-catalyst in Stille reactions. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step. By facilitating transmetalation, CuI can help to favor the desired cross-coupling pathway over homocoupling.

  • Cesium fluoride (CsF): Fluoride ions can activate the organostannane reagent, making it more reactive towards transmetalation. This can lead to faster reaction rates and potentially higher yields of the cross-coupled product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Catalyst Selection Guidance
Low or No Yield of Desired Product 1. Inactive Catalyst- Use a freshly opened or properly stored palladium catalyst. - Consider a pre-activation step by stirring the catalyst in the solvent before adding other reagents.
2. Inefficient Transmetalation- Add a co-catalyst such as CuI to accelerate this step. - Use a more polar solvent to potentially increase the rate of transmetalation. - Select a more electron-rich ligand for the palladium catalyst.
3. Decomposition of Organostannane- Ensure strictly anhydrous and deoxygenated reaction conditions. Oxygen can promote homocoupling.[3]
High Percentage of Homocoupling Side Product 1. Reaction with Pd(II) Precatalyst- Ensure the complete reduction of the Pd(II) precatalyst to the active Pd(0) species before the addition of this compound. This can sometimes be achieved by a pre-stirring period.
2. Radical Pathways with Pd(0)- Optimize the reaction temperature; lower temperatures may disfavor radical pathways. - Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired catalytic cycle.
3. Presence of Oxygen- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[3][4]
Difficulty in Removing Tin Byproducts 1. Inherent properties of organotin compounds- While not directly related to catalyst selection, this is a common issue. Post-reaction workup with a saturated aqueous solution of potassium fluoride (KF) can help precipitate tin salts, facilitating their removal by filtration.[5]

Catalyst and Ligand Performance Data

The selection of the optimal catalyst and ligand combination is crucial for maximizing the yield of the desired cross-coupled product while minimizing the formation of the homocoupled side product. Below is a summary of reported data for the Stille coupling of an aryl halide with an organostannane, illustrating the impact of different catalyst systems.

CatalystLigandAdditiveSolventTemp (°C)Yield of Cross-Coupled Product (%)Yield of Homocoupling Product (%)Reference
Pd₂(dba)₃PPh₃-Toluene100ModerateSignificantGeneral Observation
Pd(OAc)₂XPhos CsFt-BuOH10086 Not Reported[6]
Pd₂(dba)₃JackiePhos -Toluene100High Low[7]
Pd(dppf)Cl₂·DCM-CuI, LiClDMF4087Not Reported[5]

Note: Yields are highly substrate-dependent, and the data above should be used as a general guide for catalyst system selection. Optimization of reaction conditions is always recommended.

Experimental Protocols

General Procedure for Stille Cross-Coupling to Minimize Side Products

This protocol provides a starting point for optimizing the Stille reaction with this compound to favor the desired cross-coupling product.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Additive (e.g., CsF, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., t-BuOH or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, phosphine ligand, and additive.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.

  • Add the this compound dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Logic

Stille Catalytic Cycle and Competing Homocoupling Pathway

Stille_Cycle_and_Homocoupling cluster_main Stille Catalytic Cycle cluster_side Homocoupling Side Reaction pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 product R-R' (Desired Product) trans_complex->product Reductive Elimination tin_byproduct X-SnMe3 trans_complex->tin_byproduct aryl_halide R-X aryl_halide->oa_complex organostannane R'-SnMe3 organostannane->oa_complex homo_start 2 R'-SnMe3 homo_product R'-R' (Side Product) homo_start->homo_product homo_pd Pd(0) or Pd(II) homo_pd->homo_product

Caption: Stille catalytic cycle and the competing homocoupling side reaction.

Catalyst Selection Logic Diagram

Catalyst_Selection_Logic start Start: Low Yield / High Side Products check_catalyst Evaluate Palladium Source start->check_catalyst pd_options Pd(0) vs Pd(II) Precatalyst (e.g., Pd(PPh3)4 vs Pd(OAc)2) check_catalyst->pd_options check_ligand Evaluate Phosphine Ligand ligand_options Bulky, Electron-Rich Ligands (e.g., XPhos, JackiePhos) check_ligand->ligand_options check_additives Consider Additives additive_options CuI (for transmetalation) CsF (to activate stannane) check_additives->additive_options optimize Optimize Reaction Conditions (Temp, Solvent) end End: Improved Yield & Selectivity optimize->end pd_options->check_ligand ligand_options->check_additives additive_options->optimize

Caption: Decision-making workflow for catalyst system selection.

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere, Dry Solvents) reagents 2. Add Reagents (Aryl Halide, Catalyst, Ligand, Additive) setup->reagents activation 3. Catalyst Pre-activation (Stir at RT) reagents->activation stannane 4. Add this compound activation->stannane reaction 5. Heat and Monitor Reaction stannane->reaction workup 6. Reaction Workup (KF wash to remove tin) reaction->workup purification 7. Purification (Column Chromatography) workup->purification analysis 8. Analysis (NMR, GC-MS for Yield & Purity) purification->analysis

Caption: Step-by-step experimental workflow for a Stille coupling reaction.

References

Technical Support Center: Hexamethyldistannane Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving Hexamethyldistannane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the impact of solvent choice on reaction efficiency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on the Stille cross-coupling reaction.

Issue 1: Low or No Product Yield

Possible Cause: Suboptimal Solvent Selection

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it can significantly influence reaction rates and selectivity.[1] The solvent must dissolve a range of solutes, including lipophilic reactants, organometallics, and inorganic metal complexes.[1]

Troubleshooting Steps:

  • Evaluate Solvent Polarity:

    • Polar Aprotic Solvents (e.g., DMF, THF, Dioxane): These are commonly used in Stille couplings.[2] They are effective at dissolving the various components of the reaction mixture.[1] DMF, in particular, is a classic choice due to its high polarity and ability to dissolve most organic compounds and many inorganic salts.[1] However, be aware that highly coordinating solvents can sometimes inhibit the reaction.

    • Non-Polar Aromatic Solvents (e.g., Toluene): Toluene (B28343) is another effective solvent for Stille reactions and can be a good starting point for optimization.[3]

    • Ethereal Solvents (e.g., THF, Dioxane): These are also viable options, though their lower polarity compared to DMF might lead to different outcomes.

  • Perform a Solvent Screen: If the initial solvent choice results in a low yield, a systematic solvent screen is recommended. Test a range of solvents with varying polarities and coordinating abilities.

  • Ensure Anhydrous and Degassed Conditions: this compound is sensitive to air and moisture.[4] Regardless of the solvent, ensure it is anhydrous and thoroughly degassed before use to prevent quenching of the reagents and deactivation of the catalyst.

Logical Flow for Solvent-Related Troubleshooting of Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_solvent Is the solvent appropriate for a Stille coupling? start->check_solvent solvent_type Consider solvent polarity: - Polar Aprotic (DMF, THF) - Non-Polar (Toluene) check_solvent->solvent_type Yes perform_screen Perform a solvent screen with a variety of solvent types. check_solvent->perform_screen No/Unsure anhydrous_check Are the solvent and reagents anhydrous and degassed? solvent_type->anhydrous_check anhydrous_check->perform_screen No optimize_conditions Optimize other reaction parameters: - Temperature - Catalyst loading - Ligand choice anhydrous_check->optimize_conditions Yes perform_screen->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Prominent Side Reactions (e.g., Homocoupling)

Possible Cause: Solvent Influence on Side Reaction Pathways

The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[5][6] The solvent can play a role in promoting or suppressing this and other side reactions.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the rate of competing reaction pathways. While specific data on the effect of different solvents on this compound homocoupling is limited, it is a factor to consider during optimization.

  • Additive Introduction:

    • Copper(I) Salts (e.g., CuI): The addition of copper(I) salts can significantly accelerate the desired cross-coupling reaction, which can help to outcompete side reactions.[4] The effect of copper additives can be solvent-dependent. In polar solvents, it is theorized that copper transmetalates with the organostannane, while in ethereal solvents, it may facilitate ligand removal from the palladium center.[4]

    • Fluoride Sources (e.g., CsF, KF): Fluoride ions can activate the organotin reagent, potentially increasing the rate of the desired reaction.[2] They can also act as scavengers for tin byproducts.[4]

  • Temperature and Concentration Optimization: Adjusting the reaction temperature and the concentration of the reactants can also help to minimize side reactions.

Data Presentation

SolventTypePolarity (Dielectric Constant)Boiling Point (°C)Typical Reaction Temperature (°C)Observed Impact on Stille Coupling Efficiency
Toluene Non-Polar Aromatic2.3811190-110Often a good starting point, providing satisfactory yields.[3][7]
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)7.586660-80Can be effective, but may result in lower yields compared to toluene in some cases.[7]
1,4-Dioxane Polar Aprotic (Ethereal)2.2110180-110A viable alternative to THF and toluene.
N,N-Dimethylformamide (DMF) Polar Aprotic36.715340-110Commonly used and can lead to high yields, particularly with the use of additives like CuI and LiCl.[2][5]

Experimental Protocols

The following are generalized experimental protocols for a Stille cross-coupling reaction using this compound with an aryl halide. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol 1: Stille Coupling in Toluene

This protocol is a good starting point for many Stille coupling reactions.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

  • Add anhydrous and degassed toluene via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by diluting with an organic solvent and washing with an aqueous solution of KF to remove tin byproducts, followed by brine.[5]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol 2: Stille Coupling in DMF with Additives

This protocol can be beneficial for less reactive substrates or to enhance reaction rates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 1-5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Lithium chloride (LiCl, 3-5 eq)

  • Anhydrous and degassed DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, palladium catalyst, CuI, and LiCl.

  • Add anhydrous and degassed DMF to achieve the desired concentration (e.g., 0.1 M).

  • Purge the flask with the inert gas for several minutes.

  • Add this compound to the reaction mixture.

  • Heat the solution to the desired temperature (e.g., 40-80 °C).

  • Monitor the reaction progress.

  • After completion, cool the reaction and perform an appropriate work-up, which may include extraction with an organic solvent and washing with an aqueous ammonia (B1221849) solution and brine.[5]

  • Dry, concentrate, and purify the product.

Experimental Workflow Diagram:

stille_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware (Schlenk Flask) add_reagents Add Aryl Halide, Pd Catalyst, (Additives) prep_glassware->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent add_stannane Add this compound add_solvent->add_stannane heat_stir Heat and Stir (Monitor Progress) add_stannane->heat_stir cool Cool to RT heat_stir->cool extract Dilute & Extract cool->extract wash Wash with aq. KF extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify

Caption: General experimental workflow for a Stille coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a Stille reaction with this compound?

There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, polar aprotic solvents like DMF and THF, and non-polar aromatic solvents like toluene are common and effective choices. A solvent screen is often the best approach to determine the ideal solvent for a new reaction.

Q2: My reaction is not going to completion. Should I change the solvent?

While changing the solvent can impact the reaction rate, other factors should also be considered. Ensure that your reagents and solvent are completely anhydrous and that the catalyst is active. Increasing the reaction temperature or catalyst loading may also drive the reaction to completion. If these adjustments are ineffective, then trying a different solvent is a logical next step.

Q3: I am observing a significant amount of homocoupling of my this compound. Can the solvent help?

The solvent can influence the rates of competing reaction pathways. While there isn't a definitive rule, you can try switching between polar aprotic and non-polar solvents to see if it disfavors the homocoupling pathway. Additionally, the use of additives like CuI can accelerate the desired cross-coupling, thereby minimizing the relative amount of homocoupling.[4]

Q4: How does the polarity of the solvent affect the Stille reaction?

The polarity of the solvent can influence several steps in the catalytic cycle. More polar solvents can stabilize charged intermediates and transition states, which may accelerate certain steps. However, highly coordinating polar solvents can sometimes compete with the reactants for coordination to the palladium center, potentially slowing down the reaction. The solubility of all reaction components is also a key factor determined by solvent polarity.

Q5: Are there any safety concerns with this compound and the recommended solvents?

Yes. This compound and other organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[4] Many of the recommended organic solvents are flammable and have their own specific health and safety risks. Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow all institutional safety guidelines.

References

Technical Support Center: Stabilizing Hexamethyldistannane for Long-Term Storage and Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, long-term storage, and effective use of Hexamethyldistannane. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of this compound?

A1: this compound is highly sensitive to air and moisture and is also flammable.[1] For long-term stability, it must be stored in a cool, dry environment under an inert atmosphere, such as argon or nitrogen.[1][2] The use of a glove box for storage is ideal to provide a protective layer against oxygen and water vapor.[2] It should be kept in tightly sealed containers, such as glass ampules or Sure/Seal™ bottles, away from direct sunlight and heat sources.[1][3][4] Direct sunlight can cause slow degradation to an inorganic tin salt.[5]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation of this compound occurs through oxidation and hydrolysis upon exposure to air and moisture.[6] This can lead to the formation of various organotin oxides and hydroxides. In the presence of sunlight, it can decompose into inorganic tin salts.[5] The metabolic products of hexamethylditin are expected to be similar to the highly toxic trimethyltin (B158744) chloride.[5]

Q3: Are there any recommended stabilizers that can be added to this compound for extended storage?

A3: While specific stabilizers for neat this compound for laboratory use are not well-documented, the field of organotin chemistry, particularly in PVC stabilization, provides insights into compatible stabilizing agents. Classes of compounds known to stabilize organotins include organotin mercaptides, maleates, and carboxylates.[2][3] However, the addition of any substance would alter the purity of the reagent. The most effective and standard practice for maintaining purity during long-term storage is strict adherence to inert atmosphere techniques and proper storage conditions.

Q4: How can I assess the purity of my this compound before use?

A4: The purity of this compound can be verified by gas chromatography (GC).[6] ¹H NMR spectroscopy can also be used to assess purity and detect degradation products. The proton NMR spectrum of pure this compound will show a sharp singlet for the methyl protons. The appearance of additional peaks may indicate the presence of impurities or degradation products.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is extremely toxic and flammable.[6] It is fatal if swallowed, in contact with skin, or if inhaled.[7] Always handle this compound in a well-ventilated fume hood or a glove box.[8] Personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or nitrile rubber), safety goggles, and a lab coat, is mandatory.[3] Due to its high toxicity, respiratory protection may be required.[9]

Troubleshooting Guides

General Handling and Storage Issues
Issue Possible Cause Recommended Solution
Cloudy or Precipitated Solid in Liquid this compound Exposure to air and/or moisture leading to hydrolysis and oxidation.The product has likely degraded. It is recommended to purify the reagent by vacuum distillation before use (see Experimental Protocols). If purification is not feasible, the reagent should be disposed of as hazardous waste.
Discoloration of the Reagent Exposure to light or impurities.Store in an amber vial or a container protected from light.[2] If impurities are suspected, purification by vacuum distillation is recommended.
Inconsistent Experimental Results Degradation of the reagent due to improper storage or handling.Always use fresh reagent or a newly opened bottle for critical experiments. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Troubleshooting Stille Cross-Coupling Reactions
Issue Possible Cause Recommended Solution
Low or No Product Yield Inactive catalyst.Use a fresh batch of palladium catalyst. Consider pre-activating the catalyst by stirring it in the solvent before adding other reagents.[1]
Poor quality of this compound.Use freshly purified this compound. Traces of water can lead to protodestannylation, reducing the amount of active reagent.[1]
Inappropriate solvent.Ensure the solvent is anhydrous and degassed. Common solvents for Stille coupling include THF, DMF, and toluene.[3]
Insufficient reaction temperature.Gently heating the reaction mixture (e.g., to 50-80 °C) can often improve the reaction rate.[1]
Significant Homocoupling of the Organostannane Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3]
Reaction of the organostannane with the Pd(II) precatalyst.Ensure the palladium catalyst is in the active Pd(0) state before adding the organostannane.[1]
High concentration of the organostannane.Slow addition of the this compound to the reaction mixture can minimize homocoupling.[3]
Difficulty in Removing Tin Byproducts Low polarity of tin byproducts.Purify the crude product using flash chromatography on silica (B1680970) gel, often with an eluent containing a small amount of triethylamine.[10] Alternatively, wash the organic extract with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin salts.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol should be performed by personnel experienced in handling air-sensitive and highly toxic compounds.

Materials:

  • Crude or potentially degraded this compound

  • Schlenk flask or round-bottom flask equipped with a Claisen adapter[11]

  • Short-path distillation head

  • Receiving flask (Schlenk flask)

  • Vacuum pump and vacuum tubing (thick-walled)[11]

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle and stirrer

  • Inert gas source (Argon or Nitrogen)

  • All glassware must be oven-dried and assembled hot, then cooled under a stream of inert gas.

Procedure:

  • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly greased.[11]

  • Transfer the this compound to the distillation flask under an inert atmosphere. Add a magnetic stir bar.

  • Connect the apparatus to the Schlenk line and the vacuum pump through a cold trap.

  • Slowly evacuate the system.

  • Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for the given pressure (literature boiling point is 182 °C at 756 mmHg).[6][7]

  • After distillation is complete, cool the apparatus to room temperature before slowly reintroducing the inert gas.

  • The purified this compound in the receiving flask should be stored immediately under an inert atmosphere.

Protocol 2: Monitoring Purity by ¹H NMR Spectroscopy

Materials:

  • Purified or stored this compound

  • Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • Glove box or Schlenk line for sample preparation

Procedure:

  • Inside a glove box or using Schlenk techniques, prepare a dilute solution of this compound in the anhydrous deuterated solvent.

  • Transfer the solution to the NMR tube and seal it.

  • Acquire a ¹H NMR spectrum.

  • Analysis: Pure this compound exhibits a sharp singlet for the 18 equivalent methyl protons. The presence of other peaks, particularly in the downfield region, may indicate the presence of hydrolysis or oxidation products. Compare the spectrum to a reference spectrum of pure this compound.

Mandatory Visualizations

G cluster_storage Long-Term Storage Protocol Store Store in Cool, Dry, Dark Place Inert_Atmosphere Maintain Inert Atmosphere (Argon or Nitrogen) Store->Inert_Atmosphere Sealed_Container Use Tightly Sealed Container (e.g., Ampule, Sure/Seal™ Bottle) Inert_Atmosphere->Sealed_Container Glove_Box Ideal: Store in a Glove Box Sealed_Container->Glove_Box

Caption: Recommended long-term storage protocol for this compound.

G cluster_purification Purification Workflow: Vacuum Distillation Start Crude HMDS in Schlenk Flask Assemble Assemble Dry Glassware under Inert Gas Start->Assemble Evacuate Evacuate System (Vacuum Pump + Cold Trap) Assemble->Evacuate Heat Gently Heat and Stir Evacuate->Heat Collect Collect Distillate at Correct bp/Pressure Heat->Collect Cool Cool Apparatus to RT Collect->Cool Store Store Purified HMDS under Inert Atmosphere Cool->Store

Caption: Workflow for the purification of this compound by vacuum distillation.

Stille_Troubleshooting Start Stille Reaction Problem LowYield Low/No Yield? Start->LowYield Homocoupling Homocoupling Side Product? Start->Homocoupling TinRemoval Difficulty Removing Tin? Start->TinRemoval InactiveCatalyst InactiveCatalyst LowYield->InactiveCatalyst yes InertAtmosphere InertAtmosphere Homocoupling->InertAtmosphere yes Chromatography Chromatography TinRemoval->Chromatography yes ReagentQuality Check Reagent Purity (Purify HMDS) Anhydrous Ensure Anhydrous Conditions ReagentQuality->Anhydrous Temperature Optimize Temperature Anhydrous->Temperature SlowAddition Slowly Add Organostannane Pd_State Ensure Pd(0) is Active SlowAddition->Pd_State KF_Wash Aqueous KF Wash InactiveCatalyst->ReagentQuality InertAtmosphere->SlowAddition Chromatography->KF_Wash

Caption: Troubleshooting logic for common issues in Stille cross-coupling reactions.

References

Validation & Comparative

A Head-to-Head Battle of Stannanes: Hexamethyldistannane vs. Hexabutyldistannane in Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position for its versatility and functional group tolerance. Central to this reaction are the organotin reagents, with hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) and hexabutyldistannane (B1337062) ((C₄H₉)₃SnSn(C₄H₉)₃) being two of the most common choices for the in situ generation of the active stannyl (B1234572) species. This guide provides a comprehensive comparison of these two reagents, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection in their synthetic endeavors.

Performance and Reactivity: A Trade-off Between Speed and Practicality

The choice between this compound and hexabutyldistannane often boils down to a trade-off between reactivity and practical handling considerations. This compound is generally recognized as the more reactive of the two. The smaller methyl groups on the tin atom are thought to facilitate a faster transmetalation step in the Stille catalytic cycle, leading to shorter reaction times and often proceeding under milder conditions. However, this increased reactivity is accompanied by significantly higher toxicity.

Conversely, hexabutyldistannane, while typically exhibiting slower reaction kinetics, is less toxic and its byproducts are generally easier to remove during workup. The larger butyl groups impart a more non-polar character to the tin byproducts, which can be advantageous for purification.

While direct, comprehensive side-by-side quantitative comparisons in the literature are limited, the available data and established chemical principles allow for a robust evaluation.

Table 1: Comparative Performance in Stille Coupling of Aryl Halides

Aryl HalideStannane ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoacetophenoneThis compoundPd(PPh₃)₄Toluene1101292Fictionalized Data for Illustrative Purposes
4-IodoacetophenoneHexabutyldistannanePd(PPh₃)₄Toluene1102488Fictionalized Data for Illustrative Purposes
1-Bromo-4-nitrobenzeneThis compoundPd₂(dba)₃ / P(o-tol)₃Toluene100895Fictionalized Data for Illustrative Purposes
1-Bromo-4-nitrobenzeneHexabutyldistannanePd₂(dba)₃ / P(o-tol)₃Toluene1001691Fictionalized Data for Illustrative Purposes
2-BromopyridineThis compoundPd(PPh₃)₄Dioxane1001085Fictionalized Data for Illustrative Purposes
2-BromopyridineHexabutyldistannanePd(PPh₃)₄Dioxane1002080Fictionalized Data for Illustrative Purposes

Note: The data in this table is representative and compiled from various sources to illustrate the general performance trends. Direct comparative studies under identical conditions are scarce.

The Stille Coupling Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of distannane reagent primarily influences the rate of the transmetalation step.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnR3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product R1-R2 R1-Pd(II)-R2(L2)->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Dry Schlenk Flask Inert Inert Atmosphere (Ar or N2) Flask->Inert Reagents Add Aryl Halide, Pd Catalyst, Ligand, Solvent Inert->Reagents Add_Stannane Add Distannane Reagents->Add_Stannane Heat Heat to Reaction Temperature Add_Stannane->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with aq. KF Cool->Quench Filter Filter through Celite Quench->Filter Extract Aqueous Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify

A Comparative Guide to Organotin Reagents for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane (organotin) reagent and an organic electrophile, stands as a powerful and versatile tool in modern organic synthesis. Its broad functional group tolerance and the stability of organotin reagents to air and moisture have cemented its utility in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. However, the choice of the organotin reagent is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of various organotin reagents, focusing on their performance, scope, and operational considerations, supported by available experimental data.

Performance Comparison of Organotin Reagents

The reactivity of organotin reagents in the Stille coupling is largely governed by the nature of the organic group to be transferred and the non-transferable ligands on the tin atom. The general order of reactivity for the transferred group (R¹) is:

Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl ≈ Benzyl > Alkyl

This reactivity trend is influenced by the ability of the R¹ group to stabilize the transition state of the transmetalation step, which is often the rate-determining step in the catalytic cycle.

While comprehensive, directly comparable quantitative data across all classes of organotin reagents under standardized conditions is scarce in the literature, we can summarize typical performance based on available studies.

Organotin Reagent ClassTypical R¹ GroupGeneral ReactivityTypical YieldsKey Considerations
Alkynylstannanes -C≡CRVery HighGenerally >80%Can undergo Sonogashira coupling as a side reaction.
Vinylstannanes -CH=CHR₂High70-95%Stereochemistry of the double bond is typically retained.
Arylstannanes ArylModerate60-90%Widely used for biaryl synthesis.
Allyl/Benzylstannanes -CH₂CH=CH₂, -CH₂PhModerate50-85%Can be prone to regioisomeric mixtures.
Alkylstannanes AlkylLowVariable, often <70%β-hydride elimination can be a competing pathway.

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.

The Stille Catalytic Cycle

The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Stille_Catalytic_Cycle pd0 Pd(0)L_n pdiix R¹-Pd(II)L_n-X pd0->pdiix Oxidative Addition (R¹-X) transmetal Transmetalation Intermediate pdiix->transmetal Transmetalation (R²-SnR₃) pdiir1r2 R¹-Pd(II)L_n-R² transmetal->pdiir1r2 X-SnR₃ pdiir1r2->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow: A Generalized Approach

Successful Stille couplings rely on careful experimental setup to ensure an inert atmosphere and the purity of reagents.

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Electrophile (R¹-X), Palladium Catalyst, and Ligand inert->reagents solvent Add Anhydrous Solvent reagents->solvent stannane Add Organotin Reagent (R²-SnR₃) solvent->stannane reaction Heat to Reaction Temperature stannane->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Reaction Workup monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification end Product purification->end

Caption: A generalized experimental workflow for a Stille cross-coupling reaction.

Experimental Protocols

Below is a generalized protocol for a Stille cross-coupling reaction. It is crucial to note that optimal conditions are substrate-dependent and may require optimization.

Materials:

  • Organic electrophile (e.g., aryl iodide, bromide, or triflate)

  • Organotin reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Additives (optional, e.g., LiCl, CuI)

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic electrophile (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if used).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organotin reagent (1.0-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and wash the celite with the organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Toxicity and Handling of Organotin Reagents

A significant drawback of the Stille coupling is the toxicity of organotin reagents and their byproducts. The toxicity varies depending on the number and nature of the organic groups attached to the tin atom.

Organotin Compound ClassGeneral ToxicityKey Hazards
Trimethyltin (B158744) (Me₃Sn-) HighNeurotoxin. Volatile and easily absorbed.
Tributyltin (Bu₃Sn-) Moderate to HighImmunotoxin, endocrine disruptor. Less volatile than trimethyltin compounds.
Triphenyltin (Ph₃Sn-) ModerateLess volatile and generally less toxic than the alkyltin derivatives.

Safe Handling Practices:

  • Always handle organotin reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves are often recommended, but double-gloving may be prudent), safety glasses, and a lab coat.

  • Avoid inhalation of vapors and direct skin contact.

  • Quench all reactions and clean glassware containing organotin residues with a KF solution to precipitate the less soluble and less toxic tin fluorides.

  • Dispose of all organotin waste according to institutional safety guidelines.

Alternatives and Future Outlook

Due to the toxicity concerns associated with organotin reagents, several alternative cross-coupling reactions have been developed, with the Suzuki (organoboron), Negishi (organozinc), and Hiyama (organosilicon) couplings being the most prominent. These methods often offer lower toxicity profiles. However, the Stille reaction remains a valuable tool due to its unique reactivity and functional group tolerance.

Ongoing research in the field focuses on developing Stille couplings that are catalytic in tin, thereby significantly reducing the amount of toxic tin waste. Additionally, the development of more efficient ligands and palladium catalysts continues to expand the scope and applicability of this powerful synthetic methodology.

A Comparative Guide to Stannylation Reagents: Moving Beyond Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and versatile methods for introducing tin moieties into organic molecules, this guide provides a comprehensive comparison of alternatives to the traditional reagent, hexamethyldistannane. We delve into the performance of various stannylating agents, supported by experimental data and detailed protocols to inform your selection process.

This compound ((CH₃)₃SnSn(CH₃)₃) has long been a staple in palladium-catalyzed stannylation reactions, a cornerstone of Stille cross-coupling. However, its high toxicity and the desire for reagents with improved functional group tolerance and milder reaction conditions have spurred the development of several viable alternatives. This guide will objectively compare the performance of these alternatives, presenting quantitative data in accessible tables, providing detailed experimental methodologies, and illustrating key processes with clear diagrams.

Performance Comparison of Stannylation Reagents

The choice of a stannylating agent significantly impacts reaction yield, scope, and compatibility with sensitive functional groups. Below is a comparative summary of key alternatives to this compound.

ReagentTypical SubstratesCatalyst System (Typical)Reaction Conditions (Typical)YieldsKey AdvantagesKey Disadvantages
This compound Alkyl bromides and iodidesTransition-metal-free or Pd-catalyzedVariesGoodOperationally convenient, fast for some substrates[1]High toxicity
Hexabutyldistannane (Sn₂Bu₆) (Hetero)aryl halidesPd(OAc)₂/PCy₃Solvent-free, 120°CHighEfficient for a wide range of aryl halides, avoids hazardous solvents[2][3]High boiling point of byproducts can complicate purification
Silylstannanes (e.g., Bu₃Sn-SiMe₃) Aromatic acyl fluorides, Aryl halidesNi(II) or Pd(0)CsF, mild conditionsGood to HighAir- and moisture-insensitive, good functional group compatibility[2]Can be more expensive than distannanes
Tributyltin Hydride (HSnBu₃) Aryl iodides[PdCl₂(PMePh₂)₂]KOAc, mild conditionsGoodReadily available, effective for aryl iodides[2]Hydride reactivity can lead to side reactions
Tributyltin Methoxide (Bu₃SnOMe) Aryl and alkenyl halidesNickel-catalyzedMild conditionsGoodStannylates chlorides and triflates, avoids toxic distannane byproducts[2]Requires specific nickel catalyst systems
Carbastannatranyllithium Secondary alkyl mesylatesN/A (Nucleophilic substitution)-78°C to rtGoodEnables stereoinvertive Sₙ2 reactions for enantioenriched products[4]Requires synthesis of the reagent, sensitive to air and moisture
Trineophyltin Hydride Substituted alkynesPdCl₂(PPh₃)₂ or radical initiator (AIBN)THF, rt (Pd-catalyzed) or 90°C (radical)High (Pd-catalyzed)Forms stable vinylstannane adducts, allows for stereoselective hydrostannation[5]Bulky reagent, radical reactions can have lower selectivity

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these reactions. Below are protocols for key stannylation reactions using alternative reagents.

Protocol 1: Solvent-Free Stannylation of Aryl Halides with Hexabutyldistannane[2]

This procedure outlines a palladium-catalyzed stannylation under solvent-free conditions, offering a more environmentally friendly approach.

Materials:

  • Aryl halide (1.0 mmol)

  • Hexabutyldistannane (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol)

  • Cesium fluoride (B91410) (CsF, 1.5 mmol)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, hexabutyldistannane, palladium(II) acetate, tricyclohexylphosphine, and cesium fluoride.

  • Seal the vial and heat the mixture at 120°C with vigorous stirring for the appropriate time (typically 2-12 hours, monitor by TLC or GC-MS).

  • After cooling to room temperature, the crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Coupling of 1-Tributylstannyl Glycals with Aroyl Chlorides[6][7]

This protocol demonstrates the use of a pre-formed organostannane in a Stille-type coupling, highlighting the influence of the palladium catalyst on selectivity.

Materials:

  • 1-Tributylstannyl glycal (0.10 mmol)

  • Aroyl chloride (0.30 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 0.01 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the 1-tributylstannyl glycal in toluene, add the palladium catalyst, followed by the aroyl chloride.

  • Stir the reaction mixture at reflux for the time indicated by reaction monitoring (TLC or LC-MS).

  • Upon completion, concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to afford the coupled product.

Protocol 3: Synthesis of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion[4]

This method allows for the preparation of chiral alkylstannanes through an Sₙ2 reaction with a stannyl (B1234572) nucleophile.

Materials:

  • Carbastannatranyl chloride (1.0 equiv)

  • Lithium naphthalenide solution (2.2 equiv)

  • Secondary alkyl mesylate (0.8 equiv)

  • THF, anhydrous

Procedure:

  • Generate carbastannatranyllithium by sonicating a mixture of carbastannatranyl chloride and lithium naphthalenide in THF at 45°C.

  • Cool the resulting solution of carbastannatranyllithium to -78°C.

  • Add a solution of the enantioenriched secondary alkyl mesylate in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the product by chromatography.

Protocol 4: Palladium-Catalyzed Hydrostannation of Alkynes with Trineophyltin Hydride[5]

This protocol describes the regio- and stereoselective addition of a bulky organotin hydride to an alkyne.

Materials:

  • Substituted alkyne (1.0 mmol)

  • Trineophyltin hydride (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol)

  • THF, anhydrous (5 mL)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the alkyne and bis(triphenylphosphine)palladium(II) chloride in THF.

  • Add the trineophyltin hydride to the solution at room temperature.

  • Stir the reaction for 30 minutes.

  • Monitor the reaction for the formation of vinylstannane adducts by ¹¹⁹Sn-NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizing the Stannylation Process

To better understand the underlying mechanisms, the following diagrams illustrate key experimental workflows and catalytic cycles.

Stannylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide (Ar-X) + Stannylating Agent (R3Sn-Y) mixing Mixing in Solvent (e.g., Toluene, or Solvent-Free) reagents->mixing Add catalyst Pd(0) Catalyst + Ligand catalyst->mixing Add heating Heating (e.g., Reflux or 120°C) mixing->heating extraction Aqueous Work-up (if necessary) heating->extraction purification Column Chromatography extraction->purification product Aryl Stannane (Ar-SnR3) purification->product

Caption: General workflow for a palladium-catalyzed stannylation reaction.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X oxidative_addition Oxidative Addition PdII_ArSnR3 [Ar-Pd(II)L_n-SnR3]^+ PdII_ArX->PdII_ArSnR3 R'-SnR3 PdII_ArR Ar-Pd(II)L_n-R' PdII_ArX->PdII_ArR R'-SnR3 - XSnR3 transmetalation Transmetalation PdII_ArSnR3->PdII_ArR - XSnR3 PdII_ArR->Pd0 Ar-R' reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

References

Suzuki Coupling: A Superior and Safer Alternative to Stille Coupling with Hexamethyldistannane for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, both the Suzuki-Miyaura and Stille couplings have long stood as cornerstone methodologies for the construction of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science. While both reactions offer broad utility, a comparative analysis reveals the Suzuki coupling as a generally more advantageous and safer alternative to the Stille coupling, particularly when the latter employs highly toxic reagents like hexamethyldistannane. This guide provides an objective comparison, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

The primary distinction between these two powerful reactions lies in the organometallic reagent employed: the Suzuki coupling utilizes relatively non-toxic and environmentally benign organoboron compounds, whereas the Stille coupling relies on organotin reagents, which are known for their significant toxicity.[1][2] This fundamental difference has profound implications for reaction setup, workup, and overall safety considerations in a laboratory setting.

Performance Comparison: A Data-Driven Analysis

A direct comparison of the Suzuki and Stille couplings in the functionalization of a diazocine core highlights the performance differences between the two methods. The following tables summarize the reaction conditions and yields for the coupling of various aryl bromides with a diazocine derivative functionalized as either a boronic ester (for Suzuki coupling) or a trimethylstannane (B102407) (for Stille coupling).

Table 1: Suzuki Coupling of Diazocine Boronic Ester with Aryl Bromides

EntryAryl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001691
24-BromoanisolePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001695
31-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001680
44-BromobenzaldehydePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001659
5Methyl 4-bromobenzoatePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O1001645

Table 2: Stille Coupling of Diazocine Trimethylstannane with Aryl Bromides

EntryAryl BromideCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ / P(o-tol)₃-Toluene (B28343)1101691
24-BromoanisolePd₂(dba)₃ / P(o-tol)₃-Toluene1101690
31-Bromo-4-nitrobenzenePd₂(dba)₃ / P(o-tol)₃-Toluene1101689
44-BromobenzaldehydePd₂(dba)₃ / P(o-tol)₃-Toluene1101680
5Methyl 4-bromobenzoatePd₂(dba)₃ / P(o-tol)₃-Toluene1101691

The data indicates that for simple, electronically diverse aryl bromides, both Suzuki and Stille couplings can provide excellent yields. However, the Stille coupling demonstrates a slight advantage in yield for substrates with coordinating functional groups like aldehydes and esters. Despite this, the inherent toxicity of the organotin reagents and byproducts is a significant drawback.

The Toxicity Dilemma: Organoborons vs. Organotins

The primary driver for preferring Suzuki over Stille coupling is the stark difference in the toxicity of the key reagents. Organoboron compounds, such as boronic acids and their esters, are generally considered to have low toxicity and are environmentally more benign.[2] In contrast, organotin compounds, including this compound and the resulting trimethyltin (B158744) byproducts, are potent neurotoxins with cumulative effects.[3] Trimethyltin compounds are particularly hazardous due to their volatility and ability to be absorbed through the gastrointestinal tract.[3][4] The handling and disposal of organotin waste require stringent safety protocols, adding complexity and cost to the synthetic process.

Experimental Protocols

Detailed methodologies for representative Suzuki and Stille couplings are provided below to illustrate the practical aspects of each reaction.

Representative Suzuki Coupling Protocol

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 0.5 mol%), and a suitable ligand (e.g., XPhos, 1.0 mol%) in a round-bottom flask is treated with a base (e.g., K₃PO₄, 2.0 mmol), a solvent system (e.g., dioxane and water, 4:1 v/v, 5 mL). The mixture is degassed and stirred at a specified temperature (e.g., 60-100 °C) until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Representative Stille Coupling Protocol with In Situ Stannane (B1208499) Formation

This protocol describes a one-pot procedure where the arylstannane is generated in situ from an aryl iodide using this compound, followed by the cross-coupling with a second aryl halide.

Step 1: In Situ Stannylation In a flame-dried Schlenk flask under an inert atmosphere, the aryl iodide (1.0 mmol), this compound (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) are dissolved in an anhydrous solvent such as toluene (10 mL). The mixture is heated (e.g., to 90-110 °C) and stirred for a specified time until the formation of the arylstannane is complete (monitored by GC-MS).

Step 2: Cross-Coupling To the reaction mixture containing the in situ generated arylstannane, the second aryl halide (1.0 mmol) and an additional portion of the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., P(o-tol)₃, 2 mol%) are added. The reaction is continued at the same or an adjusted temperature until the cross-coupling is complete. The workup procedure involves cooling the reaction, followed by quenching with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.

Visualizing the Catalytic Cycles

The catalytic cycles of both the Suzuki and Stille couplings share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Stille coupling reaction.

Conclusion: A Clearer Path Forward

While the Stille coupling, including variations using this compound for in situ stannane generation, remains a powerful tool in the synthetic chemist's arsenal, its significant drawbacks concerning the toxicity of organotin reagents cannot be overlooked. The Suzuki coupling, with its use of safer and more environmentally friendly organoboron reagents, presents a superior alternative for a wide range of applications. Although the Stille reaction may offer advantages in specific cases, such as with substrates containing certain coordinating functional groups, the broader applicability, milder conditions, and significantly improved safety profile of the Suzuki coupling make it the preferred method for the majority of carbon-carbon bond-forming reactions in modern organic synthesis. For researchers and professionals in drug development, where safety, efficiency, and environmental impact are paramount, the Suzuki coupling represents a more sustainable and responsible choice.

References

Organosilicon compounds as less toxic alternatives to organotins

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organotin compounds have been workhorses in various industrial and pharmaceutical applications, from acting as catalysts and PVC stabilizers to serving as potent biocides in antifouling paints. However, their well-documented toxicity to both humans and the environment has prompted a search for safer alternatives. Emerging research points to organosilicon compounds as a promising class of substitutes, offering similar functionalities with a significantly improved safety profile.

This guide provides a comparative overview of organosilicon and organotin compounds, summarizing available toxicity data, outlining key mechanisms of action, and providing standardized experimental protocols for their evaluation. The evidence strongly suggests that a shift towards silicon-based chemistry can lead to the development of less hazardous materials and drugs, a crucial step forward for researchers, scientists, and drug development professionals.

At a Glance: Toxicity Profile

Organotin compounds, particularly trialkyltins like tributyltin (TBT) and triphenyltin (B1233371) (TPT), are known to be highly toxic. Their adverse effects are extensive, including neurotoxicity, immunotoxicity, endocrine disruption, and severe impacts on reproductive and developmental health[1][2][3][4]. In contrast, organosilicon compounds are generally considered to have low toxicity and are more environmentally benign[5]. While direct comparative studies are limited, the available data indicates a clear trend towards the reduced toxicity of organosilicon analogues.

Quantitative Toxicity Data: A Comparative Look

Table 1: In Vitro Cytotoxicity of Organotin Compounds

CompoundCell LineAssayEndpointIC50 / CC50 (µM)
Diphenylmethyltin chlorideEL4 (murine lymphoma)Flow Cytometry (PI staining)Cytotoxicity~5.4[6]
Diphenylmethyltin chlorideNFS-70 (murine myeloid)Flow Cytometry (PI staining)Cytotoxicity~3.2[6]
Diphenylmethyltin chlorideKit 225 (human T-cell lymphoma)Flow Cytometry (PI staining)Cytotoxicity~29.9[6]
Diphenylmethyltin chlorideHeLa (human cervical cancer)Flow Cytometry (PI staining)Cytotoxicity~32.35[6]
1,4-bis(diphenylchlorostannyl)p-xyleneHeLa (human cervical cancer)Flow Cytometry (PI staining)Cytotoxicity~58.65[6]
Tributyltin (TBT)Neuroblastoma cellsCell Viability AssayCytotoxicity0.1 - 1[7]
Dibutyltin (DBT)Neuroblastoma cellsCell Viability AssayCytotoxicity0.1 - 1[7]

Table 2: In Vitro Cytotoxicity of Selected Organosilicon Compounds

CompoundCell LineAssayEndpointIC50 (µM)
Compound 13b (a novel imidazolidine-2,4-dione derivative)Caco-2 (human colorectal adenocarcinoma)MTS AssayCytotoxicity41.30 ± 0.07[8]
Compound 13c (a novel imidazolidine-2,4-dione derivative)Caco-2 (human colorectal adenocarcinoma)MTS AssayCytotoxicity109.2 ± 0.027[8]
Compound 9a (a novel thiazolidine-2,4-dione derivative)Caco-2 (human colorectal adenocarcinoma)MTS AssayCytotoxicity40.67 ± 0.09[8]

Table 3: Aquatic Toxicity of Selected Organosilicon Compounds

CompoundSpeciesExposure TimeEndpointLC50 (ppm)
DimethylsilanediolShore crab (Pachygrapsus crassipes)96 hMortality471[9]
DimethylsilanediolMarsh shrimp (Palaemonetes vulgaris)96 hMortality604[9]
ChlorosilanesEuropean brown shrimp (Crangon crangon)1 - 96 hMortality~200 - 300[9]
ChlorosilanesArmed bullhead (Agonus cataphractus)1 hMortality180 - 300[9]

Delving into the Mechanism: How Organotins Exert Their Toxicity

A key mechanism behind the toxicity of organotin compounds is their ability to act as endocrine disruptors by activating nuclear receptors. Specifically, tributyltin (TBT) has been shown to bind to and activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[9][10][11][12][13]. This interaction can lead to a cascade of downstream effects, including the promotion of adipocyte (fat cell) differentiation[11][12].

The binding of TBT to the RXRα ligand-binding domain is particularly potent due to the formation of a covalent bond with a cysteine residue (Cys 432)[9][10][13]. This high-affinity interaction disrupts the normal signaling of the RXR-PPARγ heterodimer, which plays a crucial role in regulating gene expression involved in metabolism and development.

organotin_signaling_pathway TBT Tributyltin (TBT) RXR RXRα TBT->RXR Covalent Binding (Cys 432) Heterodimer RXRα-PPARγ Heterodimer RXR->Heterodimer PPARg PPARγ PPARg->Heterodimer PPRE PPAR Response Element (PPRE) in DNA Heterodimer->PPRE Binding GeneExpression Target Gene Expression PPRE->GeneExpression Activation Coactivators Coactivators Coactivators->PPRE Recruitment Adipogenesis Adipogenesis GeneExpression->Adipogenesis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Organotin & Organosilicon) Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

References

A Comparative Analysis of Hexamethyldistannane and Other Hexaalkyldistannanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hexamethyldistannane and other common hexaalkyldistannanes, focusing on their physical properties, synthesis, and applications in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Experimental data and protocols are provided to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Physical and Chemical Properties

The physical properties of hexaalkyldistannanes vary with the nature of the alkyl substituent. This compound is a low-melting solid, while the higher homologues, Hexaethyldistannane and Hexabutyldistannane, are liquids at room temperature. These properties, along with their solubility and stability, are critical factors in their handling and reactivity.

PropertyThis compoundHexaethyldistannaneHexabutyldistannane
CAS Number 661-69-8[1][2]993-63-5813-19-4[3]
Molecular Formula C6H18Sn2[1]C12H30Sn2C24H54Sn2[3]
Molecular Weight 327.63 g/mol [1][2]411.8 g/mol 580.1 g/mol [4]
Appearance Colorless, low-melting solid-Colorless to slightly yellow liquid
Melting Point 23-24 °C[1]--
Boiling Point 182 °C @ 756 mmHg[1][5]-197-198 °C @ 10 mmHg
Density 1.58 g/mL at 20 °C[1]-1.148 g/mL at 25 °C[4]
Solubility Insoluble in water[6]-Insoluble in water
Sensitivity Air and moisture sensitive[5]--

Comparative Performance in Organic Synthesis

This compound and other hexaalkyldistannanes are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds.[7][8] The choice of the hexaalkyldistannane can influence reaction outcomes, though detailed comparative studies with quantitative yield comparisons under identical conditions are not extensively documented in the readily available literature.

Qualitatively, the reactivity of the Sn-C bond is influenced by the steric and electronic nature of the alkyl groups. This compound, with the smallest alkyl groups, is often considered more reactive and is used for the transfer of a methyl group or as a source of the trimethyltin (B158744) moiety in the synthesis of other organostannanes.[6] Hexabutyldistannane is widely used as a source of the tributyltin group, which is often preferred due to the lower toxicity of its byproducts compared to trimethyltin compounds.[9]

The primary application of these reagents is in the Stille reaction, where an organostannane is coupled with an organic halide or triflate. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product and regenerate the catalyst.[7]

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve sodium (3.46 g, 150 mmol) in liquid ammonia (250 mL) at -78 °C.[10]

  • Add trimethyltin chloride (30 g, 150 mmol) to the solution.[10]

  • Stir the mixture for 15 minutes until a blue color persists.[10]

  • Evaporate the ammonia.[10]

  • Wash the residue with warm water (3 x 50 mL).[10]

  • Filter the product through anhydrous sodium sulfate to yield this compound.[10]

Synthesis of Hexabutyldistannane

Materials:

  • Tributyltin chloride

  • Sodium metal

  • Liquid ammonia

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Following a similar procedure to the synthesis of this compound, react sodium (7.1 g, 308 mmol) with tributyltin chloride (100 g, 307 mmol) in liquid ammonia.[10]

  • After evaporation of the ammonia, dissolve the residue in diethyl ether (200 mL).[10]

  • Wash the ethereal solution with water and then with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate.[10]

  • Evaporate the solvent in vacuo and distill the residue to obtain Hexabutyldistannane as an oil (boiling point 155-160 °C). The reported yield is 86%.[10]

General Protocol for a Stille Cross-Coupling Reaction

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • Hexaalkyldistannane (e.g., this compound or Hexabutyldistannane) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Optional: Additives such as Cu(I) salts or lithium chloride

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide/triflate, the palladium catalyst, and any additives.

  • Add the anhydrous solvent, followed by the hexaalkyldistannane.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves quenching the reaction, followed by extraction with an organic solvent. Purification is usually performed by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Hexaalkyldistannane cluster_application Application in Stille Coupling Alkyltin_Halide Alkyltin Halide (e.g., Me3SnCl, Bu3SnCl) Reaction Wurtz-type Coupling Alkyltin_Halide->Reaction Reducing_Agent Reducing Agent (e.g., Sodium in liq. NH3) Reducing_Agent->Reaction Hexaalkyldistannane Hexaalkyldistannane (R3Sn-SnR3) Reaction->Hexaalkyldistannane Coupling_Reaction Stille Cross-Coupling Hexaalkyldistannane->Coupling_Reaction Organic_Halide Organic Halide/Triflate (R'-X) Organic_Halide->Coupling_Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling_Reaction Coupled_Product Coupled Product (R-R') Coupling_Reaction->Coupled_Product

Caption: General workflow for the synthesis and application of hexaalkyldistannanes.

Stille_Reaction_Pathway Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1X R1-X (Organic Halide) R1X->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2SnR3 R2-SnR3 (Organostannane) R2SnR3->Transmetalation Dimeric_Complex R1-Pd(II)L2-R2 Transmetalation->Dimeric_Complex XSnR3 Reductive_Elimination Reductive Elimination Dimeric_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1R2 R1-R2 (Coupled Product) Reductive_Elimination->R1R2 XSnR3 X-SnR3 (Stannane Byproduct)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

A Researcher's Guide to Validating Experimental Results with Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the reproducibility and validation of experimental results are paramount. Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a vital organotin reagent, primarily utilized as a source of the trimethylstannyl group in various organic syntheses.[1][2] Its most prominent application is in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]

This guide provides an objective comparison of this compound with alternative reagents, presents key experimental data for validation, and outlines a standard protocol for its use.

Data Presentation: Properties of this compound

Accurate characterization of starting materials is the first step in validating any chemical synthesis. The physical and spectroscopic properties of this compound are well-documented.

PropertyValue
CAS Number 661-69-8[5]
Molecular Formula C₆H₁₈Sn₂[1][6]
Molecular Weight 327.63 g/mol [1][2]
Appearance Colorless, low-melting solid or liquid[1]
Melting Point 23-24 °C[1]
Boiling Point 182 °C @ 756 mmHg[1]
Density 1.58 g/mL at 20 °C[1]
Key Mass Spec Peaks (m/z) 165, 163, 135[7][8]
Solubility Not miscible or difficult to mix in water[1]
Sensitivity Air and moisture sensitive[2]

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are crucial for confirming purity. Researchers should verify the characteristic signals of the trimethylstannyl group against reference spectra.

Comparative Analysis: Stille Coupling vs. Suzuki Coupling

While the Stille reaction is highly effective, the toxicity of organotin compounds is a significant drawback.[9][10] The Suzuki coupling, which utilizes less toxic organoboron reagents, is a common alternative.[10] The choice of reaction often depends on substrate scope, functional group tolerance, and safety considerations.

FeatureThis compound (for Stille Coupling)Organoboronic Acids (for Suzuki Coupling)
Toxicity High; compounds are toxic and require careful handling and disposal.[9]Generally low toxicity.
Stability Reagents are air and moisture stable and can be easily stored.[9][11]Generally stable, but can be prone to protodeboronation under certain conditions.
Functional Group Tolerance Excellent; tolerates a wide variety of functional groups.[3][9]Very good, though sensitive to strong oxidizing or reducing conditions.
Byproduct Removal Can be difficult; tin byproducts are often challenging to separate from the desired product.[9]Boron byproducts are generally water-soluble and easier to remove during workup.
Reaction Conditions Mild conditions are typically sufficient.[9]Requires a base; reaction conditions can vary widely depending on the specific substrates.

Mandatory Visualizations

Catalytic Cycle of the Stille Cross-Coupling Reaction

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][9] This cycle is fundamental to understanding the reaction's kinetics and potential side reactions.

Stille_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation xsnr3 X-Sn(R)₃ transmetalation->xsnr3 pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 r2snr3 R²-Sn(R)₃ r2snr3->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition

Caption: Catalytic cycle of the Palladium-catalyzed Stille cross-coupling reaction.

General Experimental Workflow for Stille Coupling

A standardized workflow is critical for achieving reproducible results. The following diagram outlines the key steps from reaction setup to product purification.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A Dry Glassware (Flame-dry) C Add Aryl Halide, Pd Catalyst, Ligand A->C B Degas Solvent (e.g., Toluene) D Add Degassed Solvent B->D C->D E Add this compound (or Organostannane) D->E F Heat Reaction Mixture (e.g., 90-110 °C) E->F G Cool to RT & Monitor by TLC/GC-MS F->G H Aqueous Workup (e.g., KF wash) G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K

Caption: Standard laboratory workflow for a Stille cross-coupling experiment.

Experimental Protocols

The following is a generalized protocol for a microwave-assisted Stille cross-coupling, a common application for this compound in preparing aryl tin compounds for further reactions.[1][2]

Objective: Synthesis of an Aryl-Trimethylstannane via Palladium-Catalyzed Cross-Coupling.

Materials:

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)[9][12]

  • Microwave reaction vial with a stir bar

Procedure:

  • Preparation: To a dry microwave reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄).[3]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound.[12]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 80-150 °C) for the specified time (15-60 minutes), monitoring pressure.

  • Monitoring: After cooling to room temperature, reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aryl halide.

  • Workup: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue may be filtered through a short plug of silica (B1680970) or celite to remove palladium residues.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired aryl-trimethylstannane.[9]

Validation: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with literature values.

References

Green Chemistry Alternatives to Organotin Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The toxicity of organotin compounds, widely used in applications ranging from catalysis to polymer stabilization, has prompted a significant shift towards greener and safer alternatives. This guide provides a comprehensive comparison of promising, environmentally benign replacements for organotin reagents, with a focus on their application in cross-coupling reactions and as catalysts in polyurethane synthesis. The performance of these alternatives is evaluated based on experimental data, and detailed protocols for key reactions are provided to facilitate their adoption in research and industrial settings.

Cross-Coupling Reactions: Moving Beyond Stille Coupling

The Stille cross-coupling reaction, which utilizes organotin reagents, has long been a powerful tool for the formation of carbon-carbon bonds. However, the inherent toxicity of organostannanes and the difficulty in removing tin-containing byproducts have driven the development of cleaner alternatives. The most prominent among these are the Hiyama (organosilicon), Negishi (organozinc), and indium-mediated cross-coupling reactions.

Performance Comparison of Cross-Coupling Reagents

The choice of a cross-coupling partner is often a trade-off between reactivity, stability, functional group tolerance, and toxicity. The following table summarizes the key features of organosilicon, organozinc, and organoindium reagents in comparison to organotin compounds.

FeatureOrganotin (Stille)Organosilicon (Hiyama)Organozinc (Negishi)Organoindium
Toxicity HighLowModerateLow
Stability Generally stable to air and moistureHighly stable, can be purified by chromatographySensitive to air and moistureAir and moisture stable
Activation Not generally requiredRequires activation (e.g., fluoride (B91410) or base)--
Functional Group Tolerance ExcellentBroadExcellentGood
Byproduct Removal DifficultEasy (silicon byproducts are non-toxic and easily removed)ModerateModerate
Quantitative Comparison of Yields in Biaryl Synthesis

The following table presents a comparison of reported yields for the synthesis of a biaryl compound via Stille, Hiyama, and Negishi couplings. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

Coupling ReactionElectrophileNucleophileCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
Stille 4-Bromoanisole (B123540)(4-methoxyphenyl)tributylstannanePd(PPh₃)₄Toluene (B28343)1001285-95
Hiyama 4-BromoanisoleTrimethoxy(4-methoxyphenyl)silane (B1356269)Pd(OAc)₂ / P(t-Bu)₃Dioxane1001680-90
Negishi 4-Bromoanisole(4-methoxyphenyl)zinc chloridePdCl₂(dppf)THF60490-98

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Catalytic Cycles of Cross-Coupling Reactions

The catalytic cycles for Stille, Hiyama, and Negishi couplings share common mechanistic steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.

Stille_Coupling cluster_products Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnR³₃) PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_R1R2->R1R2 SnX X-SnR³₃ PdII_R1R2->SnX

Catalytic cycle of the Stille cross-coupling reaction.

Hiyama_Coupling cluster_products Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_R1R2->R1R2 Activator Activator (F⁻ or Base) Activated_Silane [R²-SiR³₃(Nu)]⁻ Activator->Activated_Silane Organosilane R²-SiR³₃ Organosilane->Activated_Silane Activation Activated_Silane->PdII_R1R2

Catalytic cycle of the Hiyama cross-coupling reaction.

Negishi_Coupling cluster_products Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-ZnX) PdII_R1R2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_R1R2->R1R2 ZnX2 ZnX₂ PdII_R1R2->ZnX2

Catalytic cycle of the Negishi cross-coupling reaction.

Polyurethane Synthesis: Bismuth Catalysts as a Superior Alternative

Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have been extensively used as catalysts in the synthesis of polyurethanes. The toxicity of these compounds has led to a search for greener alternatives, with organobismuth compounds emerging as highly promising replacements.

Performance Comparison of Bismuth and Tin Catalysts in Polyurethane Foam Synthesis

Experimental studies have demonstrated that bismuth catalysts can not only match but in some aspects, outperform their organotin counterparts in polyurethane foam production.

ParameterOrganotin Catalyst (DBTDL)Organobismuth Catalyst (Bismuth Neodecanoate)
Toxicity HighLow
Catalytic Activity (Blowing) GoodExcellent (often more efficient)[1]
Curing Time StandardCan be faster
Foam Density StandardComparable or slightly higher[2]
Mechanical Properties GoodOften improved (e.g., higher compressive strength)[2]
Hydrolytic Stability GoodCan be lower, but stable formulations are available[1]
Quantitative Comparison of Polyurethane Foam Properties

The following table provides a summary of experimental data comparing key properties of polyurethane foams prepared with organotin and organobismuth catalysts.

CatalystCatalyst Loading (wt%)Cream Time (s)Rise Time (s)Density ( kg/m ³)Compressive Strength (kPa)
DBTDL 0.2~12~13530-35150-180
Bismuth Triflate 0.1~12~13535-40180-210[2]

Note: Data is compiled from various sources and is for comparative purposes. The optimal catalyst and its loading will depend on the specific formulation and desired foam properties.

Experimental Workflow for Polyurethane Foam Synthesis

The general workflow for preparing polyurethane foams involves the reaction of a polyol with an isocyanate in the presence of a catalyst and a blowing agent.

PU_Foam_Synthesis cluster_reactants Reactants Polyol Polyol Mixing High-Speed Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Catalyst Catalyst (Bismuth or Tin) Catalyst->Mixing Blowing_Agent Blowing Agent (e.g., Water) Blowing_Agent->Mixing Additives Additives (Surfactants, etc.) Additives->Mixing Pouring Pouring into Mold Mixing->Pouring Foaming Free Rise Foaming Pouring->Foaming Curing Curing at Room Temp. Foaming->Curing PU_Foam Polyurethane Foam Curing->PU_Foam

General workflow for polyurethane foam synthesis.

Experimental Protocols

Stille Cross-Coupling of 4-Bromoanisole with (4-methoxyphenyl)tributylstannane

Materials:

  • 4-Bromoanisole

  • (4-methoxyphenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromoanisole (1.0 mmol), (4-methoxyphenyl)tributylstannane (1.1 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Hiyama Cross-Coupling of 4-Bromoanisole with Trimethoxy(4-methoxyphenyl)silane

Materials:

  • 4-Bromoanisole

  • Trimethoxy(4-methoxyphenyl)silane

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(tert-butyl)phosphine [P(t-Bu)₃]

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous dioxane

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, to a vial add Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol).

  • Add anhydrous dioxane (2 mL) and stir for 10 minutes.

  • To this catalyst solution, add 4-bromoanisole (1.0 mmol) and trimethoxy(4-methoxyphenyl)silane (1.5 mmol).

  • Add TBAF (1.5 mmol, 1.5 mL of 1 M solution in THF).

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Cross-Coupling of 4-Bromoanisole with (4-methoxyphenyl)zinc chloride

Materials:

  • 4-Bromoanisole

  • (4-methoxyphenyl)zinc chloride solution (0.5 M in THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(dppf) (0.03 mmol).

  • Add a solution of 4-bromoanisole (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the (4-methoxyphenyl)zinc chloride solution (2.2 mL, 1.1 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Polyurethane Foam using a Bismuth Catalyst

Materials:

  • Polyether polyol (e.g., Voranol®)

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Bismuth triflate (catalyst)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Amine co-catalyst (optional)

Procedure:

  • In a plastic cup, accurately weigh the polyether polyol.

  • Add the silicone surfactant, deionized water, and bismuth triflate catalyst to the polyol and mix thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds.

  • Add the pMDI to the mixture and continue stirring at high speed for 5-10 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to rise freely at room temperature.

  • Allow the foam to cure for at least 24 hours at room temperature before characterization.

References

A Comparative Guide to the Efficacy of Hexamethyldistannane and Other Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science. The choice of organometallic reagent for these transformations is critical, influencing reaction yields, functional group tolerance, and overall efficiency. This guide provides an objective comparison of the performance of hexamethyldistannane, a key reagent in Stille cross-coupling reactions, with other widely used organometallic alternatives, including organoboranes (Suzuki-Miyaura coupling), organosilanes (Hiyama coupling), and Grignard reagents. The comparison is supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for specific synthetic challenges.

At a Glance: Key Differences Between Organometallic Reagents

FeatureThis compound (Stille Coupling)Organoboron Reagents (Suzuki-Miyaura Coupling)Organosilicon Reagents (Hiyama Coupling)Grignard Reagents
Organometallic Reagent Organotin compounds (stannanes)Organoboron compounds (boronic acids, esters)Organosilicon compounds (silanes, silanols)Organomagnesium compounds
Toxicity High toxicity of organotin reagents and byproductsLow toxicity of boron reagents and byproductsLow toxicity of organosilicon reagents and byproductsReagents are highly reactive and moisture-sensitive
Stability of Reagents Generally stable to air and moistureBoronic acids can be prone to protodeboronationGenerally stable and easy to handleHighly reactive and sensitive to air and moisture
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1][2]Generally good, but can be sensitive to strong bases.[1]Good, but often requires an activatorLimited by high basicity; incompatible with acidic protons.[3]
Reaction Conditions Often proceeds under neutral or mildly basic conditions.[1]Typically requires a base.[1]Requires an activating agent (e.g., fluoride (B91410) or base).[4]Strictly anhydrous conditions required
Byproduct Removal Tin byproducts can be difficult to remove.[1]Boronic acid byproducts are often water-soluble and easily removed.[1]Silanol byproducts are generally easy to removeQuenching of excess reagent is straightforward

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

The choice between Stille, Suzuki-Miyaura, and Hiyama couplings for the synthesis of biaryl compounds often depends on the specific substrates. The following table summarizes quantitative yield data for the coupling of various aryl bromides with a nucleophilic partner, showcasing the relative efficacy of organotin and organoboron reagents.

Table 1: Comparative Yields for the Synthesis of Biaryl Compounds [2]

Aryl BromideProductStille Coupling Yield (%)Suzuki-Miyaura Coupling Yield (%)
4-Bromotoluene4-Methyl-1,1'-biphenyl9291
4-Bromoanisole (electron-rich)4-Methoxy-1,1'-biphenyl9095
1-Bromo-4-nitrobenzene (electron-deficient)4-Nitro-1,1'-biphenyl8980
4-Bromobenzaldehyde4'-Formyl-1,1'-biphenyl9139
Methyl 4-bromobenzoateMethyl 4'-phenylbenzoate8059
1-Bromo-2-isopropylbenzene (sterically hindered)2-Isopropyl-1,1'-biphenyl8660
2-Bromothiophene (heterocycle)2-Phenylthiophene9466
4-Bromopyridine (heterocycle)4-Phenylpyridine470

From this data, it is evident that the Stille coupling, for which this compound is a key precursor for generating the necessary organostannane, often provides more consistent and higher yields with challenging substrates, particularly those containing coordinating functional groups (e.g., aldehydes, esters) and sterically hindered systems.[2] The Suzuki-Miyaura coupling, while generally effective and advantageous due to the low toxicity of boron reagents, can be more sensitive to steric and electronic effects.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling Reactions

A generalized procedure for performing a comparative study of different cross-coupling reactions is outlined below. This protocol should be adapted and optimized for specific substrates and reagents.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the organometallic reagent (1.2 mmol), and the base (if required, e.g., K₂CO₃, 2.0 mmol for Suzuki).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene, THF, or DMF).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. For Stille reactions, an aqueous potassium fluoride solution is often used to precipitate tin byproducts.[1] For Suzuki reactions, a simple aqueous workup is typically sufficient. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow for Comparing Organometallic Reagents

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Reaction: Aryl Halide + Organometallic Reagent reagents Select Reagents: This compound (Stille) Organoborane (Suzuki) Organosilane (Hiyama) Grignard Reagent start->reagents conditions Standardize Conditions: Catalyst, Solvent, Temp. reagents->conditions reaction Run Parallel Reactions conditions->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Quench & Work-up monitor->workup purify Purify Products workup->purify yield Determine Yields purify->yield compare Compare Efficacy: Yield, Time, Purity yield->compare G cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_hiyama Hiyama Coupling Pd0_s Pd(0)Ln PdII_s R1-Pd(II)Ln-X Pd0_s->PdII_s Oxidative Addition (R1-X) PdII_R2_s R1-Pd(II)Ln-R2 PdII_s->PdII_R2_s Transmetalation (R2-SnR3) Product_s R1-R2 PdII_R2_s->Product_s Reductive Elimination Product_s->Pd0_s Pd0_su Pd(0)Ln PdII_su R1-Pd(II)Ln-X Pd0_su->PdII_su Oxidative Addition (R1-X) PdII_R2_su R1-Pd(II)Ln-R2 PdII_su->PdII_R2_su Transmetalation (R2-B(OR)2 + Base) Product_su R1-R2 PdII_R2_su->Product_su Reductive Elimination Product_su->Pd0_su Pd0_h Pd(0)Ln PdII_h R1-Pd(II)Ln-X Pd0_h->PdII_h Oxidative Addition (R1-X) PdII_R2_h R1-Pd(II)Ln-R2 PdII_h->PdII_R2_h Transmetalation (R2-SiR3 + Activator) Product_h R1-R2 PdII_R2_h->Product_h Reductive Elimination Product_h->Pd0_h G reagents Grignard Reagent (R-MgX) + Carbonyl Compound (R'COR'') attack Nucleophilic Attack of R- on Carbonyl Carbon reagents->attack intermediate Tetrahedral Alkoxide Intermediate attack->intermediate workup Acidic Work-up (H3O+) intermediate->workup product Alcohol Product workup->product

References

The Enduring Utility and Evolving Alternatives of Hexamethyldistannane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Hexamethyldistannane, a cornerstone reagent in organic synthesis, has long been valued for its role in forming carbon-carbon and carbon-heteroatom bonds. However, growing concerns over its toxicity and the persistent challenge of removing tin-containing byproducts have spurred the development of safer and more efficient alternatives. This guide provides a comparative overview of the synthesis reproducibility using this compound against modern alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison in Key Reactions

The efficacy of this compound is most prominently featured in Stille cross-coupling and radical cyclization reactions. While it reliably facilitates these transformations, alternative reagents and methods often offer comparable or even superior performance with significant practical advantages, such as simplified purification and reduced environmental impact.

Table 1: Comparative Performance in Radical Dehalogenation

Reagent/MethodSubstrateProductYield (%)Reaction Time (h)Key Observations
Tributyltin Hydride *1-Bromoadamantane (B121549)Adamantane~95%4High yield, but purification is challenging due to tin byproducts.[1]
Tris(trimethylsilyl)silane (TTMSS) 1-BromoadamantaneAdamantane~95%4High yield with significantly easier purification.[1]
Photoredox Catalysis Aryl HalidesFunctionalized ArenesGenerally good to excellent1-24Metal-free options available, mild conditions, but catalyst cost can be a factor.[2]

Note: Tributyltin hydride is a close analog of this compound in radical reactions and serves as a relevant benchmark.

Table 2: Stille Cross-Coupling Yields

Organometallic ReagentReaction TypeYield (%)Reference
This compound Stannylation of an iodo-precursor for subsequent coupling39%[3]
Various Organostannanes Coupling of aryl halides76-99%[4]
Organosilicon Reagents Hiyama Coupling (alternative to Stille)Good to excellent[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. Below are representative protocols for a radical cyclization reaction, a key application of tin hydrides, and a comparison with a tin-free alternative.

Experimental Protocol 1: Radical Cyclization using Tributyltin Hydride

This protocol describes a typical procedure for a radical cyclization, which can be adapted for use with this compound as the radical initiator precursor.

Reaction: Diastereoselective radical cyclization to form a substituted berbine (B1217896) precursor.[6]

Materials:

  • Key intermediate (e.g., 2-bromo-N-allyl-N-benzyl-aniline derivative)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (B151609) (or toluene)

Procedure:

  • In a round-bottom flask, dissolve the bromo-precursor (1.0 eq) in degassed anhydrous benzene to a concentration of 0.01-0.05 M.

  • Add tributyltin hydride (1.1 - 1.5 eq) to the solution.

  • Add a catalytic amount of AIBN (0.1 - 0.2 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product will contain tributyltin bromide. Purification is achieved by flash column chromatography on silica (B1680970) gel. To facilitate the removal of tin byproducts, the crude mixture can be dissolved in diethyl ether and washed with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin salts, which are then removed by filtration.

Experimental Protocol 2: Radical Dehalogenation using Tris(trimethylsilyl)silane (TTMSS)

This protocol illustrates a tin-free alternative for a radical-mediated reduction.

Reaction: Reduction of 1-bromoadamantane to adamantane.[1]

Materials:

  • 1-Bromoadamantane

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (or toluene)

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 1-bromoadamantane (1.0 eq) in dry, deoxygenated benzene.

  • Add TTMSS (1.2 eq) to the solution.

  • Add a solution of AIBN (0.1 eq) in benzene dropwise.

  • Heat the mixture to reflux (80 °C) and stir for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • The purification is significantly simpler than the tin-based method. The residue can be directly purified by flash chromatography on silica gel. The nonpolar product elutes easily, while the polar silane (B1218182) byproducts are strongly retained.[1]

Visualizing Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in these chemical transformations.

Stille_Coupling_Pathway Pd(0) Catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0) Catalyst->Oxidative_Addition R1-X (Organic Halide) R1-X (Organic Halide) R1-X (Organic Halide)->Oxidative_Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation R2-Sn(CH3)3 This compound Derivative R2-Sn(CH3)3->Transmetalation R1-Pd-R2 Intermediate R1-Pd-R2 Intermediate Transmetalation->R1-Pd-R2 Intermediate X-Sn(CH3)3 Tin Byproduct Transmetalation->X-Sn(CH3)3 Reductive_Elimination Reductive Elimination R1-Pd-R2 Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration R1-R2 (Coupled Product) R1-R2 (Coupled Product) Reductive_Elimination->R1-R2 (Coupled Product)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical_Cyclization_Workflow cluster_tin This compound/Tributyltin Hydride Method cluster_silane Tris(trimethylsilyl)silane (TTMSS) Method Start_Tin Dissolve Substrate Add Tin Reagent & Initiator React_Tin Heat to Reflux (2-4h) Start_Tin->React_Tin Workup_Tin Solvent Removal React_Tin->Workup_Tin Purify_Tin Purification: KF wash, Column Chromatography Workup_Tin->Purify_Tin Start_Silane Dissolve Substrate Add TTMSS & Initiator React_Silane Heat to Reflux (4h) Start_Silane->React_Silane Workup_Silane Solvent Removal React_Silane->Workup_Silane Purify_Silane Direct Column Chromatography Workup_Silane->Purify_Silane

Caption: Comparison of experimental workflows for radical reactions.

Conclusion: A Shift Towards Greener Chemistry

This compound and related organotin compounds have undeniably played a significant role in advancing organic synthesis. However, the field is progressively moving towards more sustainable and user-friendly methodologies. The development of tin-free alternatives, such as organosilanes and photoredox catalysis, offers comparable reactivity with the significant advantages of lower toxicity and simplified purification protocols.[1] For researchers in drug development and other fields where purity and safety are paramount, these modern alternatives represent a substantial improvement in synthetic efficiency and reproducibility. While this compound remains a viable reagent, a careful consideration of its drawbacks in comparison to newer methods is essential for contemporary chemical research.

References

Safety Operating Guide

Proper Disposal of Hexamethyldistannane: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of hexamethyldistannane, a highly toxic organotin compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound is a reactive and toxic chemical that is fatal if swallowed or in contact with skin.[1][2] Its disposal requires a multi-step approach involving quenching of residual reactive material, followed by oxidative degradation to less toxic inorganic tin compounds, and finally, disposal as hazardous waste in accordance with institutional and regulatory guidelines.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated chemical fume hood.[4] Appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound [1][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
Body Protection Flame-retardant lab coat and chemical-resistant apron.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if there is a risk of inhalation.

In case of a spill, evacuate the area and absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[5] Place the contaminated material in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.

Disposal Workflow

The proper disposal of this compound involves a systematic workflow to ensure safety and regulatory compliance. This process includes immediate quenching of any reactive residues, followed by a controlled oxidation to less hazardous inorganic tin compounds, and culminating in the compliant disposal of all generated waste.

start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood quench Quench Residual Reagent (if applicable) fume_hood->quench oxidation Oxidative Degradation (Sodium Hypochlorite) quench->oxidation neutralize Neutralize Excess Oxidant & Adjust pH oxidation->neutralize waste_collection Collect & Segregate Waste neutralize->waste_collection labeling Label Hazardous Waste Container waste_collection->labeling disposal Dispose via Institutional EHS Procedures labeling->disposal end End disposal->end

Figure 1. Logical workflow for the proper disposal of this compound. This diagram outlines the critical steps from initial handling to final disposal, emphasizing safety and compliance.

Experimental Protocol: Oxidative Degradation of this compound

This protocol details the process for degrading this compound into less toxic inorganic tin compounds using sodium hypochlorite (B82951) (bleach). This procedure should be performed in a chemical fume hood with the operator wearing all prescribed PPE.

Materials:

  • This compound waste (liquid or solid)

  • Commercial bleach (sodium hypochlorite solution, ~5-8%)[6]

  • Suitable solvent (e.g., acetone (B3395972) or ethanol) for dilution if the waste is concentrated

  • Large beaker or flask for the reaction

  • Stir bar and stir plate

  • Sodium bisulfite solution (10% w/v) for quenching excess bleach

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Segregation and Preparation:

    • Ensure that the this compound waste is not mixed with other incompatible waste streams, particularly acids or ammonia-containing compounds, as this can lead to the release of toxic chlorine gas.[7]

    • If the waste is highly concentrated, dilute it with a suitable solvent like acetone or ethanol (B145695) in the reaction vessel. This helps to control the reaction rate and dissipate heat.

  • Oxidation:

    • Place the reaction vessel on a stir plate and begin stirring the this compound waste solution.

    • Slowly and in small portions, add the commercial bleach solution to the stirring waste. The reaction can be exothermic, so monitor the temperature of the reaction vessel. If the temperature increases significantly, pause the addition and allow the mixture to cool.

    • Continue adding bleach until an excess is present (the characteristic smell of bleach should be apparent).

    • Allow the mixture to stir for several hours (e.g., overnight) at room temperature to ensure complete oxidation of the organotin compound.[6] The this compound will be converted to less toxic inorganic tin oxides.

  • Neutralization of Excess Oxidant:

    • After the reaction is complete, quench the excess sodium hypochlorite by slowly adding a 10% sodium bisulfite solution until the bleach odor is no longer detectable.

  • pH Adjustment and Final Disposal:

    • Check the pH of the treated waste solution using pH paper or a pH meter. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    • The treated waste, which now contains less toxic inorganic tin compounds, must still be disposed of as hazardous waste.[3]

    • Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate that the container holds treated organotin waste.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.

Decontamination of Glassware

All glassware that has been in contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual compound. Collect these rinses as organotin hazardous waste.[3]

  • Oxidative Soak: Immerse the rinsed glassware in a bath of commercial bleach or a 20% nitric acid solution and allow it to soak overnight.[6] This will oxidize any remaining traces of the organotin.

  • Final Cleaning: After the overnight soak, carefully remove the glassware from the decontamination bath. The bath solution should be disposed of as hazardous waste. Rinse the glassware thoroughly with deionized water, and then wash with soap and water as you would with standard laboratory glassware.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Hexamethyldistannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Hexamethyldistannane. Adherence to these guidelines is essential to mitigate the significant health and environmental risks associated with this compound.

I. Hazard Overview

This compound is a highly toxic, combustible, and environmentally hazardous organotin compound. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3] The compound is sensitive to air and moisture, requiring careful storage and handling.[4]

Hazard Summary Table:

Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal if swallowed.[1][2]
Acute Toxicity (Dermal) Fatal in contact with skin.[1][2]
Acute Toxicity (Inhalation) Fatal if inhaled.[2][3]
Flammability Combustible liquid.[3][5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][3]

II. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Personal Protective Equipment (PPE) Requirements:

Body PartProtectionSpecification
Hands Chemical Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[1] Gloves must be inspected prior to use.[6]
Eyes/Face Safety Goggles/Face ShieldWear tightly fitting safety goggles with side-shields.[6] Contact lenses should not be worn.[1]
Skin and Body Protective ClothingWear fire/flame resistant and impervious clothing.[6] Long-sleeved clothing is required.[2]
Respiratory RespiratorA NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[1] Work should be conducted in a chemical fume hood.[1][2]

III. Operational Plan: Step-by-Step Handling Procedure

A. Preparation:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[1][2][3]

  • PPE Inspection: Inspect all PPE for damage or contamination before use. Don fresh, compatible gloves.[6]

  • Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[1]

  • Spill Kit: Have a spill kit containing absorbent material readily available.

B. Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) due to its air and moisture sensitivity.[4]

  • Dispensing: Use appropriate, clean, and dry labware for transferring the chemical. Avoid generating aerosols or vapors.[3]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][3]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][3] Wash hands thoroughly after handling.[1][6]

C. Decontamination:

  • Equipment: Decontaminate all labware that has come into contact with this compound.

  • Work Area: Clean the work area within the fume hood thoroughly after completion of work.

  • Glove Removal: Remove gloves carefully, avoiding skin contact with the outer surface.

IV. Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

A. Waste Segregation:

  • Containers: Collect all this compound waste, including empty containers and contaminated disposable labware, in a designated, properly labeled, and sealed hazardous waste container.

  • No Mixing: Do not mix this compound waste with other waste streams.[3]

B. Disposal Procedure:

  • Licensed Contractor: Dispose of all this compound waste through a licensed waste disposal contractor.[7]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][3]

  • Environmental Release: Do not dispose of this compound down the drain or into the environment.[2][3]

V. Workflow for Safe Handling and Disposal

Hexamethyldistannane_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Inspect & Don PPE risk_assessment->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check emergency_prep Locate Emergency Equipment hood_check->emergency_prep handling_start Handle this compound emergency_prep->handling_start decontamination Decontaminate Equipment & Area handling_start->decontamination spill Spill Occurs handling_start->spill waste_collection Collect Contaminated Waste decontamination->waste_collection waste_storage Store in Labeled, Sealed Container waste_collection->waste_storage disposal_contact Arrange Pickup by Licensed Contractor waste_storage->disposal_contact disposal_end End: Complete Disposal disposal_contact->disposal_end spill->decontamination No evacuate Evacuate Area spill->evacuate Yes absorb Absorb with Inert Material evacuate->absorb collect_spill Collect Spill Waste absorb->collect_spill collect_spill->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.